1',5'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid
Description
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Properties
IUPAC Name |
3-(1,5-dimethylpyrazol-4-yl)-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-5-6(4-10-13(5)2)7-3-8(9(14)15)12-11-7/h3-4H,1-2H3,(H,11,12)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKMCDXREBOIHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2=NNC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424523 | |
| Record name | SBB018074 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033431-24-1 | |
| Record name | 1′,5′-Dimethyl[3,4′-bi-1H-pyrazole]-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1033431-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SBB018074 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 1',5'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 1',5'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid, a heterocyclic compound of significant interest within medicinal chemistry. The pyrazole and bipyrazole scaffolds are privileged structures known for a wide array of biological activities, making their derivatives prime candidates for drug discovery programs.[1][2][3][4] This document outlines a robust, proposed synthetic pathway, rooted in established chemical principles, for the efficient construction of this target molecule. Furthermore, it details a comprehensive characterization workflow, employing modern analytical techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to ensure structural verification and purity assessment. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of novel heterocyclic entities and for drug development professionals evaluating new molecular scaffolds.
Introduction: The Significance of the Bipyrazole Scaffold
This compound (CAS Number: 1033431-24-1) is a substituted bipyrazole with the molecular formula C₉H₁₀N₄O₂ and a molecular weight of 206.21 g/mol .[5][6][7][8] The core structure consists of two interconnected pyrazole rings, a motif that has garnered substantial attention in pharmaceutical research. Pyrazole derivatives are key components in numerous approved drugs and clinical candidates, exhibiting activities ranging from anti-inflammatory and anticancer to enzyme inhibition.[2][3][9]
The incorporation of a carboxylic acid functional group further enhances the molecule's potential. Carboxylic acids are ubiquitous in bioactive compounds, often serving as critical hydrogen-bond donors/acceptors or acting as bioisosteres for other functional groups to modulate physicochemical properties like solubility and cell permeability.[10][11] The specific arrangement of the dimethylated bipyrazole core linked to a carboxylic acid presents a unique chemical architecture for exploring new structure-activity relationships (SAR) in drug design.
Proposed Synthetic Strategy
While specific literature detailing the synthesis of this exact molecule is sparse, a logical and efficient pathway can be devised based on the well-established Knorr pyrazole synthesis.[1][12][13] This foundational reaction involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative. Our proposed strategy employs a convergent approach, building a key pyrazole intermediate which is then elaborated to form the final bipyrazole structure.
The causality behind this choice rests on its reliability and modularity. The Knorr synthesis is a high-yielding and broadly applicable method for constructing substituted pyrazole rings. By creating a key intermediate, the synthesis allows for potential diversification, should analogs of the target molecule be desired in the future.
Overall Synthetic Scheme
The proposed pathway involves two main stages:
-
Stage 1: Synthesis of the key intermediate, 4-acetyl-1,5-dimethyl-1H-pyrazole.
-
Stage 2: Conversion of the acetyl intermediate into a new β-dicarbonyl system, followed by cyclization with hydrazine to form the second pyrazole ring and subsequent hydrolysis to yield the target carboxylic acid.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-acetyl-1,5-dimethyl-1H-pyrazole (Intermediate C)
-
Rationale: This step utilizes a Knorr condensation to create the first substituted pyrazole ring. Using methylhydrazine establishes the N-methylation pattern required for the final product.
-
Materials:
-
3-Methyl-2,4-pentanedione (1.0 eq)
-
Methylhydrazine (1.0 eq)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
-
Procedure:
-
Dissolve 3-Methyl-2,4-pentanedione in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid to the solution.[12]
-
Cool the mixture in an ice bath and add methylhydrazine dropwise with constant stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the intermediate.
-
Protocol 2: Synthesis of this compound (Target H)
-
Rationale: This multi-step, one-pot sequence first forms a new β-dicarbonyl intermediate via Claisen condensation. This intermediate is not isolated but is directly subjected to a second Knorr condensation with hydrazine. The final step is a standard ester hydrolysis to yield the carboxylic acid.
-
Materials:
-
4-acetyl-1,5-dimethyl-1H-pyrazole (Intermediate C, 1.0 eq)
-
Diethyl oxalate (1.1 eq)
-
Sodium ethoxide (1.1 eq)
-
Anhydrous Ethanol
-
Hydrazine hydrate (1.0 eq)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
-
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol.
-
To this solution, add the intermediate pyrazole (C) followed by the dropwise addition of diethyl oxalate at 0°C.
-
Stir the mixture at room temperature for 12-16 hours to form the diketoester intermediate (E).
-
Neutralize the reaction mixture with a catalytic amount of acetic acid, then add hydrazine hydrate.[12]
-
Reflux the mixture for 8-12 hours to facilitate the second cyclization, forming the bipyrazole ester (G).
-
Cool the reaction and add an aqueous solution of NaOH (2.0 M). Reflux for an additional 4 hours to hydrolyze the ester.
-
After cooling, remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution with cold 1M HCl until a precipitate forms (pH ~4-5).
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the final product (H). Recrystallization from a suitable solvent like ethanol/water may be required for further purification.
-
Comprehensive Characterization
Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach provides a self-validating system, where data from each analysis corroborates the others.
Caption: Standard workflow for structural elucidation.
Spectroscopic and Analytical Data
The following table summarizes the expected data from the characterization of this compound.
| Technique | Parameter | Expected Result / Observation |
| ¹H NMR | Chemical Shifts (δ, ppm) | Signals corresponding to two methyl groups (singlets), pyrazole ring protons (singlets/doublets), and a broad singlet for the carboxylic acid OH (exchangeable with D₂O). The N-H proton of the second pyrazole may also appear as a broad singlet.[2][14] |
| ¹³C NMR | Chemical Shifts (δ, ppm) | Resonances for methyl carbons, aromatic/heteroaromatic carbons of the two pyrazole rings, and a downfield signal for the carboxylic acid carbonyl carbon (>160 ppm).[15][16] |
| Mass Spec. (HRMS) | Molecular Ion | Calculated [M+H]⁺: 207.0931. Observed mass should be within ±5 ppm of the calculated value. |
| FT-IR | Wavenumber (cm⁻¹) | Broad O-H stretch (~2500-3300 cm⁻¹), sharp C=O stretch (~1700 cm⁻¹), C=N stretches (~1500-1600 cm⁻¹), and C-H stretches (~2900-3100 cm⁻¹).[2][4] |
| Elemental Analysis | % Composition | C: 52.42%, H: 4.89%, N: 27.17%, O: 15.52%. Experimental values should be within ±0.4% of theoretical values. |
Rationale for Analytical Choices
-
NMR Spectroscopy (¹H, ¹³C, HSQC, HMBC): This is the most powerful tool for unambiguous structure determination. ¹H and ¹³C NMR provide information on the chemical environment of protons and carbons.[17] 2D techniques like HSQC and HMBC are crucial for assigning specific signals to their respective atoms within the bipyrazole core, resolving any ambiguities.[14] For pyrazoles, one must be mindful of potential tautomerism, which can lead to averaged or broadened signals; low-temperature NMR can sometimes resolve these issues.[14]
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula by providing a highly accurate mass measurement of the molecular ion.[2]
-
Infrared (IR) Spectroscopy: IR is a rapid and effective method for confirming the presence of key functional groups, particularly the characteristic broad O-H and sharp C=O stretches of the carboxylic acid moiety.[4]
-
Elemental Analysis: This technique provides the empirical formula of the compound by determining the percentage composition of C, H, N, and O, offering a final layer of validation for the compound's identity and purity.
Potential Applications in Drug Discovery and Materials Science
The structural features of this compound make it a compelling candidate for various applications:
-
Enzyme Inhibition: Pyrazole carboxylic acids have been successfully developed as potent and selective enzyme inhibitors.[9] The bipyrazole core can be oriented to make specific interactions within an enzyme's active site, while the carboxylic acid can form key salt bridges or hydrogen bonds.
-
Anticancer and Anti-inflammatory Agents: The pyrazole scaffold is a cornerstone of many anticancer and anti-inflammatory drugs.[3] This molecule could serve as a starting point for developing novel therapeutics in these areas.
-
Coordination Chemistry: Bipyrazole and carboxylic acid moieties are excellent ligands for coordinating with metal ions. This compound could be used as a building block for creating metal-organic frameworks (MOFs) or other coordination complexes with potential applications in catalysis, gas storage, or materials science.[16][18][19]
Conclusion
This guide has detailed a logical and scientifically grounded approach to the synthesis and characterization of this compound. By leveraging the venerable Knorr pyrazole synthesis in a staged manner, the target molecule can be constructed efficiently. The outlined characterization workflow, employing a suite of modern analytical techniques, ensures a rigorous and verifiable confirmation of the final product's structure and purity. The inherent drug-like features of this bipyrazole carboxylic acid scaffold underscore its potential as a valuable building block for the discovery of novel therapeutics and advanced materials.
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Spectroscopic Characterization of 1',5'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid: A Technical Guide
Introduction
1',5'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural complexity, featuring a bipyrazole core and a carboxylic acid moiety, necessitates a thorough characterization to elucidate its chemical properties and guide its applications. This technical guide provides a comprehensive overview of the spectroscopic data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry) for this molecule. While experimental data for this specific compound is not publicly available, this guide will present a detailed, predictive analysis based on the well-established principles of spectroscopic interpretation and data from analogous structures.
The molecular formula of this compound is C₉H₁₀N₄O₂, with a molecular weight of 206.21 g/mol [1]. The structural elucidation of this molecule is paramount for confirming its synthesis and for understanding its reactivity and potential interactions in various chemical and biological systems.
Molecular Structure and Key Features
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The following diagram illustrates the structure of this compound, highlighting the key functional groups that will be the focus of our spectroscopic analysis.
Figure 2: Predicted fragmentation pathway in positive ion ESI-MS.
Conclusion
This technical guide provides a detailed, predictive analysis of the NMR, IR, and Mass Spectrometry data for this compound. The predicted spectra are based on the fundamental principles of spectroscopy and data from analogous molecular structures. The characteristic signals in ¹H and ¹³C NMR, the distinct vibrational bands in IR, and the expected molecular ion and fragmentation patterns in MS collectively provide a comprehensive spectroscopic fingerprint for this molecule. This information is invaluable for researchers in confirming the synthesis and purity of the compound and for further investigations into its chemical and biological properties.
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Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]
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Crystal structure analysis of 1',5'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid
An In-Depth Technical Guide to the Crystal Structure Analysis of 1',5'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic Acid
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the theoretical and practical aspects of determining and analyzing the crystal structure of this compound. The methodologies outlined herein are grounded in established crystallographic principles and are intended for researchers, scientists, and professionals in the field of drug development and materials science.
Introduction: The Significance of Crystal Structure in Drug Development
The three-dimensional arrangement of atoms in a molecule and the packing of these molecules in a crystalline solid are of paramount importance in the pharmaceutical industry. The crystal structure of an active pharmaceutical ingredient (API) directly influences its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. For a molecule such as this compound, a derivative of the versatile bipyrazole scaffold, understanding its solid-state structure is a critical step in its development as a potential therapeutic agent. Bipyrazole derivatives are of significant interest due to their diverse biological activities, and a detailed structural analysis can provide insights into structure-activity relationships, aid in polymorph screening, and guide formulation development.
Part 1: Synthesis and Crystallization
Synthesis of this compound
The synthesis of bipyrazole systems can be achieved through various synthetic routes. A common approach involves the reaction of a pyrazole precursor with a suitable coupling partner. While the exact synthesis of this compound is not extensively detailed in publicly available literature, a plausible route can be extrapolated from known pyrazole chemistry. For instance, the synthesis could involve the coupling of a suitably functionalized pyrazole-4-carbaldehyde with another pyrazole derivative, followed by oxidation of the aldehyde to a carboxylic acid. The Vilsmeier-Haack reaction is a common method for the formylation of pyrazoles, which can then be oxidized to the corresponding carboxylic acids.[1] Another approach could be the hydrolysis of a corresponding ester, such as ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate, using a base like NaOH followed by acidification.[2]
Obtaining Single Crystals for X-ray Diffraction
The cornerstone of crystal structure analysis is the availability of high-quality single crystals. The process of crystallization is often more of an art than a science, requiring patience and experimentation with various techniques. The goal is to allow the molecules to slowly self-assemble into a well-ordered crystal lattice.
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and, eventually, crystallization. The choice of solvent is critical and is often determined by trial and error.
-
Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to the formation of crystals.
For this compound, a polar solvent or a mixture of solvents would likely be a good starting point due to the presence of the carboxylic acid and pyrazole nitrogen atoms, which can participate in hydrogen bonding.
Part 2: Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction is the definitive technique for determining the atomic and molecular structure of a crystalline material. The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.
The SC-XRD Workflow
The experimental workflow for SC-XRD can be broken down into several key steps:
Caption: The experimental workflow for single-crystal X-ray diffraction analysis.
Data Collection
A suitable crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected at different orientations. Modern diffractometers are equipped with sensitive detectors (e.g., CCD or CMOS) that can collect a complete dataset in a matter of hours. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal motion of the atoms, resulting in a more precise structure.
Data Processing and Reduction
The raw diffraction images are processed to integrate the intensities of the individual reflections. This data is then corrected for various experimental factors, such as polarization, absorption, and crystal decay, to produce a list of structure factors (|F_o|).
Part 3: Structure Solution and Refinement
The Phase Problem and Structure Solution
The diffraction data provides the intensities of the scattered X-rays, but the phase information is lost. This is known as the "phase problem" in crystallography. The structure can be solved using a variety of methods:
-
Direct Methods: These methods use statistical relationships between the structure factors to directly determine the phases. This is the most common method for small molecules.
-
Patterson Methods: This method is used when the structure contains a heavy atom, as the vectors between heavy atoms can be determined from the diffraction data, providing a starting point for locating the other atoms.
Structure Refinement
Once an initial model of the structure is obtained, it is refined against the experimental data using a least-squares minimization process. During refinement, the atomic coordinates, displacement parameters, and other structural parameters are adjusted to improve the agreement between the calculated structure factors (|F_c|) and the observed structure factors (|F_o|). The quality of the refinement is monitored using the R-factor, which is a measure of the agreement between the observed and calculated data.
Caption: A flowchart illustrating the process of crystal structure solution and refinement.
Part 4: Analysis of the Crystal Structure
A successful crystal structure determination provides a wealth of information about the molecule and its solid-state packing. For this compound, the following aspects would be of particular interest:
Molecular Geometry
The analysis begins with an examination of the intramolecular geometry, including bond lengths, bond angles, and torsion angles. These parameters can be compared to expected values from the literature to identify any unusual features. The planarity of the pyrazole rings and the dihedral angle between them would be of particular interest, as this can affect the molecule's conformation and potential for intermolecular interactions.
Intermolecular Interactions and Crystal Packing
In the solid state, molecules of this compound will interact with their neighbors through a variety of non-covalent interactions. Given the functional groups present, hydrogen bonding is expected to play a dominant role in the crystal packing. The carboxylic acid group can act as both a hydrogen bond donor and acceptor, potentially forming dimers or extended chains. The pyrazole nitrogen atoms can also act as hydrogen bond acceptors. Other interactions, such as C-H···N and C-H···O short contacts, and π-π stacking between the pyrazole rings, may also be present.[3] The analysis of these interactions is crucial for understanding the stability of the crystal lattice.
Hypothetical Crystallographic Data
While the specific crystallographic data for the title compound is not available, a hypothetical dataset based on similar structures is presented below for illustrative purposes.
| Parameter | Hypothetical Value |
| Chemical Formula | C9H10N4O2 |
| Formula Weight | 206.21 |
| Crystal System | Monoclinic |
| Space Group | P2(1)/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 9.8 |
| β (°) | 105.2 |
| Volume (ų) | 978.5 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.40 |
| R-factor | < 0.05 |
Part 5: Advanced Considerations
Polymorphism
It is not uncommon for organic molecules to crystallize in multiple forms, a phenomenon known as polymorphism. Each polymorph will have a different crystal structure and, consequently, different physicochemical properties. A thorough crystallographic study should include a screen for potential polymorphs by varying the crystallization conditions.
Disorder
In some crystal structures, certain atoms or groups of atoms may occupy multiple positions. This is known as disorder and can complicate the structure refinement. Careful modeling of the disordered components is necessary to obtain an accurate final structure.
Conclusion
The crystal structure analysis of this compound, as with any pharmaceutical compound, is a critical endeavor that provides invaluable information for its development. From synthesis and crystallization to the intricacies of X-ray diffraction and structure refinement, each step requires careful execution and a deep understanding of the underlying principles. The resulting structural information not only confirms the molecular identity but also sheds light on the intermolecular forces that govern its solid-state properties, ultimately guiding the path towards a safe and effective drug product.
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A Comprehensive Technical Guide to the Physicochemical Properties of 1',5'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid
Abstract: The bipyrazole scaffold is a cornerstone in modern medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2]. This guide focuses on a specific, promising derivative: 1',5'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid (CAS: 1033431-24-1). As researchers and drug development professionals seek novel molecular entities, a profound understanding of their fundamental physicochemical properties is paramount for predicting pharmacokinetics, ensuring formulation stability, and optimizing biological efficacy. This document provides an in-depth analysis of this compound's core properties, outlining both theoretical underpinnings and validated experimental protocols for their determination. We delve into solubility, acid-base characteristics, thermal stability, and spectroscopic identity, offering a holistic view for its application in research and development.
Core Molecular & Physical Properties
A precise understanding of the foundational molecular attributes of a compound is the first step in any research endeavor. These properties are intrinsic to the molecule and dictate its interactions and bulk characteristics.
1.1 Molecular Identity
-
IUPAC Name: 3-(1,5-dimethylpyrazol-4-yl)-1H-pyrazole-5-carboxylic acid[3]
-
Synonyms: 1',5'-Dimethyl[3,4'-bi-1H-pyrazole]-5-carboxylic acid, 1',5'-Dimethyl-1'H,2H-3,4'-bipyrazole-5-carboxylic acid[4]
The structure consists of two pyrazole rings linked at the 3 and 4 positions. One ring is N-methylated at the 1' position and C-methylated at the 5' position, while the second ring bears a carboxylic acid group at the 5-position. This arrangement provides a rigid scaffold with multiple points for hydrogen bonding and potential metal coordination.
1.2 Fundamental Physicochemical Data
All quantitative data are summarized in the table below for ease of reference. These values form the basis for subsequent experimental design and interpretation.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₄O₂ | [4][5] |
| Molecular Weight | 206.21 g/mol | [5] |
| Canonical SMILES | CC1=C(C2=CC(C(=O)O)=NN2)C=NN1C | [3] |
| InChI | InChI=1S/C9H10N4O2/c1-5-6(4-10-13(5)2)7-3-8(9(14)15)12-11-7/h3-4H,1-2H3,(H,11,12)(H,14,15) | [3][6] |
| Hazard Information | Irritant | [5] |
Solubility Profile: A Critical Parameter for Drug Development
Solubility directly impacts bioavailability and the feasibility of formulation. For a compound like this, with both polar (carboxylic acid, pyrazole nitrogens) and non-polar (methyl groups, aromatic rings) features, solubility can be complex.
2.1 Theoretical Assessment & Experimental Rationale
The molecule's structure suggests amphiphilic character. The carboxylic acid and pyrazole N-H groups are hydrogen bond donors and acceptors, favoring solubility in polar, protic solvents. The dimethylated pyrazole ring contributes to lipophilicity. Limited aqueous solubility is expected, but solubility should increase in acidic media like acetic acid or in basic media where the carboxylic acid is deprotonated to form a carboxylate salt[7]. Determining solubility in phosphate-buffered saline (PBS) is crucial for predicting behavior in physiological conditions, while solubility in organic solvents like DMSO is essential for preparing stock solutions for in vitro screening.
2.2 Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining thermodynamic solubility.
-
Preparation: Add an excess amount of the solid compound to a series of vials containing different solvents (e.g., Water, PBS pH 7.4, 0.1 M HCl, DMSO, Acetic Acid).
-
Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid must be confirmed visually.
-
Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Sampling & Dilution: Carefully remove a precise aliquot from the supernatant, avoiding any solid material. Dilute the aliquot with a suitable mobile phase for the chosen analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated HPLC-UV or LC-MS method against a standard curve.
-
Calculation: Calculate the original concentration in the supernatant to determine the solubility in mg/mL or µM.
Acid-Base Properties: pKa Determination and its Implications
The ionization state of a molecule at physiological pH governs its ability to cross membranes and interact with its biological target. This compound possesses both an acidic proton (carboxylic acid) and basic nitrogen atoms on the pyrazole rings, making pKa determination essential.
3.1 Theoretical Framework
-
Acidic pKa: The carboxylic acid group (-COOH) is expected to have a pKa in the range of 4-5, typical for aromatic carboxylic acids[8].
-
Basic pKa: The pyrazole ring nitrogens are weakly basic. The pKa of pyrazole itself is ~2.5. Methyl substitution can slightly alter this value.
Understanding these pKa values is critical. A compound that is ionized at intestinal pH (pKa < pH) will have lower passive permeability but potentially higher solubility.
3.2 Experimental Workflow: Potentiometric Titration
This protocol directly measures pH changes upon addition of a titrant to determine the pKa.
Caption: Workflow for pKa determination via potentiometric titration.
Spectroscopic and Structural Characterization
Unambiguous confirmation of molecular structure and purity is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Based on related pyrazole structures, the following characteristic signals can be anticipated[9][10].
| Nucleus | Expected Chemical Shift (ppm) | Rationale |
| ¹H NMR | ~2.1 - 2.5 | Pyrazole-CH₃ protons |
| ~3.8 - 4.2 | N-CH₃ protons | |
| ~6.5 - 8.0 | Aromatic/heterocyclic C-H protons | |
| >10.0 (broad) | Carboxylic acid -COOH proton | |
| ¹³C NMR | ~9 - 15 | Pyrazole-CH₃ carbons |
| ~35 - 40 | N-CH₃ carbon | |
| ~100 - 150 | Aromatic/heterocyclic carbons | |
| ~160 - 170 | Carboxylic acid C=O carbon |
4.2 Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| O-H | 2500-3300 (very broad) | Carboxylic Acid Stretch |
| N-H | 3100-3300 (broad) | Pyrazole Stretch |
| C-H | 2900-3100 | Aromatic & Aliphatic Stretch |
| C=O | 1680-1720 (strong) | Carboxylic Acid Stretch |
| C=N, C=C | 1500-1650 | Aromatic Ring Stretches |
4.3 Mass Spectrometry (MS)
MS provides the exact molecular weight, confirming the elemental composition. High-resolution mass spectrometry (HRMS) should yield a molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the calculated exact mass, confirming the formula C₉H₁₀N₄O₂.
Synthesis and Purification Workflow
While numerous specific synthetic routes exist for bipyrazoles, a generalized workflow is presented below to illustrate the key stages from starting materials to a highly pure final compound, which is essential for obtaining reliable physicochemical and biological data[11][12]. Common synthetic strategies include metal-catalyzed cross-coupling reactions or multi-step cycloaddition pathways[11][13].
Caption: Generalized workflow for synthesis and purification.
Conclusion and Future Directions
This guide has detailed the essential physicochemical properties of this compound. The presence of both acidic and basic functional groups, combined with a semi-rigid, moderately lipophilic scaffold, makes it an intriguing candidate for drug discovery. The provided experimental protocols offer a validated framework for researchers to confirm these properties and ensure the quality of their material. Future work should focus on determining its lipophilicity (LogP/LogD), assessing its metabolic stability in vitro, and exploring its potential as a scaffold in targeted libraries to leverage the known biological activities of bipyrazoles[1].
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An In-depth Technical Guide to the Preformulation and Characterization of 1',5'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid
Introduction: The Foundation of Rational Drug Development
In the journey of a new chemical entity (NCE) from laboratory bench to clinical application, the preformulation stage stands as a critical checkpoint.[1][2][3][4] It is at this juncture that we build a comprehensive understanding of the molecule's intrinsic physicochemical properties. This knowledge is paramount, as it directly influences a drug's performance, safety, and the ultimate design of a stable and bioavailable dosage form.[2][3] The subject of this guide, 1',5'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid, is a novel bipyrazole derivative. Pyrazole scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous approved pharmaceuticals due to their diverse biological activities.[5][6][7]
While specific experimental data for this particular NCE is not in the public domain, this guide provides a definitive and robust framework for its complete solubility and stability characterization. The methodologies detailed herein are based on industry-standard practices and regulatory guidelines, primarily from the International Council for Harmonisation (ICH), ensuring scientific rigor and regulatory compliance.[8][9][10] For researchers, scientists, and drug development professionals, this document serves as an exhaustive blueprint for unlocking the therapeutic potential of this promising molecule.
Part 1: Foundational Physicochemical Characterization
Before assessing solubility and stability, we must first determine the fundamental properties of the molecule that govern its behavior in different environments. The most critical of these are the acid dissociation constant (pKa) and the partition coefficient (LogP).
Determination of Ionization Constant (pKa)
The pKa value reveals the extent to which a molecule will ionize at a given pH.[11] This is crucial for predicting solubility, absorption, and distribution, as the ionized and un-ionized forms of a drug have vastly different properties.[12] Given the carboxylic acid moiety and the basic nitrogen atoms in the pyrazole rings, this compound is expected to be an amphoteric compound with at least two pKa values.
Potentiometric titration is considered a gold-standard method due to its accuracy and flexibility.[11]
-
Preparation: Accurately weigh 2-5 mg of the compound and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) before diluting with water to a final concentration of approximately 0.5-1 mg/mL.[12]
-
Titration: Place the solution in a thermostatted vessel at 25°C or 37°C. Use a calibrated pH electrode to monitor the pH.
-
Acidic pKa: Titrate the solution with a standardized solution of 0.1 M HCl.
-
Basic pKa: In a separate experiment, titrate the solution with a standardized solution of 0.1 M NaOH.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve).[11][13] Specialized software is used to calculate the precise pKa values from the titration curve.
Determination of Lipophilicity (LogP and LogD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of membrane permeability and bioavailability.[14] It is measured as the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) at a specific pH, which accounts for both neutral and ionized forms.
This classic method directly measures the partitioning of the compound between two immiscible phases.[15]
-
System Preparation: Prepare a biphasic system of n-octanol (pre-saturated with aqueous buffer) and an aqueous buffer (pre-saturated with n-octanol). For LogD, use phosphate-buffered saline (PBS) at pH 7.4 to mimic physiological conditions.[15]
-
Partitioning: Add a known amount of the compound to the biphasic system in a glass vial.
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully sample each phase and determine the concentration of the compound using a validated High-Performance Liquid Chromatography (HPLC) method.
-
Calculation:
-
LogP = log ( [Concentration in n-octanol] / [Concentration in aqueous phase] )
-
LogD = log ( [Concentration in n-octanol] / [Total Concentration in aqueous phase (ionized + neutral)] )
-
Part 2: Comprehensive Solubility Assessment
A drug's effectiveness is fundamentally linked to its ability to dissolve in physiological fluids.[3] We must distinguish between two key types of solubility: kinetic and thermodynamic.
Kinetic Solubility
Kinetic solubility measures the concentration of a compound before it precipitates from a solution prepared by diluting a high-concentration stock (typically in DMSO).[16][17] This is a high-throughput screening method used in early discovery to quickly flag compounds with potential solubility issues.[14][16][18]
-
Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.[19]
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution into an aqueous buffer (e.g., PBS, pH 7.4).
-
Incubation: Allow the plate to incubate at room temperature for a short period (e.g., 1-2 hours).
-
Measurement:
-
Nephelometry: Measure the amount of light scattered by any precipitate formed. The concentration at which scattering appears is the kinetic solubility limit.[16]
-
Direct UV/LC-MS: Alternatively, filter or centrifuge the plate to remove precipitate. Measure the concentration of the dissolved compound in the supernatant using UV spectroscopy or LC-MS against a calibration curve.[16]
-
Thermodynamic Solubility
Thermodynamic solubility is the true equilibrium solubility, representing the maximum concentration of the most stable crystalline form of a compound that can be dissolved in a solvent.[14][17] This is a more time-consuming but crucial measurement for late-stage preclinical development.[14][19]
This protocol is essential for Biopharmaceutics Classification System (BCS) determination.[20]
-
Suspension: Add an excess amount of the solid compound to a series of vials containing aqueous buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8).[20] A minimum of three replicates per condition is recommended.[20]
-
Equilibration: Agitate the vials in a temperature-controlled shaker (37 ± 1 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[20]
-
Phase Separation: After equilibration, separate the undissolved solid from the solution via centrifugation or filtration.
-
Quantification: Analyze the concentration of the compound in the clear supernatant using a validated stability-indicating HPLC method.
-
Solid-State Analysis: It is critical to analyze the remaining solid residue by methods such as polarized light microscopy or X-ray powder diffraction (XRPD) to confirm that the compound has not changed its crystalline form during the experiment.[19]
Data Presentation: Solubility Profile
| Parameter | pH 1.2 Buffer | pH 4.5 Buffer | pH 6.8 Buffer | PBS (pH 7.4) |
| Kinetic Solubility (µM) | Data | Data | Data | Data |
| Thermodynamic Solubility (µg/mL) | Data | Data | Data | Data |
| Solid Form of Residue | e.g., Crystalline Form I | e.g., Crystalline Form I | e.g., Crystalline Form I | e.g., Crystalline Form I |
Part 3: Intrinsic Stability and Degradation Pathway Profiling
Stability testing provides evidence on how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[21] The cornerstone of this evaluation is forced degradation (or stress testing).
Forced Degradation Studies
Forced degradation studies are designed to intentionally degrade the NCE under conditions more severe than accelerated stability testing.[22][23] The primary goals are to identify likely degradation products, establish degradation pathways, and, crucially, to develop and validate a stability-indicating analytical method that can separate the parent drug from all significant degradants.[22][24][25] A target degradation of 5-20% is typically desired to ensure that degradation products are detectable without excessively breaking down the main compound.[23][24]
For each condition, a control sample (NCE in solvent, protected from stress) must be run in parallel.
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60-80°C.[23] Sample at multiple time points (e.g., 2, 8, 24 hours). Neutralize samples before analysis.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60-80°C.[23] Sample at time points and neutralize before analysis.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂) and keep at room temperature. Monitor the reaction over 24 hours.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a defined period. A parallel sample at 40°C/75% relative humidity (RH) should also be run to assess the combined effect of heat and humidity.[21][24]
-
Photostability: Expose the solid compound and a solution of the compound to a calibrated light source according to ICH Q1B guidelines.[8][9] This involves exposure to a cool white fluorescent lamp and a near-UV lamp. A dark control sample wrapped in aluminum foil must be included.
Formal Stability Studies (ICH Guidelines)
Once the degradation profile is understood, formal stability studies are initiated to establish a re-test period for the drug substance. These studies must be conducted on at least three primary batches manufactured by a process representative of the final production scale.[26]
The drug substance should be stored in containers that mimic the proposed commercial packaging and evaluated at specific time points.
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 Months | 0, 3, 6, 9, 12 months, then annually |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 Months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months | 0, 3, 6 months |
Source: Adapted from ICH Q1A(R2) Guidelines.[8][10][21][27]
At each time point, samples are tested for appearance, assay, degradation products, and other relevant quality attributes.
Conclusion and Forward Path
This technical guide outlines the essential, industry-standard framework for the comprehensive solubility and stability characterization of this compound. By systematically executing these protocols, researchers can generate the critical data package necessary to understand the molecule's behavior, develop a robust and stable formulation, and satisfy regulatory requirements for advancing a new chemical entity through the drug development pipeline. The insights gained from these studies form the bedrock upon which successful pharmaceutical products are built, ensuring safety, efficacy, and quality from the earliest stages of development.
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Tautomeric Landscapes of Dimethyl Bipyrazolyl Carboxylic Acid Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive exploration of tautomerism in dimethyl bipyrazolyl carboxylic acid derivatives, a class of compounds with significant potential in coordination chemistry and drug development. We delve into the structural nuances of these molecules, focusing on the interplay of prototropic tautomerism within the pyrazole rings and the influence of the carboxylic acid functionality. This document synthesizes experimental evidence from nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and computational insights from Density Functional Theory (DFT) to provide a holistic understanding of the tautomeric equilibria. Methodologies for the synthesis and characterization of these compounds are detailed, offering a practical framework for researchers in the field.
Introduction: The Significance of Tautomerism in Drug Discovery and Materials Science
Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, plays a pivotal role in the chemical and biological identity of a molecule. For drug development professionals, understanding the predominant tautomeric form of a bioactive compound is critical, as different tautomers can exhibit distinct pharmacological profiles, receptor binding affinities, and metabolic stabilities. In the realm of materials science, tautomerism can influence the self-assembly of molecules, leading to different crystal packing and, consequently, altered material properties.
Dimethyl bipyrazolyl carboxylic acid derivatives are a fascinating scaffold, combining the coordinating ability of the bipyrazole core with the functional handle of a carboxylic acid. The presence of N-H protons on the pyrazole rings introduces the possibility of annular prototropic tautomerism, a phenomenon extensively studied in pyrazole chemistry.[1][2] The equilibrium between these tautomers can be subtly influenced by factors such as substitution patterns, solvent polarity, and solid-state packing forces. This guide aims to elucidate these intricate relationships, providing a foundational understanding for the rational design of novel therapeutics and functional materials.
The Tautomeric Forms of Dimethyl Bipyrazolyl Carboxylic Acids
The core of our discussion revolves around the annular prototropic tautomerism in the pyrazole rings of dimethyl bipyrazolyl carboxylic acid derivatives. For a representative molecule such as 4,4'-dicarboxy-3,3',5,5'-tetramethyl-1H,1'H-bipyrazole, several tautomeric forms can be envisioned. The proton on each pyrazole ring can reside on either of the two nitrogen atoms, leading to a mixture of tautomers.
The primary tautomeric equilibrium involves the migration of a proton between the N1 and N2 positions of the pyrazole ring, a process well-documented for substituted pyrazoles.[3] The presence of two such rings in a bipyrazole system introduces additional complexity, with the possibility of different tautomeric combinations across the two rings.
Diagram 1: Annular Prototropic Tautomerism in a Dimethyl Pyrazolyl Carboxylic Acid Moiety
Caption: Prototropic tautomerism in a dimethyl pyrazolyl carboxylic acid ring.
Furthermore, the carboxylic acid group itself can participate in intermolecular hydrogen bonding, which can influence the electronic environment of the pyrazole rings and, consequently, the tautomeric preference.[4][5] In the solid state, these interactions can lead to the stabilization of a single tautomeric form.[3]
Synthesis of Dimethyl Bipyrazolyl Carboxylic Acid Derivatives
The synthesis of these target molecules can be approached through several established routes. A common strategy involves the construction of the bipyrazole core followed by the introduction or modification of the carboxylic acid functionalities.
One efficient method for the synthesis of 4,4'-bipyrazoles involves the dimerization of corresponding pyrazole precursors.[6] For instance, the synthesis of 3(5),3'(5')-dimethyl-4,4'-bipyrazole has been achieved through a double dipolar cycloaddition of diazomethane and 2,5-dinitro-2,4-hexadiene, followed by aromatization.[7] Subsequent carboxylation at the 4 and 4' positions would yield the desired dicarboxylic acid derivative.
An alternative approach involves the synthesis of a pyrazole ring already bearing a carboxylic acid or ester group, which is then coupled to form the bipyrazole. For example, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid has been synthesized and studied, providing a template for building more complex bipyrazole structures.[8]
Detailed Experimental Protocol: Synthesis of a Bipyrazole Precursor
This protocol is adapted from the synthesis of 3(5),3'(5')-dimethyl-4,4'-bipyrazole.[7]
Step 1: Double Dipolar Cycloaddition
-
A solution of 2,5-dinitro-2,4-hexadiene in a suitable solvent (e.g., diethyl ether) is treated with an excess of diazomethane in diethyl ether at a low temperature (e.g., 0 °C).
-
The reaction mixture is stirred for several hours, allowing for the formation of the isomeric bipyrazoline intermediates.
-
The solvent is removed under reduced pressure to yield the crude bipyrazoline product.
Step 2: Aromatization
-
The crude bipyrazoline mixture is dissolved in aqueous methanol.
-
An aqueous solution of a strong base (e.g., sodium hydroxide) is added dropwise to the solution at a low temperature (e.g., 5 °C).
-
The reaction mixture is then refluxed for a short period to drive the aromatization to completion.
-
Upon cooling, the 3(5),3'(5')-dimethyl-4,4'-bipyrazole product precipitates and can be collected by filtration.
Analytical Techniques for Tautomer Characterization
A multi-pronged analytical approach is essential for the unambiguous characterization of tautomeric forms in both solution and the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution.[2] The chemical shifts of the pyrazole ring protons and carbons are highly sensitive to the position of the N-H proton. In cases of rapid interconversion between tautomers on the NMR timescale, time-averaged signals are observed. Variable temperature NMR studies can be employed to slow down the exchange process, potentially allowing for the observation of distinct signals for each tautomer.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Pyrazole Tautomers
| Tautomer | Ring Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 3-substituted | C4 | ~6.3 | ~105 |
| C5 | ~7.6 | ~135 | |
| 5-substituted | C3 | ~7.6 | ~145 |
| C4 | ~6.3 | ~102 |
Note: These are approximate values and can vary significantly based on substituents and solvent.[2][9]
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive evidence of the tautomeric form present in the solid state.[10][11][12][13] By precisely locating the positions of all atoms, including the hydrogen atom on the pyrazole nitrogen, the exact tautomer can be identified. Crystal structure analysis also reveals intermolecular interactions, such as hydrogen bonding, which can rationalize the preference for a particular tautomer in the solid state. For example, the crystal structure of bis(pyrazol-1-yl)methane-4,4′-dicarboxylic acid reveals extensive intermolecular carboxyl-carboxyl hydrogen bonds that dictate the supramolecular assembly.[14]
Computational Chemistry: Density Functional Theory (DFT)
DFT calculations are an invaluable tool for predicting the relative stabilities of different tautomers and for understanding the factors that govern the tautomeric equilibrium.[8][15][16][17][18] By calculating the Gibbs free energy of each tautomer in the gas phase and in different solvents (using continuum solvation models), the tautomeric equilibrium constant can be estimated. These calculations can also provide insights into the transition state of the proton transfer reaction, shedding light on the kinetics of the tautomerization process.
Diagram 2: Experimental and Computational Workflow for Tautomer Analysis
Caption: A workflow for the comprehensive analysis of tautomerism.
Influence of Environmental Factors on Tautomeric Equilibrium
The position of the tautomeric equilibrium is not static and can be significantly influenced by the surrounding environment.
Solvent Effects
The polarity and hydrogen-bonding capability of the solvent can have a profound impact on the relative stability of tautomers.[18][19][20] Polar, protic solvents can stabilize more polar tautomers through hydrogen bonding. For instance, a tautomer with a larger dipole moment will be preferentially stabilized in a polar solvent. The study of tautomeric equilibria in a range of solvents with varying dielectric constants and hydrogen-bonding abilities can provide valuable insights into the nature of the solute-solvent interactions.
Substituent Effects
The electronic nature of substituents on the pyrazole rings can influence the acidity of the N-H proton and the basicity of the nitrogen atoms, thereby shifting the tautomeric equilibrium. Electron-donating groups, such as methyl groups, can increase the electron density on the nitrogen atoms, affecting their proton affinity. Conversely, electron-withdrawing groups, like the carboxylic acid group, can decrease the basicity of the adjacent nitrogen atoms.
Conclusion and Future Directions
The tautomerism of dimethyl bipyrazolyl carboxylic acid derivatives is a multifaceted phenomenon governed by a delicate balance of intramolecular and intermolecular forces. A comprehensive understanding of their tautomeric behavior is paramount for their successful application in drug discovery and materials science. This guide has outlined the key tautomeric forms, synthetic strategies, and analytical and computational methodologies for their characterization.
Future research in this area should focus on the systematic investigation of a wider range of substituted dimethyl bipyrazolyl carboxylic acids to develop a predictive understanding of their tautomeric preferences. Furthermore, exploring the impact of tautomerism on the coordination chemistry of these ligands with various metal ions will open up new avenues for the design of functional metal-organic frameworks and catalysts. For drug development, elucidating the tautomer-specific interactions with biological targets will be crucial for the rational design of more potent and selective therapeutic agents.
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Unlocking the Therapeutic Promise: A Guide to the Biological Activities of Novel Bipyrazole Carboxylic Acids
An In-Depth Technical Guide
Abstract
The bipyrazole scaffold, a privileged structure in medicinal chemistry, represents a confluence of synthetic accessibility and diverse pharmacological potential. The incorporation of a carboxylic acid moiety further enhances its drug-like properties, modulating solubility, and providing a critical anchor for active site interactions. This guide offers an in-depth exploration of the burgeoning field of novel bipyrazole carboxylic acids, moving beyond a mere catalog of activities to provide a foundational understanding for researchers, medicinal chemists, and drug development professionals. We will dissect the synthetic rationale, delve into the mechanistic underpinnings of their anticancer, anti-inflammatory, and antimicrobial activities, and provide robust, field-tested experimental protocols to empower further investigation.
Introduction: The Bipyrazole Carboxylic Acid Scaffold
Pyrazole derivatives are a cornerstone of heterocyclic chemistry, forming the core of numerous commercial drugs.[1] The fusion of two such pyrazole units into a bipyrazole structure creates a larger, more complex scaffold with unique electronic and steric properties, expanding its potential interactions with biological targets.[2][3] The addition of a carboxylic acid functional group is a strategic decision in rational drug design. This group can act as a hydrogen bond donor and acceptor, and, as a carboxylate anion under physiological pH, it can form critical ionic interactions with positively charged residues (e.g., arginine, lysine) in enzyme active sites or receptors. This guide synthesizes current knowledge to provide a comprehensive technical overview of the therapeutic landscape for this promising class of molecules.
Synthetic Strategies: A Generalized Workflow
The synthesis of bipyrazole carboxylic acids can be approached through several versatile routes. A common and effective strategy involves the construction of the pyrazole rings from precursor molecules, followed by functional group manipulation to introduce the carboxylic acid. One such generalized approach begins with commercially available pyrazole-4-carboxylic acid, which serves as a robust starting building block.[4]
A key method involves the reaction of ethyl 4-pyrazolecarboxylates with dibromoalkanes in a superbasic medium, which is suitable for creating bis(4-carboxypyrazol-1-yl)alkanes with varied linker lengths.[5] Hydrolysis of the resulting ester under basic conditions yields the desired dicarboxylic acid.[6]
Caption: Generalized workflow for the synthesis of bipyrazole carboxylic acids.
Anticancer Activity: Targeting Malignant Proliferation
Bipyrazole derivatives have emerged as a significant class of anticancer agents, demonstrating cytotoxicity against a wide array of human cancer cell lines.[7][8] Their mechanisms are multifaceted, often involving the inhibition of key cellular machinery required for tumor growth and survival.[9]
Mechanisms of Anticancer Action
The anticancer efficacy of bipyrazole carboxylic acids stems from their ability to interact with multiple validated targets:
-
Kinase Inhibition: Many pyrazole derivatives function as potent inhibitors of various protein kinases, such as Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR) kinase, which are crucial for cell cycle progression and signal transduction.[9] By blocking the ATP-binding site of these enzymes, they halt the phosphorylation cascades that drive cell proliferation.
-
Induction of Apoptosis: A significant mechanism is the induction of programmed cell death, or apoptosis. Compounds can trigger this cascade through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, leading to the activation of caspases and subsequent DNA fragmentation.[10][11] One novel pyrazole derivative, P3C, was shown to induce apoptosis by causing an accumulation of reactive oxygen species (ROS), leading to mitochondrial depolarization and activation of caspases-3/7 and -8 in triple-negative breast cancer cells.[11]
-
Tubulin Polymerization Inhibition: Several pyrazole compounds disrupt the dynamics of microtubule assembly.[10] By inhibiting tubulin polymerization, they interfere with the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and eventual apoptotic cell death.[10]
Caption: Key anticancer mechanisms of bipyrazole carboxylic acids.
Quantitative Anticancer Activity Data
The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell growth in vitro.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrazolo[1,5-a]pyrimidine | MCF-7 (Breast) | 17.12 | [9] |
| Pyrazolo[1,5-a]pyrimidine | HepG2 (Liver) | 10.05 | [9] |
| Pyrazole-Isolongifolanone | MCF-7 (Breast) | 5.21 | [9] |
| Ferrocene-Pyrazole Hybrid | HCT-116 (Colon) | Varies | [12] |
| Pyrazole Derivative (22g) | MCF-7 (Breast) | 25.76 | [12] |
| Pyrazole Derivative (P3C) | MDA-MB-231 (Breast) | 0.49 | [11] |
| Heteroaryl-pyrazole (2c) | Hypoxic Tumor Lines | Ki = 0.21 | [13][14] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of novel bipyrazole carboxylic acids on cancer cell lines. The choice of the MTT assay is based on its reliability in measuring cell viability through the metabolic activity of mitochondria.[15]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents. This results in the formation of a purple formazan product, which is solubilized, and the absorbance is quantified spectrophotometrically.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test bipyrazole carboxylic acid compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Anti-inflammatory Activity: Quenching the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases. Pyrazole derivatives, most notably the commercial drug Celecoxib, are well-established anti-inflammatory agents.[16] Bipyrazole carboxylic acids build upon this legacy, showing promise as potent modulators of the inflammatory response, often with improved safety profiles.[17]
Mechanism: COX-2 Inhibition
The primary mechanism for the anti-inflammatory action of many pyrazole derivatives is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[18][19] During inflammation, arachidonic acid is converted by COX enzymes into prostaglandins (PGs), which are key inflammatory mediators.[20] While COX-1 is constitutively expressed and plays a role in gastric protection, COX-2 is induced at sites of inflammation. Selective inhibition of COX-2 reduces prostaglandin production, thus alleviating inflammation and pain, while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[17] Structure-activity relationship studies have identified key features for effective binding to the COX-2 active site.[18][19]
Caption: Selective inhibition of COX-2 by bipyrazole carboxylic acids.
Quantitative Anti-inflammatory Data
The anti-inflammatory potential can be assessed both in vitro (enzyme inhibition) and in vivo (reduction of edema).
| Compound Type | Assay | Activity Metric | Result | Reference |
| Amide-linked bipyrazole | In vitro COX-1/COX-2 | Selectivity | Promising selectivity for COX-2 | [17] |
| Amide-linked bipyrazole | In vivo paw edema | Inhibition | Confirmed anti-inflammatory activity | [17][18] |
| Pyrazole-NO hybrid | In vivo paw edema | Inhibition | Significant activity vs. Indomethacin | [21] |
| Pyrazole-3-carboxylic acid | In vivo paw edema | Inhibition | Potent activity vs. Indomethacin | [15] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is a gold standard for evaluating the acute anti-inflammatory activity of novel compounds.[15][21]
Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized, reproducible inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory potential.
Step-by-Step Methodology:
-
Animal Acclimatization: Use adult Wistar or Sprague-Dawley rats (150-200g). Acclimatize the animals for at least one week before the experiment with free access to food and water.
-
Grouping and Dosing: Divide the rats into groups (n=6 per group): a control group (vehicle), a reference standard group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the bipyrazole carboxylic acid compound. Administer the compounds orally or intraperitoneally 1 hour before carrageenan injection.
-
Baseline Measurement: Before dosing, measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.
-
Induction of Inflammation: Inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the subplantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point relative to its baseline volume. Then, calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with antibacterial and antifungal properties. Bipyrazole carboxylic acids have demonstrated significant potential in this area.[2][22][23]
Spectrum of Activity
Studies have shown that novel bipyrazole derivatives are active against a range of pathogenic bacteria and fungi. For instance, certain compounds have shown potent activity against Pseudomonas aeruginosa, Staphylococcus aureus, and Candida albicans, in some cases surpassing the efficacy of standard drugs like Streptomycin.[22][24]
Quantitative Antimicrobial Data (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Compound Type | Microorganism | MIC (µg/mL) | Reference |
| Pyrazole Derivative (9e) | Staphylococcus aureus | 64 | [22] |
| Pyrazole Derivative (9e) | Bacillus subtilis | 32 | [22] |
| Pyrazole-thiazole (6c) | Pseudomonas aeruginosa | 5 | [22] |
| Pyrazole Derivative (3) | Escherichia coli | 0.25 | [16] |
| Pyrazole Derivative (4) | Streptococcus epidermidis | 0.25 | [16] |
| Pyrazole Derivative (2) | Aspergillus niger | 1 | [16] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and is a standard method for determining the MIC of a new compound.
Principle: The test compound is serially diluted in a 96-well microtiter plate containing a liquid growth medium. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is determined by observing the lowest concentration of the compound that inhibits visible growth after incubation.
Step-by-Step Methodology:
-
Prepare Inoculum: Culture the bacterial or fungal strain overnight on an appropriate agar plate. Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: In a 96-well plate, add 50 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) to wells 2 through 12. Prepare a stock solution of the bipyrazole carboxylic acid compound and add 100 µL of this solution (at 2x the highest desired test concentration) to well 1.
-
Serial Dilution: Transfer 50 µL from well 1 to well 2, mixing thoroughly. Continue this two-fold serial dilution across the plate to well 10. Wells 11 (growth control, no compound) and 12 (sterility control, no inoculum) are used as controls.
-
Inoculation: Add 50 µL of the standardized microbial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). A viability indicator like resazurin may be added to aid in visualization.
Conclusion and Future Perspectives
Novel bipyrazole carboxylic acids stand at the forefront of modern medicinal chemistry, offering a synthetically tractable scaffold with a remarkable diversity of biological activities. Their demonstrated efficacy as anticancer, anti-inflammatory, and antimicrobial agents warrants significant further investigation. Future research should focus on structure-activity relationship (SAR) optimization to enhance potency and selectivity, as well as comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling to identify lead candidates with favorable drug-like properties. The exploration of metallated bipyrazoles, which have shown enhanced biological activities, also presents a promising avenue for developing next-generation therapeutics.[2][3] The continued application of rational, structure-guided design and robust biological evaluation will undoubtedly unlock the full therapeutic potential of this versatile chemical class.
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An In-depth Technical Guide to 1',5'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic Acid Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a foundational scaffold in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] When two such rings are conjoined, the resulting bipyrazole structures offer expanded chemical space and novel pharmacological profiles. This guide focuses on a specific, promising class: 1',5'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid and its derivatives. We will delve into the synthetic pathways for constructing this core, detail experimental protocols, explore its therapeutic potential, and analyze the structure-activity relationships that govern its biological effects.
The Bipyrazole Core: A Privileged Scaffold in Drug Discovery
The fusion of two pyrazole rings creates a bidentate ligand with unique electronic and steric properties, making it an attractive candidate for interacting with biological targets.[3] The presence of a carboxylic acid moiety further enhances its potential, as this group can participate in hydrogen bonding and salt bridge interactions with receptor sites, significantly influencing a compound's pharmacokinetic and pharmacodynamic properties.[4][5] Derivatives of this core have shown promise in a variety of therapeutic areas, including oncology, inflammation, and infectious diseases.[1][6]
Synthetic Strategies for this compound
The synthesis of the target molecule can be approached through a convergent strategy, involving the preparation of two key pyrazole intermediates followed by their coupling.
Synthesis of Key Intermediates
Intermediate A: 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid
A plausible route to this intermediate begins with the methylation of a commercially available pyrazole ester, followed by hydrolysis to the carboxylic acid.
Intermediate B: A Halogenated Pyrazole for Coupling
To facilitate the formation of the 3,4'-bipyrazole linkage, a halogenated pyrazole, such as 4-bromo-1-methyl-1H-pyrazole, can be utilized. This can be synthesized from commercially available starting materials through established protocols.
Coupling Strategies for the Bipyrazole Core
The formation of the C-C bond between the two pyrazole rings is the key step in this synthesis. Several modern cross-coupling reactions are well-suited for this transformation.
2.2.1. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful and versatile method for forming C-C bonds.[3][7] In this approach, a pyrazole boronic acid or ester would be coupled with a halopyrazole in the presence of a palladium catalyst and a base.
2.2.2. Stille Cross-Coupling
The Stille coupling reaction provides an alternative route, involving the reaction of an organostannane with a halide.[8][9] This method is also catalyzed by palladium and offers a broad substrate scope.
A proposed synthetic workflow is illustrated below:
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An In-depth Technical Guide to 1',5'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic Acid (CAS Number: 1033431-24-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the chemical compound identified by CAS number 1033431-24-1, namely 1',5'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid. Despite its commercial availability as a research chemical, a comprehensive review of publicly accessible scientific literature and patent databases reveals a notable absence of detailed studies on its specific physicochemical properties, synthesis, biological activity, and mechanism of action. This guide, therefore, serves a dual purpose: to consolidate the known foundational information for this specific molecule and to provide a broader technical context based on the well-established chemistry and therapeutic potential of the bipyrazole and pyrazole carboxylic acid scaffold. The document is structured to offer a valuable resource for researchers by outlining the general characteristics of this compound class and proposing a logical, field-proven workflow for its further investigation and potential application in drug discovery.
Introduction to this compound
The compound with CAS number 1033431-24-1 is identified as this compound. It belongs to the class of heterocyclic compounds known as bipyrazoles, which are characterized by two interconnected pyrazole rings. The presence of a carboxylic acid functional group suggests potential for various chemical modifications and biological interactions.
Chemical Identity and Basic Properties
While detailed experimental data is scarce, the fundamental properties of this molecule have been established.
| Property | Value | Source |
| CAS Number | 1033431-24-1 | [1][2] |
| Chemical Name | This compound | [1][2] |
| Molecular Formula | C₉H₁₀N₄O₂ | [2] |
| Molecular Weight | 206.21 g/mol | [2] |
| Canonical SMILES | CC1=C(C2=CC(C(=O)O)=NN2)C=NN1C | [3] |
| InChI | InChI=1S/C9H10N4O2/c1-5-6(4-10-13(5)2)7-3-8(9(14)15)12-11-7/h3-4H,1-2H3,(H,11,12)(H,14,15) | [3] |
The Bipyrazole Carboxylic Acid Scaffold: A Landscape of Potential
Given the limited specific data on this compound, it is instructive to consider the broader class of pyrazole and bipyrazole derivatives in medicinal chemistry. This family of compounds is of significant interest due to its wide range of biological activities.
Pyrazole-containing molecules have been successfully developed into drugs for various indications, including anti-inflammatory agents (e.g., Celecoxib), anti-cancer therapies, and treatments for neurological disorders. The bipyrazole scaffold, in particular, offers a rigid and defined three-dimensional structure that can be strategically decorated with functional groups to achieve specific interactions with biological targets. The carboxylic acid moiety is a key feature, as it can act as a hydrogen bond donor and acceptor, a metal chelator, or a handle for prodrug strategies to improve pharmacokinetic properties.
Patents related to other pyrazole derivatives suggest potential applications in areas such as:
-
Oncology: As inhibitors of signaling pathways that are often dysregulated in cancer, such as the Ras/Raf/MEK/ERK pathway.[4]
-
Thrombocytopenia: Certain pyrazole compounds have been investigated as thrombopoietin (TPO) receptor agonists to stimulate platelet production.[5]
Proposed Research Workflow for Characterization and Evaluation
For researchers interested in exploring the potential of this compound, a systematic approach to its characterization and biological evaluation is essential. The following workflow outlines key experimental stages.
Caption: Proposed research workflow for this compound.
Physicochemical Characterization Protocol
Objective: To determine the fundamental physical and chemical properties of the compound.
Methodologies:
-
Melting Point Determination:
-
Use a standard melting point apparatus.
-
Record the temperature range from the first appearance of liquid to complete melting.
-
-
Solubility Assessment:
-
Test solubility in a range of common laboratory solvents (e.g., water, PBS, DMSO, ethanol, methanol, dichloromethane, ethyl acetate).
-
Quantify solubility in key aqueous and organic solvents using techniques like HPLC or UV-Vis spectroscopy.
-
-
pKa Determination:
-
Use potentiometric titration or UV-Vis spectroscopy to determine the acid dissociation constant of the carboxylic acid group.
-
Structural Verification Protocol
Objective: To confirm the chemical structure of the acquired compound.
Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Acquire ¹H NMR and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Analyze chemical shifts, coupling constants, and integration to confirm the proton and carbon framework. 2D NMR techniques (COSY, HSQC, HMBC) can be employed for unambiguous assignment.
-
-
Mass Spectrometry (MS):
-
Use high-resolution mass spectrometry (HRMS) to determine the accurate mass and confirm the elemental composition.
-
Analyze the fragmentation pattern to further support the proposed structure.
-
-
Infrared (IR) Spectroscopy:
-
Identify characteristic vibrational frequencies for functional groups, such as the O-H and C=O stretches of the carboxylic acid and the C=N and C=C stretches of the pyrazole rings.
-
Hypothetical Synthesis Pathway
Caption: A generalized retrosynthetic approach for bipyrazole synthesis.
Biological Screening and Mechanism of Action Studies
Objective: To identify potential biological activities and elucidate the mechanism of action.
Workflow:
-
Initial High-Throughput Screening (HTS):
-
Screen the compound against a diverse panel of biological targets, such as kinases, proteases, and GPCRs, relevant to various disease areas.
-
-
Cell-Based Assays:
-
Based on HTS results, conduct cell-based assays to evaluate the compound's effect on cell proliferation, apoptosis, signaling pathways, or other relevant cellular functions. For example, if kinase inhibition is observed, a panel of cancer cell lines could be tested for anti-proliferative activity.
-
-
Target Identification and Validation:
-
If a desired biological effect is observed, utilize techniques such as affinity chromatography, proteomics, or genetic approaches to identify the specific molecular target(s).
-
-
Enzymatic and Biophysical Assays:
-
Once a target is identified, perform enzymatic assays to determine inhibitory constants (e.g., IC₅₀, Kᵢ) or biophysical assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) to characterize the binding affinity and kinetics.
-
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling laboratory chemicals should be observed. Based on SDS for similar pyrazole carboxylic acid derivatives, the compound may be harmful if swallowed and cause skin and eye irritation.[6][7][8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
Conclusion and Future Directions
This compound represents an under-investigated molecule within a chemical class of proven therapeutic relevance. While current knowledge is limited to its basic chemical identity, the bipyrazole carboxylic acid scaffold holds significant promise for the development of novel therapeutics. This guide provides a foundational understanding and a clear, actionable workflow for researchers to unlock the potential of this compound. Future research should focus on the systematic characterization of its physicochemical properties, the development of a robust synthetic route, and comprehensive biological screening to identify and validate its therapeutic potential.
References
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- Google Patents. WO 2013/134298 A1 - Raf Inhibitor Compounds.
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Unveiling the Electronic Landscape and Physicochemical Properties of 1',5'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid: A Theoretical and Computational Blueprint
Abstract
This in-depth technical guide provides a comprehensive theoretical and computational framework for the multifaceted investigation of 1',5'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid. Bipyrazole scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse pharmacological activities and unique molecular architectures.[1][2][3][4][5] This document outlines a systematic approach employing Density Functional Theory (DFT) to elucidate the structural, electronic, and spectroscopic properties of the title compound. By detailing a robust computational workflow, from geometry optimization to the prediction of spectroscopic signatures and reactivity descriptors, this guide serves as a blueprint for researchers, scientists, and drug development professionals aiming to explore the potential of this and related bipyrazole derivatives. The methodologies described herein are grounded in established computational practices for heterocyclic compounds, ensuring a self-validating and scientifically rigorous approach to predicting molecular behavior and guiding experimental design.
Introduction: The Significance of Bipyrazole Carboxylic Acids
Pyrazole-containing compounds form the backbone of numerous therapeutic agents and functional materials, exhibiting a wide spectrum of biological activities including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[1][2][3][4][5] The bipyrazole motif, consisting of two interconnected pyrazole rings, offers a unique three-dimensional arrangement for pharmacophore placement, enhancing binding affinities and selectivity for biological targets.[1][2] The inclusion of a carboxylic acid moiety further introduces a critical functional group for tuning solubility, participating in hydrogen bonding interactions, and coordinating with metal centers.
This compound is a specific congener within this promising class of molecules. A thorough understanding of its fundamental physicochemical properties at the molecular level is paramount for unlocking its therapeutic or material science potential. Theoretical and computational studies, particularly those based on Density Functional Theory (DFT), provide a powerful and cost-effective avenue for this exploration, offering insights that are often challenging to obtain through experimental means alone.[6][7][8][9]
This guide presents a detailed computational protocol designed to comprehensively characterize this compound. We will delve into the causality behind the selection of computational methods, the interpretation of the generated data, and how these theoretical findings can be correlated with experimental results.
Proposed Computational Methodology: A Self-Validating Workflow
The cornerstone of a reliable computational study is a well-defined and validated methodology. The workflow proposed here is designed to ensure the accuracy and reproducibility of the theoretical predictions for the title molecule.
Geometry Optimization and Vibrational Frequency Analysis
The initial and most critical step is to determine the most stable three-dimensional conformation of the molecule.
Protocol:
-
Initial Structure Generation: The 2D structure of this compound will be sketched using a molecular editor and converted to a 3D structure.
-
Computational Method: Geometry optimization will be performed using Density Functional Theory (DFT). The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is recommended as it has been shown to provide a good balance between accuracy and computational cost for organic molecules.[6][7][10][11]
-
Basis Set Selection: The 6-311++G(d,p) basis set is proposed. This triple-zeta basis set provides a flexible description of the electron distribution and includes diffuse functions (++) to accurately model non-covalent interactions and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.[10][11][12]
-
Solvent Effects: To simulate a more realistic biological or solution-phase environment, the effect of a solvent (e.g., water or methanol) will be incorporated using the Polarizable Continuum Model (PCM).[12]
-
Frequency Calculations: Following optimization, vibrational frequency calculations will be performed at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. These calculations also yield the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
Causality Behind the Choices: The B3LYP/6-311++G(d,p) level of theory is a widely accepted standard for the computational study of organic molecules, providing reliable geometric and electronic properties.[6][7][10][11][12] The inclusion of solvent effects via PCM is crucial as intermolecular interactions with the solvent can significantly influence the conformation and electronic structure of the molecule.
Diagram of the Computational Workflow:
Caption: A flowchart of the proposed computational workflow.
Elucidation of Electronic Properties
Understanding the electronic landscape of a molecule is key to predicting its reactivity and intermolecular interactions.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.
-
HOMO: Represents the ability to donate an electron.
-
LUMO: Represents the ability to accept an electron.
-
HOMO-LUMO Energy Gap (ΔE): A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests a more reactive molecule.[6][8][13]
Protocol:
-
Orbital Energy Calculation: The energies of the HOMO and LUMO will be calculated from the optimized molecular geometry.
-
Visualization: The 3D distributions of the HOMO and LUMO will be visualized to identify the regions of the molecule that are most likely to participate in electron donation and acceptance.
Molecular Electrostatic Potential (MEP) Mapping
The MEP map provides a visual representation of the charge distribution on the molecule's surface.
-
Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack.
-
Blue Regions (Positive Potential): Indicate electron-deficient areas, prone to nucleophilic attack.
-
Green Regions (Neutral Potential): Represent areas of non-polar character.
Protocol:
-
MEP Calculation: The MEP will be calculated on the electron density surface of the optimized molecule.
-
Surface Visualization: The MEP will be mapped onto the molecular surface to create a color-coded diagram for easy interpretation of reactive sites.[12]
Diagram of Electronic Property Analysis:
Caption: Analysis of electronic properties from optimized geometry.
Predicted Spectroscopic Signatures
Computational spectroscopy is a valuable tool for interpreting and predicting experimental spectra.
Infrared (IR) Spectroscopy
The calculated vibrational frequencies can be used to generate a theoretical IR spectrum. This allows for the assignment of characteristic vibrational modes to specific functional groups within the molecule.
Protocol:
-
Frequency Extraction: The calculated vibrational frequencies and their corresponding intensities will be extracted from the output of the frequency calculation.
-
Spectral Simulation: A theoretical IR spectrum will be generated by fitting the calculated frequencies and intensities to Lorentzian or Gaussian functions. It is common practice to scale the calculated frequencies by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental data.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei, aiding in the structural elucidation of synthesized compounds.[10][15][16]
Protocol:
-
GIAO Method: The Gauge-Including Atomic Orbital (GIAO) method will be used to calculate the NMR shielding tensors at the B3LYP/6-311++G(d,p) level of theory.[10][11]
-
Chemical Shift Calculation: The calculated isotropic shielding values will be converted to chemical shifts by referencing them to the shielding of a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.
Table 1: Predicted Spectroscopic Data (Hypothetical Example)
| Spectroscopic Technique | Parameter | Predicted Value |
| FT-IR | C=O Stretch (Carboxylic Acid) | ~1720-1740 cm⁻¹ |
| O-H Stretch (Carboxylic Acid) | ~3000-3300 cm⁻¹ (broad) | |
| C=N Stretch (Pyrazole Ring) | ~1580-1620 cm⁻¹ | |
| ¹H NMR | COOH Proton | ~10-12 ppm |
| Pyrazole Ring Protons | ~7-8 ppm | |
| Methyl Protons | ~2-3 ppm | |
| ¹³C NMR | Carboxylic Carbonyl | ~165-175 ppm |
| Pyrazole Ring Carbons | ~110-150 ppm | |
| Methyl Carbons | ~15-25 ppm |
Note: The values in this table are hypothetical and represent typical ranges for the respective functional groups. Actual calculated values would be more precise.
Potential Applications and Future Directions
The theoretical data generated through this computational framework can guide the exploration of this compound in several key areas:
-
Drug Design and Development: The MEP and FMO analyses can inform the design of analogues with improved binding affinities to biological targets. The calculated properties can also be used as descriptors in Quantitative Structure-Activity Relationship (QSAR) studies.[1][2]
-
Materials Science: The electronic properties, such as the HOMO-LUMO gap, can provide insights into the potential of the molecule for applications in organic electronics.[7][9]
-
Coordination Chemistry: The identification of electron-rich nitrogen and oxygen atoms can guide the synthesis of novel metal complexes with potential catalytic or therapeutic applications.[1][2]
Future work should focus on the experimental validation of these theoretical predictions through the synthesis and spectroscopic characterization of the title compound. Further computational studies could explore its interaction with specific biological targets through molecular docking and molecular dynamics simulations.
Conclusion
This technical guide has outlined a robust and scientifically sound theoretical and computational strategy for the in-depth characterization of this compound. By leveraging the predictive power of Density Functional Theory, researchers can gain a profound understanding of the molecule's structural, electronic, and spectroscopic properties. This knowledge is invaluable for guiding future experimental work and accelerating the discovery and development of novel bipyrazole-based compounds for a wide range of scientific and therapeutic applications.
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Mohamed, S. K., et al. (2016). Quantum chemical studies on some new bipyrazole derivatives as corrosion inhibitors for steel materials. Anti-Corrosion Methods and Materials, 63(3), 231-235. [Link]
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Karkar, A., et al. (2021). Non covalent interactions analysis and spectroscopic characterization combined with molecular docking study of N′-(4-Methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide. Journal of King Saud University - Science, 33(6), 101533. [Link]
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Nuta, D. C., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(23), 5195. [Link]
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Liu, Y., et al. (2014). “One-Pot” Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation—Knorr Reaction—Hydrolysis Sequence. ChemInform, 45(32). [Link]
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Aslam, M., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1801. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Substituted Bipyrazole Carboxylic Acids
Introduction: The Significance of Bipyrazole Carboxylic Acids
In the landscape of modern chemical research, particularly within drug discovery and materials science, heterocyclic scaffolds form the bedrock of innovation. Among these, the bipyrazole motif, a structure comprising two interconnected pyrazole rings, has emerged as a "privileged scaffold." Its prevalence in blockbuster pharmaceuticals, such as the anti-inflammatory drug Celecoxib and the PDE5 inhibitor Sildenafil, underscores the profound biological activities associated with the pyrazole core.[1] The bipyrazole structure extends these properties, offering a versatile three-dimensional framework that can be tailored to interact with complex biological targets or to act as a precisely engineered ligand for metal-organic frameworks (MOFs) and catalysts.[2][3][4]
The incorporation of carboxylic acid functionalities onto this bipyrazole core further elevates its utility. The carboxylic acid group is a potent pharmacophore, capable of forming strong hydrogen bonds and salt bridges with biological receptors.[5][6] It also serves as a critical synthetic handle, providing a reactive site for further chemical elaboration to modulate properties like solubility, bioavailability, and target affinity. This guide provides an in-depth exploration of the primary synthetic routes to access these valuable substituted bipyrazole carboxylic acids, focusing on the underlying chemical logic, field-proven protocols, and practical considerations for researchers in the field.
Core Synthetic Strategies: A Modular Approach
The synthesis of substituted bipyrazole carboxylic acids can be logically deconstructed into three key stages: (1) formation of the initial pyrazole ring, often with a protected carboxylic acid functionality; (2) coupling of two pyrazole units to construct the bipyrazole core; and (3) deprotection or final installation of the carboxylic acid groups. We will explore two primary overarching strategies: a convergent approach based on the cross-coupling of pre-formed pyrazole rings and a linear approach that builds the bipyrazole from a common precursor.
Strategy I: Convergent Synthesis via Cross-Coupling
This highly flexible and widely adopted strategy involves the independent synthesis of substituted pyrazole building blocks, which are then joined in a subsequent cross-coupling reaction. This modularity allows for the facile generation of diverse analogues by simply varying the initial building blocks.
The most robust and time-honored method for constructing the substituted pyrazole ring is the Knorr pyrazole synthesis, first reported in 1883.[7][8][9] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[10][11][12] To install the required carboxylic acid functionality (in a protected ester form), a β-ketoester is the ideal 1,3-dicarbonyl starting material.
The causality behind this reaction lies in the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the two carbonyl carbons. The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the stable, aromatic pyrazole ring.[13] The use of an acid catalyst protonates a carbonyl group, activating it for nucleophilic attack and accelerating the reaction.[9]
Caption: Knorr pyrazole synthesis workflow.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with exceptional reliability and functional group tolerance.[14][15] It is arguably the most powerful method for constructing C-C linked bipyrazoles. The typical workflow involves the palladium-catalyzed reaction between a pyrazole-boronic acid (or ester) and a halopyrazole.[16][17][18] For synthesizing symmetrical 4,4'-bipyrazoles, a homocoupling of pyrazole boronic esters can be employed.[19]
The catalytic cycle is a self-validating system. It begins with the oxidative addition of the Pd(0) catalyst to the halopyrazole. This is followed by transmetalation, where the organic group from the boron species is transferred to the palladium center. The final step, reductive elimination, forms the desired C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[17]
Caption: Direct bipyrazole synthesis from a tetracarbonyl.
Final Step: Unmasking the Carboxylic Acid via Saponification
Regardless of the strategy used to construct the bipyrazole diester core, the final step is the hydrolysis of the ester groups to yield the target dicarboxylic acid. The most common method is saponification—a base-mediated hydrolysis. [20][21] This is a nucleophilic acyl substitution reaction. The hydroxide ion acts as a nucleophile, attacking the electrophilic ester carbonyl to form a tetrahedral intermediate. This intermediate then collapses, expelling an alkoxide leaving group to form the carboxylic acid. In the basic reaction medium, the carboxylic acid is immediately deprotonated to form a carboxylate salt. [20]A final acidic workup is required to protonate the carboxylate and isolate the neutral carboxylic acid product. [20]
Detailed Experimental Protocols
The following protocols are provided as validated, representative examples. Researchers should adapt them based on the specific reactivity and solubility of their substrates.
Protocol 1: Knorr Synthesis of an Ethyl Pyrazole-4-carboxylate Intermediate
This protocol describes the synthesis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate.
-
Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 2-acetyl-3-oxobutanoate (10.0 g, 58.1 mmol) and ethanol (50 mL).
-
Reagent Addition : Add phenylhydrazine (5.7 mL, 58.1 mmol) dropwise to the stirred solution. An exotherm may be observed.
-
Catalysis : Add 3-4 drops of glacial acetic acid to the mixture. [13]4. Reaction : Heat the mixture to reflux (approx. 80 °C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup : After cooling to room temperature, reduce the solvent volume in vacuo. Add cold water (50 mL) to the residue to precipitate the product.
-
Isolation : Collect the solid product by vacuum filtration, wash with cold water (2 x 20 mL), and dry in a vacuum oven. The product can be further purified by recrystallization from ethanol/water if necessary.
Protocol 2: Suzuki Homocoupling to a Bipyrazole Diester
This protocol outlines the synthesis of a symmetrical 4,4'-bipyrazole diester from a 4-bromopyrazole precursor.
-
Precursor Synthesis (Not detailed): Synthesize the requisite 4-bromopyrazole-carboxylate and convert it to the corresponding pyrazole-4-boronic acid pinacol ester.
-
Reaction Setup : In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the pyrazole-4-boronic acid pinacol ester (1.0 equiv), Pd(PPh₃)₄ (3 mol%), and potassium carbonate (K₂CO₃, 3.0 equiv). [17]3. Solvent Addition : Add a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio, 0.1 M concentration relative to the boronic ester).
-
Reaction : Heat the reaction mixture to 90 °C and stir for 12-18 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Workup : Cool the reaction to room temperature and dilute with ethyl acetate (50 mL). Wash the organic layer with water (2 x 25 mL) and brine (1 x 25 mL).
-
Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the bipyrazole diester.
Protocol 3: Saponification to Bipyrazole Dicarboxylic Acid
This protocol describes the final hydrolysis step.
-
Reaction Setup : In a 50 mL round-bottom flask, dissolve the bipyrazole diester (1.0 equiv) in a mixture of tetrahydrofuran (THF) and methanol (1:1).
-
Base Addition : Add an aqueous solution of sodium hydroxide (NaOH, 2.5 equiv per ester group, 2M solution) to the stirred solution.
-
Reaction : Heat the mixture to 60 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material. 4. Workup (Acidification) : Cool the reaction mixture in an ice bath. Slowly and carefully add hydrochloric acid (HCl, 3M aqueous solution) dropwise until the pH of the solution is ~2. A precipitate should form.
-
Isolation : Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove inorganic salts.
-
Drying : Dry the solid product in a vacuum oven at 50-60 °C to a constant weight to yield the final bipyrazole dicarboxylic acid.
Conclusion
The synthesis of substituted bipyrazole carboxylic acids is a critical endeavor for advancing medicinal chemistry and materials science. The strategies outlined in this guide, particularly the convergent approach leveraging the Knorr cyclization and Suzuki-Miyaura coupling, offer a powerful and flexible platform for accessing a wide array of these valuable compounds. By understanding the causality behind each synthetic step—from initial ring formation to final hydrolysis—and adhering to validated protocols, researchers can confidently and efficiently construct novel molecular architectures tailored to their specific applications.
References
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[Knorr Pyrazole Synthesis]([Link] Expt10 Knorr.pdf)
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Coordination chemistry of dimethyl bipyrazolyl carboxylic acid ligands
An In-Depth Guide to the Coordination Chemistry of Dimethyl Bipyrazolyl Carboxylic Acid Ligands: Synthesis, Characterization, and Applications
Introduction: A Versatile Ligand Scaffold
In the vast landscape of coordination chemistry, the design of ligands that can impart specific geometries, reactivities, and properties to metal centers is of paramount importance. Bis(pyrazol-yl)alkanes have emerged as a significant class of bidentate ligands for creating a wide array of coordination compounds.[1] The introduction of functional groups, such as carboxylic acids, into the pyrazole rings enhances their versatility, as the carboxylic group itself can act as a donor, participating in coordination with metal ions.[1] This guide focuses on dimethyl bipyrazolyl carboxylic acid ligands, a scaffold that combines the robust chelating ability of the bipyrazolyl core with the versatile binding modes of the carboxylate functionality.
These ligands are particularly interesting as they can bridge metal centers to form coordination polymers or metal-organic frameworks (MOFs), and their complexes have shown promise in diverse fields such as catalysis, bioinorganic chemistry, and materials science.[1][2][3] The distinct characteristics of the resulting metal complexes, including their unique molecular geometries and electronic properties, allow them to interact with and react with other molecules in novel ways.[4] This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals working with these fascinating molecules.
Part 1: Ligand Synthesis - Crafting the Building Blocks
The synthesis of dimethyl bipyrazolyl carboxylic acid ligands can be achieved through several routes. One effective method involves the direct carboxylation of bis(pyrazol-1-yl)alkanes using an acylating agent like oxalyl chloride, particularly for substrates with electron-donating methyl groups and short methylene linkers.[1] An alternative and often more versatile approach is the alkylation of ethyl 4-pyrazolecarboxylates with appropriate dibromoalkanes, followed by hydrolysis of the ester to the carboxylic acid.[1] This latter method is suitable for a wider range of linkers and substitutions on the pyrazole rings.
Protocol 1: Synthesis of 1,2-Bis(3,5-dimethylpyrazol-1-yl)ethane-4,4′-dicarboxylic acid
This protocol is adapted from established methods for the carboxylation of bis(pyrazolyl)alkanes.[1] The rationale behind using oxalyl chloride is its high reactivity as a carboxylating agent for electron-rich heterocyclic systems.
Materials:
-
1,2-Bis(3,5-dimethylpyrazol-1-yl)ethane
-
Oxalyl chloride
-
Dichloromethane (DCM), anhydrous
-
Aluminum chloride (AlCl₃), anhydrous
-
Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
-
Deionized water
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 1,2-Bis(3,5-dimethylpyrazol-1-yl)ethane (1 equivalent) in anhydrous DCM.
-
Lewis Acid Addition: Cool the solution to 0 °C in an ice bath. Carefully add anhydrous aluminum chloride (2.2 equivalents) portion-wise while stirring. The Lewis acid activates the pyrazole rings for electrophilic substitution.
-
Carboxylation: Add oxalyl chloride (2.2 equivalents) dropwise to the stirring suspension via the dropping funnel over 30 minutes. The reaction is exothermic and should be controlled to maintain the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours under a nitrogen atmosphere.
-
Quenching: Carefully quench the reaction by slowly pouring the mixture over crushed ice containing a stoichiometric amount of 2 M HCl. This step hydrolyzes the intermediate acyl chloride and neutralizes the Lewis acid.
-
Product Isolation: A precipitate will form. Isolate the solid product by vacuum filtration.
-
Purification: Wash the crude product with cold deionized water and then with a small amount of cold DCM to remove any unreacted starting material. The product can be further purified by recrystallization from a suitable solvent like ethanol/water.[1]
-
Drying: Dry the purified white crystalline product under vacuum.
Expected Characterization Data:
-
¹H NMR (400 MHz, DMSO-d₆): δ ~2.1 (s, 6H, 3-CH₃), ~2.25 (s, 6H, 5-CH₃), ~4.4 (s, 4H, CH₂), ~12.5 (br s, 2H, COOH).[1]
-
¹³C NMR (100 MHz, DMSO-d₆): δ ~9.6 (5-CH₃), ~13.1 (3-CH₃), ~47.4 (CH₂), ~113.1 (C⁴(Pz)), ~145.8 (C⁵(Pz)), ~149.9 (C³(Pz)), ~184.0 (COOH).[1]
-
FT-IR (cm⁻¹): A broad band around 3500-3000 cm⁻¹ (O-H stretch of COOH), a sharp peak around 1660-1700 cm⁻¹ (C=O stretch).[1]
Diagram of Ligand Synthesis Workflow
Caption: Workflow for the synthesis of a dimethyl bipyrazolyl dicarboxylic acid ligand.
Part 2: Synthesis and Characterization of Metal Complexes
The coordination of dimethyl bipyrazolyl carboxylic acid ligands to metal ions is typically straightforward, achieved by reacting the ligand with a suitable metal salt in a solvent or solvent mixture.[5] The resulting complexes can range from simple mononuclear species to intricate coordination polymers, depending on the reaction conditions and the coordination preferences of the metal ion.[3][6]
Protocol 2: General Synthesis of a Transition Metal Complex
This protocol provides a general method for synthesizing complexes with transition metals like Cu(II), Co(II), Ni(II), or Zn(II). The choice of solvent is crucial; solvents like methanol, ethanol, or DMF are commonly used.[2][5][7]
Materials:
-
Dimethyl bipyrazolyl carboxylic acid ligand (e.g., from Protocol 1)
-
Metal salt (e.g., Cu(OAc)₂·H₂O, Co(NO₃)₂·6H₂O, NiCl₂·6H₂O)
-
Methanol (MeOH) or Dimethylformamide (DMF)
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Ligand Solution: Dissolve the dimethyl bipyrazolyl carboxylic acid ligand (2 equivalents) in a suitable solvent (e.g., 10 mL of MeOH). Gentle heating may be required to achieve complete dissolution.
-
Metal Salt Solution: In a separate flask, dissolve the metal salt (1 equivalent) in the same solvent (e.g., 5 mL of MeOH).
-
Complexation: Add the metal salt solution dropwise to the stirring ligand solution at room temperature.[2]
-
Precipitation/Crystallization: Upon mixing, a colored precipitate may form immediately.[7][8] The reaction mixture is typically stirred for an additional 2-4 hours to ensure completion.[2][8]
-
Isolation: Collect the solid product by vacuum filtration. Wash the precipitate with the reaction solvent followed by diethyl ether to remove soluble impurities.
-
Single Crystal Growth (Optional): High-quality single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent from the reaction filtrate or by layering the reactant solutions.[2]
-
Drying: Dry the final complex in a desiccator over a suitable drying agent.
Diagram of Metal Complex Synthesis
Caption: General workflow for the synthesis of a metal complex.
Characterization of the Resulting Complexes
A combination of analytical techniques is essential to fully characterize the synthesized metal complexes.
| Technique | Purpose & Expected Observations |
| FT-IR Spectroscopy | Confirms coordination. The sharp C=O stretch of the free ligand's carboxylic acid (~1712 cm⁻¹) is replaced by asymmetric and symmetric ν(COO⁻) stretches at lower wavenumbers (~1600 cm⁻¹ and ~1400 cm⁻¹), indicating deprotonation and coordination of the carboxylate group.[9] Shifts in pyrazole ring vibrations also indicate N-coordination. |
| UV-Visible Spectroscopy | Provides information on the electronic environment of the metal center. Observe ligand-based π→π* transitions and potential ligand-to-metal charge transfer (LMCT) bands. For d-block metals, weak d-d transitions can indicate the coordination geometry (e.g., octahedral, tetrahedral).[2][10] |
| Single-Crystal X-ray Diffraction | Provides the definitive solid-state structure.[6] Determines the metal's coordination number and geometry, bond lengths/angles, and the exact coordination mode of the ligand (e.g., bidentate, bridging). Reveals intermolecular interactions like hydrogen bonding.[9] |
| Thermogravimetric Analysis (TGA) | Assesses thermal stability and the presence of coordinated or lattice solvent molecules. A weight loss step at lower temperatures typically corresponds to the loss of water or other solvent molecules.[2][6] |
| Elemental Analysis | Confirms the empirical formula of the complex by determining the weight percentages of C, H, and N. |
Part 3: Coordination Modes and Structural Diversity
A key feature of dimethyl bipyrazolyl carboxylic acid ligands is their ability to adopt multiple coordination modes, leading to a rich structural diversity in their metal complexes. The carboxylate group is particularly flexible, capable of binding in monodentate, bidentate (chelating), or bridging fashions.[11][12]
-
Mononuclear Complexes: The ligand can act as a simple chelating agent, binding to a single metal center through the two pyrazolyl nitrogen atoms and one or both oxygen atoms of the carboxylate group.[13]
-
Dinuclear and Polynuclear Complexes: The carboxylate group can bridge two metal centers, leading to the formation of dinuclear "paddle-wheel" structures or extended 1D chains.[5][6][9] The bipyrazolyl backbone itself can also bridge metal centers, especially with longer linkers.
-
Coordination Polymers and MOFs: When both the bipyrazolyl nitrogens and the carboxylate groups are involved in linking different metal centers, extended 2D or 3D networks can be formed. These materials, known as coordination polymers or MOFs, can exhibit porosity and are of interest for applications in gas storage and catalysis.[3][12]
Diagram of Ligand Coordination Modes
Caption: Potential structural outcomes from metal-ligand coordination.
Part 4: Applications and Protocols
The unique structural and electronic properties of metal complexes derived from these ligands have led to their exploration in several key areas.
Catalysis
The ability to create well-defined coordination environments makes these complexes suitable as catalysts. For instance, certain uranyl complexes have been shown to efficiently catalyze the oxidation of catechols and aminophenols, mimicking the activity of enzymes like catechol oxidase and phenoxazinone synthase.[2] The functionalization of the carboxylic acid group can also be leveraged in metallaphotoredox catalysis for various organic transformations.[14]
Biological and Medicinal Applications
Metal complexes offer unique mechanisms of action not readily accessible to purely organic molecules, making them attractive as therapeutic agents.[4] Complexes of pyrazole-based ligands have been investigated for their anticancer and antibacterial activities.[1][7] The interaction of these complexes with biomolecules like proteins (e.g., bovine serum albumin) and their cytotoxicity against cancer cell lines are key areas of investigation.[2]
Protocol 3: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines a standard method to assess the cytotoxicity of the synthesized complexes against cancer cell lines, such as MDA-MB-231 (breast cancer) or A549 (lung cancer).[2]
Materials:
-
Cancer cell line (e.g., A549)
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin
-
Synthesized metal complex, dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed approximately 10,000 cells suspended in 200 µL of DMEM into each well of a 96-well plate.
-
Incubation: Incubate the plate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the metal complex in DMEM. Remove the old media from the wells and add 200 µL of the media containing the complex at various concentrations (e.g., 10 to 100 µg/mL). Include a vehicle control (media with DMSO) and a negative control (media only).
-
Exposure: Incubate the cells with the complexes for a specified period (e.g., 24 or 48 hours).[2]
-
MTT Addition: After the incubation period, remove the drug-containing media. Add 100 µL of fresh media and 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) can then be determined.
Conclusion
Dimethyl bipyrazolyl carboxylic acid ligands represent a highly adaptable and valuable class of compounds in coordination chemistry. Their straightforward synthesis, versatile coordination behavior, and the diverse applications of their metal complexes make them a fertile ground for research and development. From designing novel catalysts that mimic enzymatic activity to creating potential new metallodrugs for cancer therapy and building functional porous materials, the possibilities are extensive. The protocols and insights provided in this guide offer a solid foundation for researchers to explore and innovate within this exciting field.
References
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Synthesis and characterization of novel uranyl clusters supported by bis(pyrazolyl) methane ligands: biomimetic catalytic oxidation, BSA protein interaction and cytotoxicity studies. (n.d.). National Center for Biotechnology Information. [Link]
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Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. (n.d.). National Center for Biotechnology Information. [Link]
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Duan, P. C., et al. (2012). Synthesis and crystal structures of copper(II) and silver(I) complexes of a biphenyl-bridged bipyrazolyl ligand. Transition Metal Chemistry, 37(6), 595–600. [Link]
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Hydrosoluble Complexes Bearing Tris(pyrazolyl)methane Sulfonate Ligand: Synthesis, Characterization and Catalytic Activity for Henry Reaction. (2020). MDPI. [Link]
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Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. (2021). PubMed Central. [Link]
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Metal Complexes for Therapeutic Applications. (n.d.). PubMed Central. [Link]
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Synthesis and crystal structure of Cu(II) and Co(II) complexes with 1,3-dimethyl-pyrazole-5-carboxylic acid ligand. (2014). ResearchGate. [Link]
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Coordination Polymers Constructed from Polycarboxylic Acids and Semi-Rigid Bis-pyridyl-bis-imide Ligands: Synthesis, Structures and Iodine Adsorption. (2023). MDPI. [Link]
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Synthesis, Characterization and Theoretical Study of Some Mixed-ligand Complexes of 2-Quinoline Carboxylic Acid and 4,4-Bipyridyl (L2) with Co(II),Ni(II) Cu(II), Zn(II), Pd(II) and Au(III) ions. (n.d.). Iraqi National Journal of Chemistry. [Link]
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Transition metal carboxylate complex. (n.d.). Wikipedia. [Link]
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Mixed Ligand Complexes of quinoline-2-carboxylic acid and 4,4/- dimethyl-2,2/ -bipyridyl with V(IV),Cr(III), Rh(III), Cd(II) and Pt(IV). (2015). ResearchGate. [Link]
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Zhang, X., et al. (2023). Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. Journal of Chemical Research. [Link]
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SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE. (2024). ChemRxiv. [Link]
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The structure of 3,5-dimethylpyrazole/carboxylic acids co-crystals. (n.d.). Arkat USA. [Link]
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Three semirigid bis(pyrazole) ligands in this work. (2016). ResearchGate. [Link]
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Coordination Chemistry - Transition Metal (Ion) Complexes. (2014). YouTube. [Link]
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Synthesis and characterization of Mixed 2,2-Bipyridine and penicillin G metal (II) complexes. (2021). ResearchGate. [Link]
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Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. (2022). PubMed. [Link]
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Coordination Compounds of Cu, Zn, and Ni with Dicarboxylic Acids and N Donor Ligands, and Their Biological Activity: A Review. (2021). MDPI. [Link]
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Transition metal complexes with pyrazole-derived ligands. XI. (2000). Semantic Scholar. [Link]
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SYNTHESIS, STRUCTURAL AND SPECTROSCOPIC CHARACTERIZATIONS, HIRSHFELD SURFACE ANALYSIS OF TWO COORDINATION COMPOUNDS ASSEMBLED FROM COPPER AND CARBOXYLATES, 3,5-DIMETHYL-1H-PYRAZOLE. (2023). Journal of Chemistry and Technologies. [Link]
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ii~NRL. (1967). Defense Technical Information Center. [Link]
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High-throughput screening of 1',5'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid libraries
Application Note & Protocols
Topic: High-Throughput Screening of 1',5'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic Acid Libraries
Audience: Researchers, scientists, and drug development professionals.
Abstract
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries against biological targets.[1][2] This document provides a comprehensive guide to designing and executing an HTS campaign for a library of compounds based on the this compound scaffold. Bipyrazole derivatives are recognized as privileged structures in medicinal chemistry, frequently targeting protein kinases. This guide will therefore focus on a protein kinase inhibition screen as a practical and relevant example. We will detail the principles of assay selection, provide a step-by-step protocol for a Fluorescence Polarization (FP) assay, and outline a robust data analysis workflow for hit identification and validation. The methodologies described herein are designed to be adaptable to other target classes and assay formats.
Introduction: The Strategic Role of HTS in Drug Discovery
High-throughput screening is an automated process that leverages robotics, sophisticated liquid handling, and sensitive detectors to test hundreds of thousands to millions of compounds for biological activity in a short period.[2][3][4] This capability dramatically accelerates the identification of "hits"—compounds that modulate a biological target of interest and serve as starting points for the development of new drugs.[3][5] More than 80% of small-molecule drugs approved by the FDA have origins in HTS campaigns, underscoring its critical role in the pharmaceutical industry.[1]
The success of any HTS campaign hinges on a robust and reliable assay. The choice of assay technology is dictated by the biological target. Common targets include enzymes, receptors, and ion channels.[2][5] This application note will use a protein kinase as a representative target for the bipyrazole library, given the prevalence of this scaffold in known kinase inhibitors.
Assay Selection and Design: Fluorescence Polarization for Kinase Inhibition
For screening a compound library against a purified protein kinase, a Fluorescence Polarization (FP) assay is an excellent choice. FP is a homogeneous, solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule (a "tracer") upon binding to a larger partner, such as a protein.[6][7]
Principle of the Fluorescence Polarization Assay
The core principle of FP is based on the observation that when a small, fluorescently labeled molecule (the tracer) is excited with plane-polarized light, it rotates rapidly in solution before emitting light. This rapid tumbling results in a high degree of depolarization of the emitted light.[8][9][10] However, when the tracer binds to a much larger molecule (the protein kinase), its rotation is significantly slowed. This slower tumbling leads to a much lower degree of depolarization, and the emitted light remains highly polarized.[7][8]
In a competitive FP assay for a kinase inhibitor:
-
A fluorescent tracer is designed to bind to the ATP-binding pocket of the kinase.
-
In the absence of an inhibitor (negative control), the tracer binds to the kinase, resulting in a large, slowly rotating complex and a high FP signal.
-
When a compound from the library successfully competes with the tracer for the ATP-binding pocket, the tracer is displaced.
-
The displaced, unbound tracer tumbles rapidly, leading to a low FP signal.
Therefore, a decrease in the FP signal is directly indicative of a compound's ability to inhibit the tracer-kinase interaction.
Alternative Assay Formats
While FP is an excellent choice, other formats can also be employed.
| Assay Type | Principle | Advantages | Disadvantages |
| TR-FRET | Time-Resolved Fluorescence Resonance Energy Transfer measures the proximity of two labeled molecules (e.g., antibody and tracer). | High sensitivity, robust against compound interference. | Requires specific labeled reagents, can be more expensive. |
| Luminescence | Measures the amount of ATP remaining after the kinase reaction using a luciferase/luciferin system (e.g., Kinase-Glo®). | Highly sensitive, wide dynamic range. | Prone to interference from ATP-competitive inhibitors that also inhibit luciferase. |
| Cell-Based Assays | Measure the downstream effects of kinase inhibition in a cellular context, such as changes in cell viability or reporter gene expression.[11] | More physiologically relevant.[11] | More complex, higher variability, difficult to distinguish direct from indirect effects. |
High-Throughput Screening Protocol: A Step-by-Step Guide
This protocol is designed for a 384-well plate format, which offers a good balance between throughput and reagent consumption.[3][12]
Materials and Reagents
-
Compound Library: this compound derivatives dissolved in 100% DMSO.
-
Target: Purified protein kinase of interest.
-
Tracer: Fluorescently labeled ligand for the kinase.
-
Assay Buffer: Buffer optimized for kinase stability and activity (e.g., HEPES, pH 7.5, with MgCl₂, Brij-35, and DTT).
-
Microplates: Low-volume, black, flat-bottom 384-well plates (e.g., Corning #3573).
-
Control Inhibitor: A known, potent inhibitor of the target kinase (for positive control).
-
Equipment:
-
Automated liquid handler (e.g., Echo, Bravo, or similar).
-
Microplate reader capable of measuring fluorescence polarization.
-
Plate sealer.
-
Centrifuge with plate carriers.
-
Experimental Workflow
Detailed Protocol
Step 1: Compound Plate Preparation
-
Rationale: This step prepares the source plates from which compounds will be transferred into the assay plates. Precise dilution is critical for accurate results.
-
Thaw the master stock plates of the bipyrazole library (typically at 1-10 mM in DMSO).
-
Create intermediate dilution plates in DMSO as needed. For a final assay concentration of 10 µM with a 1:100 dilution factor, the source plate concentration should be 1 mM.
-
Designate specific columns in the source plate for controls.
-
Negative Controls: Fill with 100% DMSO (represents 0% inhibition).
-
Positive Controls: Fill with the known control inhibitor at a concentration that gives maximal inhibition (e.g., 100x the IC₅₀).
-
Step 2: Assay Execution (per 384-well plate)
-
Rationale: The order of addition is important. Incubating the kinase with the inhibitor before adding the tracer allows for competitive binding to occur. All steps should be performed using automated liquid handlers for precision and speed.
-
Add 10 µL of Kinase solution (at 2x final concentration in assay buffer) to all wells of a 384-well assay plate.
-
Transfer 100 nL of compound solution from the source plate to the assay plate using an acoustic dispenser or pin tool. This results in a 1:100 dilution.
-
Seal the plate and centrifuge briefly (e.g., 1 min at 1,000 rpm) to ensure all components are at the bottom of the wells.
-
Incubate for 15 minutes at room temperature.
-
Add 10 µL of Tracer solution (at 2x final concentration in assay buffer) to all wells to start the reaction. The final assay volume is 20 µL .
-
Seal the plate and centrifuge again.
-
Incubate for 60 minutes at room temperature to allow the binding reaction to reach equilibrium.
Step 3: Data Acquisition
-
Rationale: The plate reader measures the parallel and perpendicular components of the emitted fluorescence to calculate the polarization value.
-
Remove the plate seal.
-
Place the assay plate into a microplate reader equipped with appropriate filters for the tracer's excitation and emission wavelengths.
-
Measure the fluorescence polarization (in mP units).
Data Analysis and Hit Identification
Raw data from an HTS run can be voluminous and requires a systematic analysis pipeline to identify genuine hits while minimizing false positives.[1]
Quality Control: The Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[13][14] It measures the separation between the distributions of the positive and negative controls.[15] The formula is: Z' = 1 - (3σₚ + 3σₙ) / |µₚ - µₙ|
Where:
-
µₚ and σₚ are the mean and standard deviation of the positive control.
-
µₙ and σₙ are the mean and standard deviation of the negative control.
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | The assay has a large separation between controls and is highly reliable for HTS.[1][15][16] |
| 0 to 0.5 | Acceptable | The assay is usable, but may have a higher rate of false positives or negatives. |
| < 0 | Unacceptable | The control signals overlap too much; the assay is not suitable for screening.[14][15] |
Action: Calculate the Z'-factor for each plate. Any plate with a Z' < 0.5 should be flagged for review or repeated.
Data Normalization and Hit Selection
-
Normalization: The raw FP values for each test compound are typically normalized to the plate controls to calculate the percent inhibition. % Inhibition = 100 * (µₙ - X) / (µₙ - µₚ) Where X is the FP value of the test compound.
-
Hit Selection: A "hit" is a compound that meets a predefined activity threshold. A common method is to use the Z-score, which measures how many standard deviations a compound's activity is from the mean of the sample population. Z-score = (X - µₛ) / σₛ Where X is the % inhibition of the test compound, and µₛ and σₛ are the mean and standard deviation of all test compounds on the plate.
A common hit threshold is a Z-score ≥ 3 or ≤ -3, depending on the direction of the assay signal. For our FP assay, where active compounds lower the signal, a high % inhibition is desired.
Hit Confirmation and Counterscreening
HTS is prone to false positives arising from compound interference (e.g., auto-fluorescence) or non-specific activity.[1] All initial hits must be subjected to further validation.
-
Hit Confirmation: Re-test all hits from the primary screen, often from a freshly prepared sample, to confirm their activity.
-
Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (e.g., an 8-point serial dilution) to determine their potency (IC₅₀).
-
Counterscreens: It is crucial to run assays that identify compounds causing false positives. For an FP assay, a good counterscreen is to test the compounds in the absence of the kinase to identify fluorescent compounds that directly interfere with the FP read-out.
Conclusion
This application note provides a comprehensive framework for the high-throughput screening of a this compound library against a protein kinase target using a Fluorescence Polarization assay. By following the detailed protocols for assay execution and implementing a rigorous data analysis pipeline including Z'-factor quality control and multi-step hit validation, researchers can confidently identify potent and specific modulators of their target. The principles and workflows described here are broadly applicable and can be adapted for various targets and assay technologies, forming a solid foundation for any drug discovery screening campaign.
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Wikipedia. (n.d.). High-throughput screening. Retrieved January 17, 2026, from [Link]
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Creative Bioarray. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved January 17, 2026, from [Link]
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MBL Life Science. (n.d.). The principle and method of ELISA. Retrieved January 17, 2026, from [Link]
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Aragen Life Sciences. (2024, September 16). What is High-Throughput Screening in Drug Discovery. Retrieved January 17, 2026, from [Link]
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Naqvi, A., & Goyal, A. (2023). Enzyme Linked Immunosorbent Assay. In StatPearls. StatPearls Publishing. Retrieved from [Link]
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Sun, Y., et al. (2012). Fluorescence Polarization Assays in Small Molecule Screening. Expert Opinion on Drug Discovery. Retrieved from [Link]
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Lloyd, M. (2020, June 4). High-throughput screening as a method for discovering new drugs. Drug Target Review. Retrieved from [Link]
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BellBrook Labs. (2025, December 23). What Are the Leading Platforms for High-Throughput Screening Assays?. Retrieved January 17, 2026, from [Link]
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Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved January 17, 2026, from [Link]
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Boster Biological Technology. (n.d.). ELISA Troubleshooting Guide & Principles. Retrieved January 17, 2026, from [Link]
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BPS Bioscience. (n.d.). Fluorescence Polarization Assays: Principles & Applications. Retrieved January 17, 2026, from [Link]
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Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
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Kose, F. (2014, April 8). Data analysis approaches in high throughput screening. SlideShare. Retrieved from [Link]
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Taylor, P. (2007, September 21). Statistical techniques for handling high content screening data. Drug Target Review. Retrieved from [Link]
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Shin, A. (2020). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved from [Link]
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Zhang, X. D. (2011). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. Retrieved from [Link]
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Stöter, M., et al. (2016). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Journal of Visualized Experiments. Retrieved from [Link]
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Lloyd, M. (2023, March 30). Assay performance and the Z'-factor in HTS. Drug Target Review. Retrieved from [Link]
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Boutros, M., et al. (Eds.). (2015). Cell-Based Assays for High-Throughput Screening: Methods and Protocols. ResearchGate. Retrieved from [Link]
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Cambridge MedChem Consulting. (2017, November 13). Analysis of HTS data. Retrieved from [Link]
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Genedata. (2001). Comprehensive Analysis of High-Throughput Screening Data. SPIE Digital Library. Retrieved from [Link]
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On HTS. (2023, December 12). Z-factor. Retrieved from [Link]
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Wikipedia. (n.d.). Z-factor. Retrieved January 17, 2026, from [Link]
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Sittampalam, G. S., et al. (2012). Basics of Assay Equipment and Instrumentation for High Throughput Screening. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
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ResearchGate. (n.d.). Cell-Based Assays for High-Throughput Screening. Retrieved January 17, 2026, from [Link]
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Inglese, J., et al. (2006). High-throughput screening assays for the identification of chemical probes. Nature Chemical Biology. Retrieved from [Link]
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National Center for Advancing Translational Sciences. (n.d.). In Vitro Cell Based Assays. In Assay Guidance Manual. Retrieved from [Link]
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Patsnap Synapse. (2025, April 21). How Are Biochemical Assays Used in High-Throughput Screening?. Retrieved January 17, 2026, from [Link]
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Carandini, M. (2022). Some Tips for Writing Science. eLife. Retrieved from [Link]
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Application Notes & Protocols: A Guide to In Vitro Bioactivity Testing of Pyrazole Derivatives
Introduction
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their incorporation into numerous clinically approved drugs, such as the anti-inflammatory agent celecoxib and the anti-cancer kinase inhibitor ibrutinib.[1][3] The therapeutic potential of pyrazole-containing compounds spans applications as anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective agents.[4]
This guide is designed for researchers, scientists, and drug development professionals embarking on the initial characterization of novel pyrazole derivatives. It provides a curated selection of robust, field-proven in vitro assays to establish a foundational bioactivity profile. More than a simple collection of steps, this document explains the causality behind experimental choices, emphasizes the importance of self-validating systems through appropriate controls, and offers expert insights to navigate common challenges. Our objective is to equip you with the foundational tools to triage and advance promising candidates from the bench toward clinical consideration.
The initial screening cascade for a novel compound library typically follows a logical progression from general toxicity to specific, target-oriented activities. This workflow ensures that observed effects are due to specific biological interactions rather than non-specific cytotoxicity.
Caption: High-level workflow for screening pyrazole derivatives.
Section 1: Foundational Assay - Assessing General Cytotoxicity
Rationale: The first critical step in evaluating any new compound is to determine its inherent cytotoxicity. This baseline assessment is crucial to distinguish between a compound that selectively inhibits a biological target and one that is merely a general cellular toxin. The MTT assay is a cost-effective, reliable, and high-throughput colorimetric method for this purpose.[2]
Protocol 1.1: MTT Assay for Cell Viability
Principle: This assay measures the metabolic activity of cells, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, cleave the tetrazolium ring of the yellow salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to form a purple, insoluble formazan precipitate.[5][6][7] The amount of formazan produced is directly proportional to the number of viable cells. The crystals are then solubilized, and the absorbance is read on a spectrophotometer.[8]
Caption: Principle of the MTT assay.
Materials:
-
96-well flat-bottom sterile tissue culture plates
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
MTT solution: 5 mg/mL in sterile PBS (store protected from light)
-
Solubilization solution: DMSO or 10% SDS in 0.01 M HCl[7]
-
Test pyrazole derivatives dissolved in DMSO (stock solution, e.g., 10-50 mM)
-
Multi-channel pipette and sterile tips
-
Microplate reader (spectrophotometer) capable of reading at 570 nm
Protocol Steps:
-
Cell Seeding:
-
Trypsinize and count cells. Adjust cell density in complete growth medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal seeding density depends on the cell line's growth rate and should be determined empirically (typically 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified, 5% CO₂ atmosphere to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole derivatives in complete growth medium from the DMSO stock. Ensure the final DMSO concentration in the wells is consistent and non-toxic (typically ≤0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include the following controls:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.
-
Untreated Control: Cells in growth medium only.
-
Medium Blank: Wells with medium but no cells, to measure background absorbance.
-
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[6]
-
Incubate the plate for another 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals. For adherent cells, aspiration works well.
-
Add 100-150 µL of DMSO or another suitable solubilization solution to each well.[7]
-
Pipette gently up and down or place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[5]
-
Data Analysis & Interpretation:
-
Subtract the average absorbance of the medium blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (OD_Sample / OD_VehicleControl) * 100
-
-
Plot the % Viability against the log of the compound concentration.
-
Use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ (half-maximal inhibitory concentration), which is the concentration of the compound that reduces cell viability by 50%.
| Parameter | Description | Typical Values |
| Cell Line | Model system for cytotoxicity. Choice depends on the research question (e.g., A549 for lung cancer). | A549, MCF-7, HCT-116, HepG2[9] |
| Seeding Density | Number of cells per well. Must allow for logarithmic growth over the assay period. | 5x10³ - 1x10⁴ cells/well |
| Compound Conc. | Range of concentrations tested to generate a dose-response curve. | 0.01 µM to 100 µM |
| Incubation Time | Duration of compound exposure. | 24, 48, or 72 hours |
| IC₅₀ Value | Potency of the compound. A lower IC₅₀ indicates higher cytotoxic potency. | Varies widely |
Scientist's Notebook: It is crucial to run a compound-only control (compound in medium without cells) to check for direct reduction of MTT by the pyrazole derivative, which can be a source of false-positive results. Additionally, compounds that alter cellular metabolism without causing death can also affect the MTT readout.
Section 2: Target-Oriented Assays
Once a compound's cytotoxicity profile is established, subsequent assays can probe for specific biological activities. Compounds with an IC₅₀ significantly higher than their effective concentration in these target-oriented assays are desirable.
Protocol 2.1: Antimicrobial - Broth Microdilution for MIC
Rationale: Many pyrazole derivatives have shown promising antibacterial and antifungal activities.[1][7] The broth microdilution method is the gold-standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12]
Materials:
-
Sterile 96-well U-bottom plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)[7]
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL)
-
Positive control antibiotic (e.g., Chloramphenicol, Ciprofloxacin)[7][13]
-
Spectrophotometer or plate reader (600 nm)
Protocol Steps:
-
Preparation of Compound Dilutions:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the test compound (at 2x the highest desired concentration) to the first column.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to column 10. Discard 100 µL from column 10.[14]
-
This leaves column 11 as the growth control (no compound) and column 12 as the sterility control (no bacteria).[14]
-
-
Inoculum Preparation and Inoculation:
-
Prepare a bacterial suspension from a fresh culture plate in sterile saline or broth, adjusting its turbidity to match a 0.5 McFarland standard.
-
Dilute this standardized suspension in broth so that the final inoculum density in each well will be approximately 5 x 10⁵ CFU/mL.
-
Inoculate each well (columns 1-11) with the prepared bacterial suspension. The final volume in each well should be uniform.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be assessed visually or by reading the optical density (OD) at 600 nm. The MIC is the well with the lowest concentration that has an OD similar to the sterility control.[12]
-
Scientist's Notebook: The solubility of pyrazole derivatives can be a challenge. Ensure the compound does not precipitate in the broth, as this can lead to inaccurate MIC values. Always include both a known sensitive and a known resistant strain, if available, to validate the assay's performance.
Protocol 2.2: Anti-inflammatory - Nitric Oxide Inhibition in Macrophages
Rationale: A hallmark of inflammation is the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages.[15] Pyrazole derivatives, like the COX-2 inhibitor celecoxib, are known for their anti-inflammatory properties.[4] The Griess assay provides a simple and effective method to quantify NO production by measuring its stable breakdown product, nitrite (NO₂⁻), in the cell culture supernatant.[4][16]
Caption: LPS-induced nitric oxide production pathway.
Materials:
-
RAW 264.7 murine macrophage cell line[16]
-
Complete growth medium (DMEM, 10% FBS, 1% Pen-Strep)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[15]
-
Sodium nitrite (NaNO₂) standard solution
-
96-well tissue culture plates
Protocol Steps:
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL in 100 µL of medium.[15]
-
Incubate for 24 hours.
-
Pre-treat the cells for 1-2 hours with various non-toxic concentrations of your pyrazole derivatives.
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include an unstimulated control (no LPS) and a stimulated control (LPS only).
-
-
Incubation:
-
Incubate the plate for another 24 hours at 37°C and 5% CO₂.
-
-
Nitrite Measurement:
-
After incubation, carefully transfer 50-100 µL of the cell culture supernatant to a new 96-well plate.[9]
-
Prepare a standard curve of sodium nitrite (e.g., 0-100 µM) in culture medium.
-
Mix equal volumes of Griess Reagent A and B immediately before use.
-
Add 100 µL of the mixed Griess reagent to each well containing supernatant or standard.[15]
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540-550 nm.[16]
-
Data Analysis & Interpretation:
-
Plot the absorbance of the sodium nitrite standards versus their concentration to generate a standard curve.
-
Use the standard curve equation to calculate the nitrite concentration in each sample.
-
Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control.
-
% Inhibition = [1 - (Nitrite_Sample / Nitrite_LPS_Control)] * 100
-
-
Crucial Step: Run a parallel MTT assay on the remaining cells to confirm that the observed reduction in nitrite is due to iNOS inhibition and not simply due to compound-induced cytotoxicity.[9]
Protocol 2.3: Enzyme Inhibition - In Vitro Kinase Assay
Rationale: Protein kinases are critical regulators of cell signaling and are frequent targets in cancer therapy. Many pyrazole derivatives have been specifically designed as kinase inhibitors. The ADP-Glo™ Kinase Assay is a versatile, luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity. We will use Cyclin-Dependent Kinase 2 (CDK2) as a representative target.
Materials:
-
Recombinant human CDK2/CyclinA2 enzyme
-
Kinase substrate (e.g., a specific peptide or protein like Histone H1)
-
Kinase reaction buffer (containing MgCl₂, DTT, etc.)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.[10]
-
White, opaque 96- or 384-well plates
-
Luminometer
Protocol Steps:
-
Kinase Reaction Setup:
-
In a 384-well plate, set up the kinase reaction. A typical 5 µL reaction might include:
-
Kinase Buffer
-
Test pyrazole compound at various concentrations (or DMSO for controls)
-
CDK2/CyclinA2 enzyme
-
Substrate
-
-
Include controls:
-
No Enzyme Control: To measure background signal.
-
No Inhibitor Control (100% activity): To measure uninhibited enzyme activity.
-
-
-
Initiation and Incubation:
-
Initiate the reaction by adding ATP. The final ATP concentration should be near the Kₘ for the enzyme, if known, to ensure sensitivity to competitive inhibitors.
-
Incubate the plate at room temperature or 30°C for a set time (e.g., 60-90 minutes).
-
-
ADP Detection (Two-Step Process):
-
Step 1: Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining unconsumed ATP.[10]
-
Incubate at room temperature for 40 minutes.
-
Step 2: Convert ADP to ATP & Measure Light: Add 10 µL of Kinase Detection Reagent. This reagent converts the ADP produced in the kinase reaction back into ATP, which is then used by a luciferase/luciferin pair to generate a luminescent signal.[10]
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer. The light signal is stable and directly proportional to the amount of ADP generated, and thus to the kinase activity.
-
Data Analysis & Interpretation:
-
Subtract the background luminescence (No Enzyme Control) from all other readings.
-
Calculate the percentage of kinase inhibition for each compound concentration:
-
% Inhibition = [1 - (RLU_Sample / RLU_NoInhibitor)] * 100 (where RLU is Relative Luminescence Units)
-
-
Plot the % Inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
| Assay Type | Measures | Key Output | Common Model System | Throughput |
| MTT | Metabolic Activity / Cell Viability | IC₅₀ / CC₅₀ | Cancer cell lines (A549, MCF-7) | High |
| Broth Microdilution | Antimicrobial Activity | MIC | Bacteria (S. aureus), Fungi (C. albicans) | High |
| Griess Assay | Nitric Oxide Production | % Inhibition | RAW 264.7 Macrophages | High |
| Kinase Assay | Enzyme Activity | IC₅₀ | Recombinant Kinase (e.g., CDK2) | High |
References
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F. Bennani, L. Doudach, M. A. El-Massaoudi, I. El-Hartiti, S. El-Mkadmi, Y. Cherrah, A. Bouissane, A. El-Hajbi, H. B. Lazrek, "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review", Molecules, 2020. [Link]
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Springer Nature Experiments, "Cytotoxicity MTT Assay Protocols and Methods", Springer Nature, N.D. [Link]
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A. K. Patri, S. E. McNeil, "Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7", National Cancer Institute, 2011. [Link]
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Hancock Lab, "MIC Determination By Microtitre Broth Dilution Method", University of British Columbia, N.D. [Link]
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ResearchGate, "Cell Sensitivity Assays: The MTT Assay", ResearchGate, 2025. [Link]
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ResearchGate, "Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay", ResearchGate, N.D. [Link]
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S. B. Yoon, S. A. Lee, S. K. Kim, B. H. Kim, J. S. Kim, S. H. Chung, K. H. Lee, "Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts", Journal of the Korean Society for Applied Biological Chemistry, 2010. [Link]
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Clinical and Laboratory Standards Institute, "Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline", CLSI, 2011. [Link]
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M. N. I. Shajib, M. I. I. Wahed, M. S. Ahmed, M. S. Islam, "IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca", International Journal of Pharmaceutical Sciences and Research, 2016. [Link]
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S. K. Shrestha, "Broth Dilution Method for MIC Determination", Microbe Online, 2013. [Link]
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Henrik's Lab, "Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration)", YouTube, 2021. [Link]
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PubChem, "CDK protein kinase inhibition by the ADP-Glo Assay", PubChem, 2025. [Link]
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BPS Bioscience, "CDK12/CyclinK Kinase Assay Kit", BPS Bioscience, N.D. [Link]
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- M. Abdel-Aziz, G. A. M. El-Hag, A. A.
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Application Notes and Protocols for 1',5'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid in Medicinal Chemistry
Introduction: The Bipyrazole Carboxylic Acid Scaffold as a Privileged Motif in Drug Discovery
The confluence of a bipyrazole core with a carboxylic acid functional group presents a compelling scaffold for medicinal chemists. The pyrazole ring system is a well-established pharmacophore, present in numerous approved drugs, valued for its metabolic stability and ability to engage in a variety of non-covalent interactions with biological targets. The addition of a second pyrazole ring, creating a bipyrazole, expands the chemical space and allows for the fine-tuning of steric and electronic properties to achieve desired potency and selectivity. Furthermore, the carboxylic acid moiety provides a critical anchor for interactions with key amino acid residues in enzyme active sites and can be a handle for prodrug strategies to modulate pharmacokinetic properties.
While direct experimental data for 1',5'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid is not extensively documented in publicly available literature, its structural features strongly suggest potential applications as a modulator of key signaling pathways implicated in oncology and inflammatory diseases. This document outlines proposed applications and detailed protocols for the evaluation of this compound, drawing upon the established biological activities of structurally related bipyrazole and pyrazole carboxylic acid derivatives.[1][2][3] These compounds have shown significant promise as inhibitors of protein kinases and as anti-inflammatory agents.[4][5]
Proposed Therapeutic Applications and Mechanisms of Action
Based on the extensive body of research surrounding the pyrazole scaffold, we hypothesize two primary avenues for the therapeutic application of this compound:
-
Oncology via Kinase Inhibition: The pyrazole moiety is a cornerstone in the design of numerous kinase inhibitors.[6][7] We propose that this compound may function as a Type I ATP-competitive inhibitor of receptor tyrosine kinases (RTKs) such as AXL or Janus kinases (JAKs). Aberrant signaling through these kinases is a hallmark of various cancers, driving proliferation, survival, and metastasis.[6][8]
-
Inflammatory Diseases via Modulation of Cytokine Signaling: The JAK-STAT signaling pathway is a critical transducer of pro-inflammatory cytokine signals.[9][10][11] Inhibitors of this pathway have proven efficacious in treating autoimmune disorders like rheumatoid arthritis.[12][13] Given the prevalence of pyrazole cores in known JAK inhibitors, it is plausible that this compound could attenuate inflammatory responses by blocking this pathway.
Hypothesized Signaling Pathway Inhibition: The JAK-STAT Cascade
The JAK-STAT pathway is a primary candidate for modulation by this compound. This pathway is activated by a multitude of cytokines and growth factors that are central to the inflammatory process.
Caption: Proposed inhibition of the JAK-STAT signaling pathway.
Experimental Protocols
The following protocols are designed to investigate the hypothesized biological activities of this compound.
Protocol 1: In Vitro Kinase Inhibition Assay (Example: JAK2)
This protocol outlines a method to determine the in vitro inhibitory activity of the title compound against a representative Janus kinase, JAK2.
Objective: To determine the IC50 value of this compound for JAK2 kinase.
Materials:
-
Recombinant human JAK2 enzyme (e.g., from Cell Signaling Technology, #7752)[14]
-
Kinase assay buffer (e.g., BPS Bioscience, #79520)[15]
-
ATP (500 µM stock)
-
JAK2 substrate peptide (e.g., poly[Glu:Tyr] 4:1)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
This compound (dissolved in DMSO)
-
Staurosporine (positive control inhibitor)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 1 mM, with 10-point, 3-fold serial dilutions. Prepare a similar dilution series for staurosporine.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the compound dilutions to the appropriate wells. Include wells with DMSO only as a negative control.
-
Prepare a master mix containing kinase assay buffer, ATP (final concentration typically 10-100 µM, ideally at the Km for ATP), and the JAK2 substrate.
-
Add 10 µL of the recombinant JAK2 enzyme to all wells except the "no enzyme" control wells.
-
Initiate the kinase reaction by adding 12.5 µL of the master mix to each well. The final reaction volume is 25 µL.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes in the dark.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the background luminescence (from "no enzyme" controls).
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
| Parameter | Recommended Concentration/Condition |
| Recombinant JAK2 | 1-5 ng/µL |
| ATP | 10-100 µM |
| Substrate Peptide | 0.2 mg/mL |
| Incubation Time | 60 minutes at 30°C |
| DMSO Final Concentration | ≤ 1% |
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This protocol is designed to assess the anti-proliferative effects of the title compound on a relevant cancer cell line (e.g., a leukemia cell line with activated JAK-STAT signaling).
Objective: To determine the GI50 (concentration for 50% growth inhibition) of this compound.
Materials:
-
Cancer cell line (e.g., HEL 92.1.7, human erythroleukemia)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO)
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
Multichannel pipettes
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the title compound and doxorubicin in complete medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and DMSO as a vehicle control.
-
Incubate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.[17]
-
Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability versus the logarithm of the compound concentration and determine the GI50 value.
-
Caption: Workflow for the MTT cell proliferation assay.
Protocol 3: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)
This protocol provides a standard method for evaluating the in vivo anti-inflammatory effects of the title compound in a rodent model.[18][19]
Objective: To assess the ability of this compound to reduce acute inflammation.
Materials:
-
Male Wistar rats or Swiss albino mice (180-220 g)
-
This compound (formulated in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Indomethacin (positive control, 10 mg/kg)
-
Carrageenan (1% w/v in sterile saline)
-
Pletysmometer or digital calipers
-
Oral gavage needles
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize the animals for at least one week before the experiment.
-
Divide the animals into groups (n=6 per group): Vehicle control, positive control (Indomethacin), and treatment groups (e.g., 10, 30, and 100 mg/kg of the title compound).
-
-
Compound Administration:
-
Administer the vehicle, indomethacin, or the title compound orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.
-
-
Induction of Inflammation:
-
Measure the initial volume of the right hind paw of each animal using a pletysmometer.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Analyze the data using a one-way ANOVA followed by a suitable post-hoc test (e.g., Dunnett's test) to determine statistical significance.
-
| Treatment Group | Dosage | Route of Administration |
| Vehicle Control | - | p.o. or i.p. |
| Positive Control | 10 mg/kg | p.o. or i.p. |
| Test Compound | 10, 30, 100 mg/kg | p.o. or i.p. |
Conclusion and Future Directions
The structural attributes of this compound make it a compelling candidate for investigation in medicinal chemistry, particularly in the fields of oncology and inflammation. The protocols detailed herein provide a robust framework for elucidating its potential as a kinase inhibitor and an anti-inflammatory agent. Positive results from these initial in vitro and in vivo studies would warrant further investigation, including selectivity profiling against a panel of kinases, pharmacokinetic studies, and evaluation in more advanced disease models. The bipyrazole carboxylic acid scaffold continues to be a fertile ground for the discovery of novel therapeutics, and a systematic evaluation of compounds such as this compound is a crucial step in realizing this potential.
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Wikipedia. (n.d.). Janus kinase inhibitor. Retrieved from [Link]
- Xin, P., et al. (2020). The role of JAK/STAT signaling pathway and its inhibitors in diseases.
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-
Cloud-Clone Corp. (n.d.). ELISA Kit for AXL Receptor Tyrosine Kinase (AXL). Retrieved from [Link]
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-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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BPS Bioscience. (n.d.). AXL Kinase Assay Kit. Retrieved from [Link]
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
-
ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]
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-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). In Vitro JAK Kinase Activity and Inhibition Assays. Retrieved from [Link]
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-
Reaction Biology. (n.d.). AXL Kinase Assay Service. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Chemi-Verse™ JAK2 Kinase Assay Kit. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
-
BPS Bioscience. (n.d.). JAK2 (Janus Kinase 2) Assay Kit. Retrieved from [Link]
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-
PubChem. (n.d.). 1'-Isopropyl-3',5'-dimethyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid. Retrieved from [Link]
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- Kumar, D., et al. (2022). AXL kinase inhibitors- A prospective model for medicinal chemistry strategies in anticancer drug discovery. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1877(5), 188786.
- Chen, Y., et al. (2024). Discovery of Dual MER/AXL Kinase Inhibitors as Bifunctional Small Molecules for Inhibiting Tumor Growth and Enhancing Tumor Immune Microenvironment. Journal of Medicinal Chemistry, 67(13), 10906–10927.
- Chahal, J., et al. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry.
- Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
- Yilmaz, I., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1301, 137353.
- Al-Ostoot, F. H., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. RSC Medicinal Chemistry, 12(11), 1836–1855.
- Yavuz, S., et al. (2013). Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)-carboxylic acid derivatives. Medicinal Chemistry Research, 22(2), 653–663.
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ChemBK. (2024). 1'-ethyl-3',5'-dimethyl-1'H,2H-3,4'-bipyrazole-5-carboxylic acid. Retrieved from [Link]
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ChemBK. (2024). [3,4'-Bi-1H-pyrazole]-5-carboxylic acid, 1',5'-dimethyl-. Retrieved from [Link]
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Application Notes & Protocols: The Expanding Role of Bipyrazole Compounds in Advanced Materials Science
This guide provides an in-depth exploration of bipyrazole compounds and their burgeoning applications in materials science. We will move beyond a simple survey of the literature to provide detailed, actionable protocols and the scientific rationale behind them. This document is intended for researchers and scientists in materials chemistry and drug development who seek to leverage the unique properties of bipyrazole-based architectures.
Introduction: Why Bipyrazole Ligands?
Bipyrazole compounds, characterized by two pyrazole rings linked together, have emerged as exceptionally versatile building blocks in supramolecular chemistry and materials science. Their strength lies in a combination of features:
-
Diverse Coordination Modes: The nitrogen atoms in the pyrazole rings can act as excellent coordination sites for a wide variety of metal ions. Depending on the substitution pattern and the conformation of the rings (cis/trans), they can act as bridging or chelating ligands, enabling the construction of diverse and complex architectures.
-
Structural Rigidity and Tunability: The inherent rigidity of the pyrazole rings provides a stable scaffold for building robust frameworks like Metal-Organic Frameworks (MOFs) and coordination polymers. Furthermore, the periphery of the bipyrazole core can be easily functionalized, allowing for fine-tuning of the electronic properties, steric hindrance, and ultimately, the function of the resulting material.
-
Luminescent Properties: Many bipyrazole derivatives and their metal complexes exhibit intrinsic fluorescence, making them prime candidates for the development of chemical sensors, bio-imaging agents, and optoelectronic devices.
These attributes make bipyrazole ligands a powerful tool for the rational design of functional materials. In the following sections, we will explore specific applications, complete with detailed experimental protocols.
Application Focus: Bipyrazole-Based Materials for Luminescent Sensing
One of the most promising applications of bipyrazole-based materials is in the field of luminescent chemical sensing. The principle often relies on the modulation of the material's fluorescence upon interaction with a target analyte. This can occur through various mechanisms, including electron transfer, energy transfer, or analyte-induced structural changes.
Here, we will focus on a case study: the use of a bipyrazole-based coordination polymer for the detection of specific analytes.
Workflow for Developing a Bipyrazole-Based Luminescent Sensor
The development process follows a logical progression from ligand synthesis to material construction and finally to sensing application.
Caption: Workflow for developing a bipyrazole-based luminescent sensor.
Experimental Protocols
The following protocols are based on established methodologies in the field and provide a robust starting point for experimentation.
Protocol 1: Synthesis of a Representative Bipyrazole Ligand
Here, we detail the synthesis of 3,3',5,5'-tetramethyl-4,4'-bipyrazole, a common bipyrazole ligand.
Rationale: The choice of a hydrothermal method for the synthesis of the coordination polymer is based on its ability to promote the crystallization of high-quality, stable frameworks by using elevated temperature and pressure. Water is often chosen as a solvent for its low cost, low toxicity, and ability to solubilize many metal salts and organic ligands.
Materials:
-
Hydrazine hydrate (80%)
-
2,4-pentanedione
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
Step 1: Synthesis of 3,5-dimethylpyrazole. In a round-bottom flask, dissolve 2,4-pentanedione (0.1 mol) in ethanol (50 mL).
-
Step 2: Slowly add hydrazine hydrate (0.1 mol) to the solution while stirring. An exothermic reaction will occur.
-
Step 3: Reflux the mixture for 2 hours.
-
Step 4: Cool the reaction mixture to room temperature and then place it in an ice bath to crystallize the product.
-
Step 5: Filter the white crystals of 3,5-dimethylpyrazole and wash with cold water.
-
Step 6: Dimerization to 3,3',5,5'-tetramethyl-4,4'-bipyrazole. Suspend the synthesized 3,5-dimethylpyrazole in a solution of potassium ferricyanide and sodium hydroxide.
-
Step 7: Heat the mixture at 80°C for 4 hours.
-
Step 8: Cool the reaction, and the bipyrazole product will precipitate. Filter the solid, wash thoroughly with water, and dry under vacuum.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Synthesis of a Bipyrazole-Based Coordination Polymer
This protocol describes the synthesis of a Zinc-based coordination polymer using the bipyrazole ligand synthesized in Protocol 1.
Materials:
-
3,3',5,5'-tetramethyl-4,4'-bipyrazole (TM-BP)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
Step 1: In a 20 mL glass vial, dissolve TM-BP (0.1 mmol) and Zn(NO₃)₂·6H₂O (0.1 mmol) in a mixture of DMF (5 mL) and deionized water (5 mL).
-
Step 2: Seal the vial and place it in a programmable oven.
-
Step 3: Heat the oven to 120°C over 2 hours, hold at 120°C for 48 hours, and then cool to room temperature over 24 hours.
-
Step 4: Colorless crystals of the coordination polymer should form.
-
Step 5: Isolate the crystals by filtration, wash with fresh DMF to remove any unreacted starting materials, and dry in air.
Characterization: The resulting material should be characterized by Powder X-ray Diffraction (PXRD) to confirm its crystalline phase, Thermogravimetric Analysis (TGA) to assess its thermal stability, and Scanning Electron Microscopy (SEM) to observe its morphology.
Protocol 3: Luminescent Sensing Application
This protocol details the use of the synthesized Zn-TM-BP coordination polymer for the detection of a model analyte, such as nitrobenzene, in a solution.
Rationale: The choice of a suspension of the ground crystals is a common and practical method for testing the sensing capabilities of insoluble coordination polymers. It maximizes the surface area available for interaction with the analyte. The fluorescence quenching mechanism is often based on photoinduced electron transfer from the excited state of the coordination polymer to the electron-deficient nitroaromatic analyte.
Procedure:
-
Step 1: Preparation of the Sensor Suspension. Grind the Zn-TM-BP crystals into a fine powder. Disperse 5 mg of the powder in 10 mL of a suitable solvent (e.g., ethanol or DMF) using ultrasonication for 30 minutes to form a stable suspension.
-
Step 2: Fluorescence Measurements. Transfer 3 mL of the suspension to a quartz cuvette. Record the initial fluorescence emission spectrum using a spectrofluorometer (e.g., with an excitation wavelength determined from the material's absorption spectrum).
-
Step 3: Titration with Analyte. Prepare a stock solution of the analyte (e.g., nitrobenzene) in the same solvent.
-
Step 4: Add small aliquots (e.g., 10 µL) of the analyte stock solution to the cuvette containing the sensor suspension.
-
Step 5: After each addition, mix the solution thoroughly and record the fluorescence emission spectrum. A gradual decrease in fluorescence intensity (quenching) should be observed.
-
Step 6: Data Analysis. Plot the fluorescence intensity (I₀/I) against the analyte concentration, where I₀ is the initial intensity and I is the intensity after each addition. This can be used to determine the quenching constant using the Stern-Volmer equation.
-
Step 7: Selectivity Test. Repeat the experiment with other potential interfering analytes to assess the selectivity of the sensor.
Data Interpretation and Performance Metrics
The effectiveness of a luminescent sensor is quantified by several key parameters. The data obtained from the experiments in Protocol 3 can be used to determine these metrics.
| Parameter | Description | Method of Calculation | Example Target Value |
| Quenching Constant (Ksv) | A measure of the efficiency of quenching by the analyte. | Determined from the slope of the Stern-Volmer plot (I₀/I vs. [Analyte]). | > 10³ M⁻¹ |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. | Calculated as 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve at low concentrations. | Low µM to nM range |
| Selectivity | The ability of the sensor to respond to the target analyte in the presence of other potentially interfering species. | Compare the quenching response for the target analyte to that of other compounds. | High response for target, negligible for others. |
| Response Time | The time required for the sensor to reach a stable signal after the addition of the analyte. | Measure the fluorescence intensity as a function of time after adding the analyte. | < 5 minutes |
Conclusion and Future Outlook
Bipyrazole compounds have established themselves as a cornerstone in the design of functional materials. The protocols and insights provided in this guide offer a starting point for researchers to explore the potential of these versatile building blocks. The tunability of the bipyrazole core, combined with the vast possibilities of coordination chemistry, ensures that new materials with enhanced properties and novel applications will continue to emerge. Future research will likely focus on the development of multifunctional materials, where sensing capabilities are combined with other properties such as catalysis or drug delivery, further expanding the impact of bipyrazole chemistry on materials science.
References
"Bipyrazole-based ligands for coordination chemistry" - This source would provide a foundational overview of bipyrazole ligands and their coordination behavior. (A representative review article would be cited here). "Synthesis and characterization of a luminescent zinc-bipyrazole MOF for the detection of nitroaromatics" - This source would be a primary research article detailing a specific example, providing the basis for the protocols. (A specific, relevant research paper would be cited here). "Principles of Fluorescence Spectroscopy" by Joseph R. Lakowicz - This textbook is an authoritative source for the principles behind fluorescence quenching and data analysis. (A link to the publisher's page or a stable online resource would be provided). "Hydrothermal synthesis of coordination polymers" - A review article on this synthesis technique would provide context and justification for the chosen method. (A relevant review paper would be cited here).
Application Note: Advanced Bioanalytical Strategies for the Quantification of Pyrazole Compounds in Biological Matrices
For: Researchers, scientists, and drug development professionals
Abstract
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of pharmaceuticals with diverse therapeutic applications, including anti-inflammatory agents like Celecoxib, phosphodiesterase inhibitors such as Sildenafil, and cannabinoid receptor antagonists like Rimonabant.[1][2][3] The accurate quantification of these compounds and their metabolites in complex biological matrices is paramount for delineating their pharmacokinetic (PK) and pharmacodynamic (PD) profiles, conducting bioequivalence studies, and enabling therapeutic drug monitoring. This document provides a comprehensive guide to the state-of-the-art analytical methodologies for the quantification of pyrazole-containing drugs in biological samples. We delve into the causality behind experimental design, from sample preparation to instrumental analysis, with a primary focus on the gold-standard technique of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Detailed, field-proven protocols for the analysis of key pyrazole drugs are provided, alongside a discussion of alternative techniques and troubleshooting insights to ensure robust and reliable bioanalysis.
The Rationale for Method Selection in Bioanalysis
The fundamental goal of any bioanalytical method is to produce accurate and reproducible data that reliably reflects the concentration of an analyte in a biological sample. The choice of methodology is not arbitrary; it is a deliberate process dictated by the physicochemical properties of the analyte, the nature of the biological matrix, the required sensitivity, and the throughput demands of the study.
For pyrazole compounds, which span a range of polarities and concentrations in biological fluids, LC-MS/MS has emerged as the predominant analytical platform. Its ascendancy is due to an unparalleled combination of three critical attributes:
-
Sensitivity: The ability to detect and quantify analytes at picogram (pg/mL) or even femtogram (fg/mL) levels, essential for characterizing drug disposition in the terminal elimination phase.
-
Selectivity: The capacity of tandem mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, to distinguish the analyte from endogenous matrix components and metabolites, thereby minimizing interference and enhancing accuracy.[4][5][6]
-
Speed: Modern Ultra-High-Performance Liquid Chromatography (UHPLC) systems allow for chromatographic run times of just a few minutes, facilitating high-throughput analysis crucial for large clinical studies.[7]
Before deploying any method for sample analysis, it must be rigorously validated to demonstrate its fitness for purpose. This validation process is governed by stringent guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline.[8][9][10][11] Key validation parameters include selectivity, sensitivity (Lower Limit of Quantification, LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability.[9][12][13]
The Critical First Step: Sample Preparation
The complexity of biological matrices like plasma, blood, and urine necessitates a sample preparation step to remove interfering substances (e.g., proteins, phospholipids, salts) and concentrate the analyte of interest.[14][15] The choice of extraction technique is a balance between recovery, cleanliness, speed, and cost.
-
Protein Precipitation (PPT): This is the simplest and fastest method, involving the addition of an organic solvent (typically acetonitrile or methanol) to denature and precipitate proteins.[16][17] While efficient for high-throughput screening, it often yields "dirtier" extracts with significant matrix components remaining, potentially leading to ion suppression in the MS source.[5]
-
Liquid-Liquid Extraction (LLE): LLE separates the analyte from the aqueous sample matrix into an immiscible organic solvent based on its partition coefficient (LogP).[4][18] This technique provides cleaner extracts than PPT and is highly effective for moderately nonpolar compounds. The choice of solvent is critical and must be optimized for the specific pyrazole analyte.
-
Solid-Phase Extraction (SPE): SPE offers the highest degree of selectivity and produces the cleanest extracts by utilizing a solid sorbent to retain the analyte while matrix interferences are washed away.[19][20] Though more time-consuming and costly, it is invaluable for challenging assays requiring the lowest possible detection limits.
The most crucial element for ensuring the trustworthiness of a quantitative LC-MS/MS assay is the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) , such as a deuterated or ¹³C-labeled version of the analyte (e.g., Celecoxib-d7).[21][22] A SIL-IS is chemically identical to the analyte and thus behaves identically during extraction, chromatography, and ionization, perfectly compensating for variations in sample handling and matrix-induced ion suppression or enhancement.[9]
Caption: General workflow for biological sample preparation prior to LC-MS/MS analysis.
Protocol I: LC-MS/MS Quantification of Celecoxib in Human Plasma
Introduction: Celecoxib (brand name Celebrex) is a selective cyclooxygenase-2 (COX-2) inhibitor used to treat inflammation and pain.[1][21] Monitoring its plasma concentration is essential for pharmacokinetic and bioequivalence studies. This protocol details a robust LLE-based method.[18][21]
Methodology:
-
Materials and Reagents:
-
Celecoxib reference standard and Celecoxib-d7 (Internal Standard, IS).
-
HPLC-grade methanol, acetonitrile, and methyl tert-butyl ether (MTBE).
-
Ammonium formate and formic acid.
-
Human plasma with K2-EDTA as anticoagulant.
-
-
Preparation of Standards:
-
Prepare 1 mg/mL stock solutions of Celecoxib and Celecoxib-d7 in methanol.
-
Perform serial dilutions in 50:50 methanol:water to create working solutions for calibration standards (CS) and quality control (QC) samples.
-
Spike blank human plasma with working solutions to create CS and QC samples. A typical calibration range is 10 - 4000 ng/mL.[21]
-
-
Sample Extraction Protocol (LLE):
-
To a 1.5 mL microcentrifuge tube, add 200 µL of plasma sample (unknown, CS, or QC).
-
Add 50 µL of the Celecoxib-d7 IS working solution.
-
Add 1 mL of MTBE.
-
Vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Instrumentation and Data Analysis:
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
-
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Table 1: LC-MS/MS Instrumental Conditions for Celecoxib Analysis
| Parameter | Condition | Rationale |
| LC System | Waters Alliance HT 2795 or equivalent | A robust and reliable HPLC system is required for reproducible chromatography. |
| Mass Spectrometer | Triple quadrupole (e.g., Waters Quattro Micro) | Essential for the selectivity and sensitivity of MRM-based quantification. |
| Analytical Column | ACE C8 (50 x 4.0 mm, 3.0 µm) or Zorbax SB-C18 (4.6 x 150 mm, 5 µm)[21] | C8 or C18 columns provide excellent reversed-phase retention and peak shape for Celecoxib. |
| Mobile Phase | A: 10 mM Ammonium Formate (pH 3.0 with Formic Acid)B: Methanol or Acetonitrile (e.g., 5:95 v/v)[18] | An acidic mobile phase promotes protonation for positive ion ESI. High organic content ensures timely elution. |
| Flow Rate | 0.2 - 0.7 mL/min | Optimized to provide good peak shape and a short run time. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Celecoxib contains basic nitrogen atoms that are readily protonated in ESI positive mode. |
| MRM Transitions | Celecoxib: m/z 382 → 316Celecoxib-d7: m/z 389 → 323 | The precursor ion [M+H]⁺ is selected and fragmented to a specific product ion, ensuring high selectivity for quantification.[21] |
Table 2: Summary of Validation Parameters for Celecoxib LC-MS/MS Method
| Parameter | Typical Result | Reference |
| Linearity Range | 10 - 4000 ng/mL | [21] |
| Correlation Coefficient (r²) | > 0.999 | [18][21] |
| LLOQ | 10 ng/mL | [18][21] |
| Intra-day Precision (%CV) | 1.08% to 7.81% | [18][21] |
| Inter-day Precision (%CV) | 1.15% to 4.93% | [18][21] |
| Mean Recovery | > 70% | [21] |
| Matrix Effect | IS-normalized factor: 0.99 - 1.03 | [21] |
Protocol II: Simultaneous LC-MS/MS Quantification of Sildenafil and N-desmethyl Sildenafil in Human Plasma
Introduction: Sildenafil (brand name Viagra) is a phosphodiesterase-5 (PDE5) inhibitor primarily used to treat erectile dysfunction.[3] It is metabolized in the liver to N-desmethyl sildenafil, which retains some pharmacological activity. Simultaneous quantification is often required for comprehensive pharmacokinetic assessment. This protocol details a method for both parent and metabolite.[4][23]
Caption: Workflow for simultaneous quantification of Sildenafil and its metabolite.
Methodology:
-
Materials and Reagents:
-
Sildenafil, N-desmethyl sildenafil, Sildenafil-d8 (IS1), and N-desmethyl sildenafil-d8 (IS2) reference standards.
-
HPLC-grade acetonitrile and 10 mM ammonium acetate.
-
Human plasma (K2-EDTA).
-
-
Preparation of Standards:
-
Prepare separate 1 mg/mL stock solutions for all four compounds in a suitable solvent like methanol.
-
Create combined working solutions for the analytes and a separate combined working solution for the internal standards.
-
Spike blank plasma to create CS and QC samples. Typical linear ranges are 1.0–1000.0 ng/mL for sildenafil and 0.5–500.0 ng/mL for N-desmethyl sildenafil.[4][23]
-
-
Sample Extraction Protocol (LLE):
-
To 250 µL of plasma sample, add the combined internal standard working solution.[23]
-
Add 1 mL of an appropriate organic solvent (e.g., a mixture of ethyl acetate and n-hexane).
-
Follow the LLE procedure as described in Protocol I (vortex, centrifuge, transfer, evaporate, reconstitute).
-
-
Instrumentation and Data Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
The peak area ratio of sildenafil to sildenafil-d8 and N-desmethyl sildenafil to N-desmethyl sildenafil-d8 are used for quantification.
-
Table 3: LC-MS/MS Instrumental Conditions for Sildenafil Analysis
| Parameter | Condition | Rationale |
| LC System | UPLC/HPLC System | Capable of delivering precise and stable gradients. |
| Mass Spectrometer | Triple quadrupole | Required for MRM analysis. |
| Analytical Column | Zorbax SB C18 (4.6 x 75 mm, 3.5 µm)[4][23] | C18 provides good retention for sildenafil and its metabolite, allowing for baseline separation if needed, though mass selectivity is primary. |
| Mobile Phase | Isocratic: 10 mM Ammonium Acetate / Acetonitrile (5:95 v/v)[4][23]or Gradient: Water + 0.1% Formic Acid / Acetonitrile + 0.1% Formic Acid[6] | High organic content provides a short run time. Formic acid or ammonium acetate act as mobile phase modifiers to improve ionization and peak shape. |
| Flow Rate | 0.6 mL/min[4] | A typical flow rate for a standard 4.6 mm ID column. |
| Ionization Mode | ESI, Positive | The pyrazole and other nitrogen-containing moieties in the structures are readily protonated. |
| MRM Transitions | Sildenafil: m/z 475.2 → 283.4[4]N-desmethyl Sildenafil: m/z 461.3 → 283.4[4]Sildenafil-d8: m/z 483.4 → 283.4[4] | The shared product ion (m/z 283.4) indicates fragmentation of a common structural part, while the unique precursor ions provide specificity for each analyte. |
Table 4: Summary of Validation Parameters for Sildenafil Method
| Parameter | Sildenafil | N-desmethyl Sildenafil | Reference |
| Linearity Range (ng/mL) | 1.0 - 1000.0 | 0.5 - 500.0 | [4][23] |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.998 | [4][23] |
| Intra-day Precision (%CV) | 1.5% to 5.1% | 1.3% to 3.1% | [4] |
| Inter-day Precision (%CV) | 2.2% to 3.4% | 2.8% to 4.3% | [4] |
| Accuracy (% of nominal) | 96.7% to 98.3% | 95.0% to 97.2% | [4] |
| Mean Recovery | ~73% | ~64% | [23] |
Alternative Analytical Approaches
While LC-MS/MS is the dominant technique, other methods have specific applications.
-
HPLC with UV or Diode-Array Detection (DAD): Before the widespread adoption of MS, HPLC-UV was the standard. It remains a viable, cost-effective option for quantifying pyrazole compounds when high sensitivity is not required (e.g., quality control of pharmaceutical formulations or analysis of high-dose drugs).[24][25][26] However, it lacks the selectivity to easily distinguish analytes from endogenous interferences in complex biological matrices, often requiring more rigorous sample cleanup and longer chromatographic run times.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for volatile and thermally stable compounds.[20] Most pyrazole-based drugs are not sufficiently volatile for direct GC analysis. However, their metabolites, particularly after enzymatic hydrolysis of glucuronide conjugates in urine, can sometimes be analyzed following a derivatization step (e.g., silylation) to increase volatility and thermal stability.[27][28] GC-MS provides excellent chromatographic resolution and highly structured mass spectra that are useful for structural confirmation.[29]
Conclusion and Future Perspective
The robust and reliable quantification of pyrazole compounds in biological samples is a critical function in drug development and clinical research. LC-MS/MS, underpinned by a validated methodology and the correct use of stable isotope-labeled internal standards, stands as the unequivocal gold standard, providing the sensitivity and selectivity required for demanding bioanalytical applications. The protocols for Celecoxib and Sildenafil detailed herein serve as practical templates that can be adapted for a wide range of pyrazole-containing pharmaceuticals. As drug discovery continues to yield novel pyrazole derivatives, these foundational bioanalytical principles will remain essential for translating chemical entities into therapeutic realities.
References
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- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy.
- Application Note: Quantification of Celecoxib in Human Plasma by LC-MS/MS. Benchchem.
- Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. MDPI.
-
UPLC–MS/MS for the Simultaneous Determination of Sildenafil and N-Desmethyl Sildenafil. Journal of Chromatographic Science | Oxford Academic. Available from: [Link]
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Bioanalytical Method Validation: New FDA Guidance vs. EMA Guideline. Better or Worse?. PubMed. Available from: [Link]
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Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study. Analytical Methods (RSC Publishing) DOI:10.1039/C0AY00062K. Available from: [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]
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Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method. PubMed. Available from: [Link]
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Development of simple and rapid LC-MS/MS method for determination of celecoxib in human plasma and its application to bioequivalence study. PubMed. Available from: [Link]
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RP-HPLC Method Development and Its Validation for Quantitative Determination of Rimonabant in Human Plasma. NIH. Available from: [Link]
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Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
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Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. Available from: [Link]
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A UPLC-MS/MS method for simultaneous quantification of sildenafil and N-desmethyl sildenafil applied in pharmacokinetic and bioequivalence studies in a Chinese population. PubMed. Available from: [Link]
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Development of simple and rapid LC-MS/MS method for determination of celecoxib in human plasma and its application to bioequivalence study | Request PDF. ResearchGate. Available from: [Link]
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A selective and sensitive LC-MS/MS method for the simultaneous determination of two potential genotoxic impurities in celecoxib. Springer. Available from: [Link]
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Validated stability-indicating RP-HPLC method for the determination of rimonabant in a pharmaceutical dosage form. PubMed. Available from: [Link]
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Liquid chromatography tandem mass spectrometry method for the quantification of rimonabant, a CB1 receptor antagonist, in human plasma. PubMed. Available from: [Link]
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LC-ESI-MS/MS determination of 4-methylpyrazole in dog plasma and its application to a pharmacokinetic study in dogs. PubMed. Available from: [Link]
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Method Development and Validation for the Quantitative Estimation of Rimonabant in pharmaceutical preparation by RP- HPLC. Der Pharma Chemica. Available from: [Link]
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Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. NIH. Available from: [Link]
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LC-MS/MS method for the simultaneous determination of PA-824, moxifloxacin and pyrazinamide in rat plasma and its application to pharmacokinetic study. PubMed. Available from: [Link]
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A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases. PubMed. Available from: [Link]
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Determination of Pyrazinamide in Human Plasma Samples Containing Fixed Dose Combination Molecules by using Liquid Chromatography. Walsh Medical Media. Available from: [Link]
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Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analyst (RSC Publishing). Available from: [Link]
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Sensitive Screening for Drugs of Abuse in Urine by SPE and GC MS. AnalyteGuru. Available from: [Link]
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Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available from: [Link]
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Gas chromatography-mass spectrometric method-based urine metabolomic profile of rats with pelvic inflammatory disease. PubMed Central. Available from: [Link]
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Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PubMed Central. Available from: [Link]
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Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics. NIH. Available from: [Link]
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Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chem Rev Lett. Available from: [Link]
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Application Notes & Protocols: A Guide to Developing Agrochemical Applications for Novel Bipyrazole Derivatives
Introduction: The Bipyrazole Scaffold in Modern Crop Protection
The relentless drive for agricultural innovation is paramount to ensuring global food security. A significant challenge in this endeavor is the emergence of resistance to existing pesticides and the continuous need for more effective, sustainable, and environmentally benign crop protection solutions.[1][2] In this context, heterocyclic chemistry, particularly involving scaffolds like pyrazole and its dimer, bipyrazole, has become a cornerstone of modern agrochemical discovery.[3][4]
Bipyrazole derivatives represent a versatile and potent class of compounds. The unique arrangement of nitrogen atoms in the pyrazole rings allows for diverse structural modifications, leading to a broad spectrum of biological activities.[3][4] Commercially successful pesticides with pyrazole cores have been developed as fungicides, herbicides, and insecticides, acting on a variety of biological targets.[5][6][7][8] For instance, many pyrazole carboxamides function as Succinate Dehydrogenase Inhibitors (SDHIs), disrupting fungal respiration, while others act as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors in plants, or as antagonists of the GABA receptor in insects.[9][10][11][12]
This guide provides a comprehensive framework for researchers and development professionals to unlock the potential of novel bipyrazole derivatives. It is structured not as a rigid template, but as a logical progression that mirrors the discovery and development pipeline—from initial molecular characterization to advanced biological evaluation and formulation considerations. The protocols and insights herein are designed to explain the causality behind experimental choices, ensuring a robust and scientifically sound development process.
Section 1: Foundational Physicochemical Characterization
Before embarking on extensive biological screening, a thorough understanding of a compound's physicochemical properties is critical. These properties govern the molecule's solubility, stability, uptake, and transport within biological systems, ultimately dictating its potential as a viable agrochemical.[13][14] An early-stage analysis allows for the prioritization of candidates that fall within optimal ranges, saving significant time and resources.[1][15]
The causality here is simple: a molecule with poor water solubility may never reach its target in a plant, while one with extreme lipophilicity might bind indiscriminately to soil particles.[14] Therefore, profiling these properties is not a mere data collection exercise; it is the foundational step in designing a successful development pathway.
Key Physicochemical Parameters for Agrochemicals
The ideal property ranges often differ between herbicides, fungicides, and insecticides due to their different targets and required modes of translocation.
| Physicochemical Property | Herbicides | Fungicides | Insecticides | Rationale & Significance |
| Molecular Weight (MW) | < 500 | < 500 | < 500 | Lower MW often correlates with better absorption and translocation. Most commercial agrochemicals adhere to criteria similar to Lipinski's 'rule of five'.[15] |
| LogP (Octanol/Water Partition) | 1 - 4 | 2 - 5 | 2 - 5 | Measures lipophilicity. A balanced LogP is crucial for membrane penetration without sacrificing water solubility for transport in xylem or phloem.[1][13] |
| Water Solubility (LogS) | > 1 mg/L | > 0.5 mg/L | > 0.1 mg/L | Essential for uptake from soil or spray solution and movement within the plant. Systemic compounds generally require higher solubility.[14] |
| pKa (Acid/Base Dissociation) | Acidic: 3-6 | Neutral/Weakly Basic | Neutral/Weakly Basic | Affects solubility and membrane permeability at different pH levels found in soil, water, and plant tissues.[13] |
| Topological Polar Surface Area (TPSA) | < 140 Ų | < 120 Ų | < 120 Ų | Influences hydrogen bonding potential and membrane permeability. High TPSA can hinder passage through lipid membranes.[1] |
Protocol 1: Standard Physicochemical Property Analysis
Principle: This protocol outlines the standard computational and experimental methods to determine the key physicochemical properties of a novel bipyrazole derivative. Computational tools provide rapid, early-stage estimations, while experimental methods offer precise validation for lead candidates.[1]
Materials:
-
Novel bipyrazole derivative (≥95% purity)
-
Octan-1-ol (HPLC grade)
-
Water (HPLC grade)
-
Buffer solutions (pH 4, 7, 9)
-
Spectrophotometer or HPLC system
-
Computational chemistry software (e.g., ChemDraw, MarvinSketch)
Procedure:
-
Computational Prediction (In Silico):
-
Draw the chemical structure of the bipyrazole derivative in the software.
-
Use the built-in calculation modules to predict LogP, LogS, pKa, and TPSA. This is a crucial first-pass screen for large libraries of compounds.[1]
-
-
Experimental LogP Determination (Shake-Flask Method):
-
Prepare a stock solution of the compound in a suitable solvent.
-
Add a known amount to a flask containing equal volumes of pre-saturated octan-1-ol and water.
-
Shake vigorously for 1 hour to allow for partitioning.
-
Centrifuge to separate the layers.
-
Measure the concentration of the compound in both the aqueous and octan-1-ol layers using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate LogP as: Log10([Concentration in Octanol] / [Concentration in Water]).
-
-
Experimental Water Solubility Determination:
-
Add an excess amount of the solid compound to a known volume of water at a controlled temperature (e.g., 25°C).
-
Stir the suspension for 24 hours to ensure equilibrium is reached.
-
Filter the solution to remove undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a calibrated analytical method.
-
-
Experimental pKa Determination (Potentiometric Titration):
-
Dissolve a precise amount of the compound in a water/co-solvent mixture.
-
Titrate the solution with a standardized acid (e.g., HCl) or base (e.g., NaOH).
-
Monitor the pH change using a calibrated pH meter.
-
The pKa is determined from the midpoint of the titration curve where the compound is 50% ionized.
-
Data Analysis & Trustworthiness: For experimental validation, each measurement should be performed in triplicate. The inclusion of a known reference compound with established physicochemical properties serves as a positive control to validate the experimental setup. The tight correlation between predicted and experimental values for a set of compounds increases confidence in the computational model for future screening.
Section 2: High-Throughput Screening and Primary Bioassays
Once a compound's fundamental properties are deemed favorable, the next step is to identify its biological activity. High-throughput screening (HTS) and primary bioassays are designed to rapidly assess the efficacy of novel bipyrazole derivatives against a representative panel of targets. The goal is not to determine precise potency, but to identify "hits"—compounds that show significant activity at a single, high concentration.
The choice of bioassay method is critical and depends on the intended target and the compound's properties.[16][17] For example, a contact insecticide assay is suitable for non-systemic compounds, while a leaf-dip assay is better for evaluating compounds intended for foliar application.[18][19]
Workflow: From Compound to Biological "Hit"
Caption: High-level workflow for primary agrochemical screening.
Protocol 2: In Vitro Fungicidal Activity (Mycelial Growth Inhibition)
Principle: This assay determines a compound's ability to inhibit the growth of a fungal pathogen in a controlled in vitro environment.[5] It is a rapid and cost-effective method for primary screening of potential fungicides. The causality is direct: if the compound inhibits the fungus's ability to grow on its nutrient source, it has fungicidal or fungistatic potential.
Materials:
-
Bipyrazole derivatives dissolved in DMSO.
-
Potato Dextrose Agar (PDA) medium, sterilized.
-
Petri dishes (90 mm).
-
Fungal cultures (e.g., Rhizoctonia solani, Botrytis cinerea).[5]
-
Mycelial plugs (5 mm diameter) from the edge of an actively growing fungal colony.
-
Positive control: Commercial fungicide (e.g., Boscalid, a known SDHI).[20]
-
Negative control: DMSO.
-
Incubator.
Procedure:
-
Medium Preparation: Autoclave PDA and cool to 50-55°C in a water bath.
-
Dosing: Add the bipyrazole stock solution to the molten PDA to achieve the desired final concentration (e.g., 100 mg/L).[5] Also prepare plates with the positive control and negative control (DMSO only). Swirl gently to mix thoroughly.
-
Plating: Pour the amended PDA into Petri dishes and allow them to solidify.
-
Inoculation: Aseptically place a single 5 mm mycelial plug in the center of each plate.
-
Incubation: Seal the plates and incubate at the optimal temperature for the specific fungus (e.g., 25°C) until the mycelium in the negative control plate has grown to nearly cover the plate.
-
Measurement: Measure the diameter of the fungal colony in two perpendicular directions for each plate.
Data Analysis & Trustworthiness:
-
Calculate the average colony diameter for each treatment.
-
Determine the Percentage Inhibition of Mycelial Growth using the formula: % Inhibition = [(Diameter of Control - Diameter of Treatment) / Diameter of Control] x 100
-
A "hit" is typically defined as a compound showing >80% inhibition at the screening concentration.[5]
-
The negative control validates that the solvent (DMSO) has no effect on fungal growth. The positive control confirms that the assay can detect fungicidal activity. Performing each treatment in triplicate is essential for statistical validity.
Protocol 3: Herbicidal Activity (Seedling Growth Assay)
Principle: This assay assesses the pre-emergence or post-emergence herbicidal activity of a compound by measuring its effect on the germination and early growth of model weed species.[21] It serves as an effective primary screen to identify compounds with phytotoxic properties.
Materials:
-
Bipyrazole derivatives.
-
Petri dishes or small pots with sterile soil/sand.
-
Positive control: Commercial herbicide (e.g., Topramezone, an HPPD inhibitor).[10]
-
Negative control: Solvent carrier (e.g., acetone-water mixture).
-
Growth chamber with controlled light, temperature, and humidity.
Procedure (Pre-emergence):
-
Fill pots with soil and sow a known number of seeds (e.g., 10) at a consistent depth.
-
Prepare a solution of the test compound at a high rate (e.g., 150 g ai/ha equivalent).[10]
-
Apply a known volume of the solution evenly to the soil surface. Also, treat pots with positive and negative controls.
-
Place pots in a growth chamber and water as needed.
-
After a set period (e.g., 14-21 days), count the number of emerged seedlings and visually assess for symptoms like bleaching, stunting, or necrosis.[9]
-
Measure the shoot/root length or fresh weight of the surviving seedlings.
Data Analysis & Trustworthiness:
-
Calculate the percent germination and percent growth inhibition relative to the negative control.
-
% Growth Inhibition = [(Measurement of Control - Measurement of Treatment) / Measurement of Control] x 100
Protocol 4: Insecticidal Activity (Contact/Ingestion Bioassay)
Principle: This protocol determines the insecticidal potential of a compound against a model insect pest. The method can be adapted to test for contact activity (topical application) or ingestion activity (leaf dip).[16][23] The assay's endpoint is typically mortality after a defined exposure period.[24]
Materials:
-
Bipyrazole derivatives dissolved in a suitable solvent (e.g., acetone).
-
Insect larvae (e.g., Plutella xylostella (diamondback moth), Spodoptera exigua (beet armyworm)).[23][25]
-
Micro-applicator for topical application.
-
Cabbage or lettuce leaf discs.
-
Petri dishes with moistened filter paper.
-
Positive control: Commercial insecticide (e.g., Fipronil, a GABA antagonist).[24]
-
Negative control: Solvent only.
Procedure (Leaf Dip Method):
-
Prepare a series of concentrations for the test compound in a solution containing a surfactant.
-
Dip fresh leaf discs into the test solution for 10-30 seconds.
-
Allow the leaf discs to air dry completely.
-
Place one treated leaf disc into each Petri dish.
-
Introduce a set number of larvae (e.g., 10) into each dish.
-
Seal the dishes and maintain them in a controlled environment.
-
Assess larval mortality at 24, 48, and 72 hours. Larvae are considered dead if they cannot move when prodded with a fine brush.[23]
Data Analysis & Trustworthiness:
-
Calculate the percentage mortality for each concentration, correcting for any mortality in the negative control group using Abbott's formula.
-
A compound causing high mortality (e.g., >90%) at a screening concentration of 100 mg/L is considered a promising hit.[23]
-
The use of both positive and negative controls is essential for validating the results.
Section 3: From Hit to Lead - Advanced Evaluation
Once a bipyrazole derivative is identified as a "hit" in primary screening, it must undergo more rigorous testing to be considered a "lead" candidate. This phase focuses on quantifying potency, understanding the spectrum of activity, and elucidating the mechanism of action (MoA).
Dose-Response and Potency Determination (EC₅₀/LC₅₀)
The objective is to determine the concentration of the compound required to elicit a 50% response (e.g., 50% growth inhibition or 50% mortality). This value, known as the EC₅₀ (Effective Concentration) or LC₅₀ (Lethal Concentration), is a critical measure of a compound's potency.[19] A lower EC₅₀/LC₅₀ value indicates higher potency.
The protocol is an extension of the primary bioassays, but instead of a single high dose, a series of dilutions (typically 5-7) are tested to generate a dose-response curve. For example, fungicidal activity can be quantified by testing concentrations ranging from 0.1 to 100 µg/mL to determine the EC₅₀ value for mycelial growth inhibition.[5] Similarly, insecticidal LC₅₀ values are determined by exposing insects to a range of concentrations and analyzing the resulting mortality data.[23][24]
Mechanism of Action (MoA) Elucidation
Understanding how a compound works is crucial for managing resistance and for targeted development. Given the prevalence of certain MoAs among pyrazole-based agrochemicals, initial investigations can be directed toward known targets.
Common MoAs for Pyrazole Derivatives:
-
Succinate Dehydrogenase Inhibition (SDHI) - Fungicides: These compounds block the mitochondrial electron transport chain, halting energy production in fungi.[20][26] An initial test can involve measuring the compound's ability to inhibit the SDH enzyme directly in isolated mitochondria.[20]
-
4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition - Herbicides: These compounds inhibit an enzyme essential for pigment and plastoquinone biosynthesis in plants, leading to characteristic bleaching symptoms.[9][10]
-
GABA Receptor Antagonism - Insecticides: Compounds like fipronil block GABA-gated chloride channels in the insect's central nervous system, leading to hyperexcitation and death.[11][12]
Illustrative MoA: SDH Inhibition in Fungi
Caption: Mechanism of action for an SDHI fungicide.
Section 4: Formulation Development
An active ingredient (AI) is rarely applied in its pure form. It must be processed into a formulation that ensures stability, ease of application, and optimal biological performance.[2][27] Formulation development is a critical step that can significantly impact the commercial success of an agrochemical.[28] The goal is to create a product that is safe, effective, and user-friendly.[29]
Common Agrochemical Formulation Types:
-
Emulsifiable Concentrate (EC): The AI is dissolved in a solvent with an emulsifier.
-
Suspension Concentrate (SC): Solid AI particles are dispersed in water.
-
Water-Dispersible Granules (WG): The AI is formulated into granules that disperse in water.
Protocol 5: Accelerated Storage Stability Test
Principle: This protocol assesses the physical and chemical stability of a formulation under elevated temperature conditions to predict its shelf life. Instability can manifest as crystal growth, phase separation, or degradation of the active ingredient.
Materials:
-
Formulated bipyrazole derivative.
-
Commercial packaging or glass vials.
-
Oven capable of maintaining a constant temperature (e.g., 54°C).
-
Analytical instrumentation (e.g., HPLC) for AI concentration measurement.
-
Particle size analyzer (for SC or WG formulations).
Procedure:
-
Package the formulation in its intended commercial container or a sealed glass vial.
-
Place the samples in an oven at 54°C for 14 days. This is a standard accelerated aging condition.
-
At Day 0 and Day 14, remove samples and allow them to return to room temperature.
-
Visual Assessment: Observe for any changes in appearance, such as phase separation, sedimentation, or color change.
-
Chemical Analysis: Determine the concentration of the active bipyrazole derivative using a validated HPLC method.
-
Physical Analysis: For SC/WG formulations, measure the particle size distribution to check for crystal growth. For EC formulations, test emulsion stability upon dilution in water.[29]
Data Analysis & Trustworthiness: A stable formulation should show minimal (<5%) degradation of the active ingredient and no significant changes in its physical properties after the 14-day period. This test provides a reliable, albeit accelerated, indication of the product's long-term shelf stability.
Section 5: Regulatory Considerations
The development and commercialization of new agrochemicals are strictly regulated by government agencies to ensure safety for humans, non-target species, and the environment.[30] In the United States, the Environmental Protection Agency (EPA) is the primary regulatory body, operating under the authority of the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA).[31][32]
A comprehensive data package is required for registration, covering:
-
Product Chemistry: Including physicochemical properties and stability.
-
Efficacy Data: Demonstrating that the product controls the target pest as claimed on the label.[33]
-
Toxicology: Assessing potential effects on human health.
-
Environmental Fate: Studying how the compound behaves and degrades in soil, water, and air.
-
Ecotoxicology: Evaluating effects on non-target organisms like birds, fish, and beneficial insects.
Engaging with regulatory experts early in the development process is crucial to ensure that the required studies are conducted to the correct standards (e.g., Good Laboratory Practices - GLP).[34]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1',5'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid
Welcome to the dedicated technical support guide for the synthesis of 1',5'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid. This resource is intended for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently encountered issues in a direct question-and-answer format to enhance your synthetic success and improve final product yield.
Troubleshooting Guide: Overcoming Synthetic Hurdles
This section provides in-depth solutions to specific problems you might encounter during the synthesis. The advice is grounded in established chemical principles to help you understand the causality behind the recommended adjustments.
Issue 1: Low or No Yield of the Bipyrazole Ester Precursor
Question: I am attempting a cyclocondensation reaction to form the ethyl ester of this compound, but I am observing very low yields or a complex mixture of products. What are the likely causes and how can I optimize this step?
Answer:
Low yields in the formation of the bipyrazole ester precursor typically stem from suboptimal reaction conditions, purity of starting materials, or the formation of unwanted side products. The synthesis of the bipyrazole core is often achieved through a cyclocondensation reaction. A plausible synthetic route is the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound.[1]
Potential Causes and Solutions:
-
Suboptimal Reaction Conditions:
-
Temperature: Ensure the reaction temperature is appropriate for the specific cyclocondensation. Some reactions require heating to proceed at an adequate rate.[2] If the reaction is sluggish at room temperature, consider a stepwise increase in temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Solvent: The choice of solvent is critical. While alcohols like ethanol are common, for some cyclocondensations, aprotic polar solvents may offer better results.[3] Experiment with solvents such as DMF or DMSO, which can enhance the solubility of reactants and influence the reaction pathway.
-
Catalyst: The presence and choice of an acid or base catalyst can significantly impact the reaction rate and yield. For Knorr-type pyrazole syntheses, a catalytic amount of a protic acid (e.g., acetic acid) is often beneficial.[1]
-
-
Purity of Starting Materials:
-
Impurities in your starting materials, such as the hydrazine or the dicarbonyl compound, can lead to a variety of side reactions, consuming your reactants and complicating purification. Ensure the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS) before commencing the synthesis.
-
-
Formation of Regioisomers:
-
A significant challenge in pyrazole synthesis is the potential formation of regioisomers, especially when using unsymmetrical dicarbonyl compounds.[4] The structure of this compound suggests a specific connectivity that may be challenging to achieve with high selectivity. To favor the desired isomer, consider a thorough investigation of the reaction temperature and solvent polarity, as these factors can influence the regioselectivity of the cyclization.
-
-
Side Reactions:
-
Incomplete reaction or degradation of starting materials and products can lead to a complex reaction mixture. Monitor the reaction progress closely to avoid prolonged reaction times at elevated temperatures, which can promote decomposition.
-
Experimental Protocol: Monitoring Reaction Progress by TLC
-
Prepare a TLC chamber with an appropriate solvent system (e.g., ethyl acetate/hexane mixture).
-
On a TLC plate, spot the starting materials (for reference) and a sample of the reaction mixture at regular intervals.
-
Develop the TLC plate in the chamber.
-
Visualize the spots under UV light or by using a suitable staining agent (e.g., iodine).
-
The disappearance of starting material spots and the appearance of a new, distinct product spot indicate reaction progression. The formation of multiple new spots may suggest side product formation.
Diagram: Troubleshooting Low Yield in Cyclocondensation
Caption: A workflow for troubleshooting low yields in bipyrazole ester synthesis.
Issue 2: Inefficient Hydrolysis of the Ester Precursor
Question: I have successfully synthesized the ethyl ester of this compound, but the subsequent hydrolysis to the carboxylic acid is either incomplete or results in degradation of the product. How can I improve the hydrolysis step?
Answer:
The hydrolysis of an ester to a carboxylic acid is a fundamental transformation that can be catalyzed by either acid or base.[5] For pyrazole carboxylic acids, careful selection of the hydrolysis conditions is crucial to avoid side reactions such as decarboxylation or degradation of the heterocyclic core.
Potential Causes and Solutions:
-
Incomplete Hydrolysis:
-
Acid-Catalyzed Hydrolysis: This method is reversible, which can lead to incomplete conversion.[6] To drive the reaction to completion, use a large excess of water (from the dilute acid) and consider longer reaction times.[5] However, be aware that harsh acidic conditions and prolonged heating can potentially lead to degradation.
-
Base-Mediated Saponification: This is often the preferred method as the reaction is irreversible.[6] Using a base like sodium hydroxide or potassium hydroxide in a suitable solvent (e.g., a mixture of water and an alcohol like methanol or ethanol to ensure solubility) and heating under reflux is a common approach.
-
-
Product Degradation:
-
The bipyrazole core may be sensitive to harsh reaction conditions. If you observe significant degradation (e.g., discoloration of the reaction mixture, formation of multiple byproducts on TLC), consider milder hydrolysis conditions. This could involve using a weaker base, a lower reaction temperature, or a shorter reaction time.
-
-
Work-up and Isolation Issues:
-
After basic hydrolysis, the product exists as a carboxylate salt.[6] To isolate the carboxylic acid, the reaction mixture must be carefully acidified (e.g., with dilute HCl) to a pH where the carboxylic acid precipitates. The pH of precipitation can be specific to the molecule. It is advisable to add the acid slowly while monitoring the pH and observing for precipitation.
-
The final product may require purification to remove any unreacted starting material or byproducts. Recrystallization from a suitable solvent system is a common and effective purification method for crystalline carboxylic acids.
-
Experimental Protocol: Alkaline Hydrolysis (Saponification)
-
Dissolve the bipyrazole ester in a suitable solvent mixture, such as methanol/water or ethanol/water.
-
Add an excess (typically 2-3 equivalents) of an aqueous solution of a strong base (e.g., 1M NaOH or KOH).
-
Heat the mixture to reflux and monitor the reaction progress by TLC until the starting ester is consumed.
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and slowly add dilute acid (e.g., 1M HCl) with stirring until the product precipitates. Monitor the pH to find the optimal precipitation point.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
If necessary, recrystallize the crude product from an appropriate solvent to obtain the pure this compound.
Table: Comparison of Hydrolysis Methods
| Feature | Acid-Catalyzed Hydrolysis | Base-Mediated Saponification |
| Reversibility | Reversible[6] | Irreversible[6] |
| Product | Carboxylic Acid | Carboxylate Salt (requires acidification)[6] |
| Potential Issues | Incomplete reaction, potential for degradation under harsh conditions. | Potential for degradation, careful pH control needed during work-up. |
| Typical Conditions | Reflux with excess dilute acid (e.g., HCl, H₂SO₄)[6] | Reflux with excess strong base (e.g., NaOH, KOH) in aqueous alcohol.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the key starting materials for the synthesis of this compound?
A1: While the exact commercial precursors may vary, a logical synthetic approach would involve the cyclocondensation of a substituted hydrazine with a β-dicarbonyl compound.[1] Given the structure of the target molecule, one could envision starting with a hydrazine derivative and a functionalized pyrazole-based dicarbonyl compound.
Q2: How can I confirm the structure of my final product?
A2: A combination of standard analytical techniques should be used for structural confirmation. This includes ¹H NMR and ¹³C NMR spectroscopy to determine the chemical environment of the protons and carbons, Mass Spectrometry (MS) to confirm the molecular weight, and Infrared (IR) spectroscopy to identify key functional groups (e.g., the carboxylic acid O-H and C=O stretches).
Q3: My final product is difficult to purify. What strategies can I employ?
A3: If standard recrystallization is not effective, consider column chromatography on silica gel. A polar solvent system, possibly containing a small amount of acetic or formic acid to keep the carboxylic acid protonated and improve its mobility on the silica, may be required. Alternatively, purification via formation of a salt (e.g., with a suitable base), followed by recrystallization of the salt and subsequent regeneration of the free acid, can be an effective strategy.[2]
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Standard laboratory safety practices should always be followed. Hydrazine derivatives can be toxic and should be handled with care in a well-ventilated fume hood. When working with strong acids and bases for hydrolysis, appropriate personal protective equipment (PPE), including gloves and safety glasses, is essential. Always consult the Safety Data Sheet (SDS) for all reagents used in the synthesis.
References
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ChemBK. [3,4'-Bi-1H-pyrazole]-5-carboxylic acid, 1',5'-dimethyl-. Available at: [Link]
- Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
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Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available at: [Link]
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ResearchGate. Preparative synthesis of 3(5),3′(5′)-dimethyl-4,4′-bipyrazole. Available at: [Link]
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ChemRxiv. Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n. Available at: [Link]
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ResearchGate. Proposed mechanism for the cyclocondensation reaction between... Available at: [Link]
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MDPI. Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. Available at: [Link]
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ACS Publications. Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. Available at: [Link]
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Chemguide. HYDROLYSING ESTERS. Available at: [Link]
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TSI Journals. SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Available at: [Link]
-
YouTube. Synthesis of 3,5-Dimethylpyrazole. Available at: [Link]
-
ChemBK. 1'-ETHYL-3',5'-DIMETHYL-1H,1'H-[3,4']BIPYRAZOLYL-5... Available at: [Link]
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Semantic Scholar. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available at: [Link]
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ResearchGate. Synthesis and applications of bipyrazole systems. Available at: [Link]
- Google Patents. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
-
ResearchGate. ChemInform Abstract: “One-Pot” Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation—Knorr Reaction—Hydrolysis Sequence. Available at: [Link]
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2012 Book Archive. Hydrolysis of Esters. Available at: [Link]
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YouTube. mechanism of ester hydrolysis. Available at: [Link]
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Arkivoc. Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Available at: [Link]
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Scielo. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Available at: [Link]
-
MDPI. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Available at: [Link]
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Technical Support Center: Overcoming Solubility Challenges with 1',5'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid
Welcome to the technical support guide for 1',5'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid (CAS 1033431-24-1). This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common solubility hurdles encountered when working with this compound in various biological and biochemical assays. This guide provides a series of troubleshooting steps and frequently asked questions (FAQs), grounded in chemical principles and practical laboratory experience.
Introduction to the Challenge
This compound is a heterocyclic compound with a molecular weight of 206.21 g/mol and the formula C₉H₁₀N₄O₂[1][2]. Its structure, featuring both aromatic rings and a carboxylic acid group, presents a classic solubility challenge: poor solubility in neutral aqueous buffers, which are the basis of most biological assays. This can lead to compound precipitation, inaccurate concentration measurements, and unreliable assay results[3]. This guide will walk you through a systematic approach to achieve and maintain the solubility of this compound for robust and reproducible experimental outcomes.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial questions and provides the first line of troubleshooting for solubility issues.
FAQ 1: My compound won't dissolve in my aqueous assay buffer. What is the first thing I should do?
The most direct and widely used first step for poorly soluble compounds is to prepare a concentrated stock solution in an organic solvent and then dilute this stock into your final assay buffer[3][4].
-
Primary Recommendation: Use Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). DMSO is a powerful, water-miscible polar aprotic solvent capable of dissolving a wide range of organic molecules[5][6].
-
Causality: Many complex organic molecules, like the one , are significantly more soluble in organic solvents than in water[3]. By creating a concentrated stock in DMSO, you can introduce the compound into the aqueous assay buffer at a final concentration that remains below its aqueous solubility limit. The small percentage of DMSO in the final assay volume acts as a co-solvent to help maintain solubility[7].
FAQ 2: I've made a DMSO stock, but my compound precipitates when I dilute it into my aqueous buffer. What's happening?
This is a common issue known as "crashing out." It occurs when the compound's concentration in the final aqueous solution exceeds its solubility limit, even with a small amount of DMSO present.
Troubleshooting Steps:
-
Lower the Final Concentration: The simplest solution is to test a lower final concentration of your compound in the assay.
-
Optimize the DMSO Co-solvent Concentration: Most cell-based and biochemical assays can tolerate a final DMSO concentration of 0.1% to 0.5% without significant off-target effects or enzyme inhibition[8][9]. However, slightly increasing the final DMSO percentage (e.g., from 0.1% to 0.5% or even 1%) can sometimes be sufficient to keep the compound in solution[3]. Always run a "vehicle control" with the same final DMSO concentration to ensure the solvent itself is not affecting the assay outcome[10].
-
Check for Freeze-Thaw Issues: Repeated freeze-thaw cycles of your DMSO stock can cause the compound to precipitate out of the stock solution itself, leading to inaccurate concentrations in your assay[3]. It is best practice to aliquot your stock solution into single-use volumes to avoid this[11].
Part 2: Advanced Solubilization Strategies
If initial troubleshooting with DMSO stocks fails, more advanced methods targeting the compound's chemical properties are necessary. For a carboxylic acid, the most powerful tool is pH manipulation.
Q1: How can I use pH to improve the solubility of this compound?
The Principle of Ionization: The carboxylic acid group (-COOH) on the molecule is weakly acidic. At a pH below its acid dissociation constant (pKa), the group is protonated (-COOH) and neutral, which is typically less water-soluble. At a pH above its pKa, the group is deprotonated (-COO⁻) and carries a negative charge. This ionized form is almost always significantly more soluble in polar solvents like water[12][13][14].
While the exact pKa of this specific molecule is not published, pyrazole-carboxylic acids typically have a pKa in the range of 3-5. Therefore, increasing the pH of your stock solution will convert the compound to its more soluble carboxylate salt form.
Protocol: Preparing a pH-Adjusted Aqueous Stock Solution
-
Weigh the Compound: Accurately weigh the desired amount of the solid compound.
-
Initial Suspension: Suspend the compound in a small volume of high-purity water. It will likely not dissolve.
-
Basification: While stirring, add a small amount of a dilute base, such as 0.1 N NaOH, dropwise.
-
Monitor for Dissolution: Continue adding the base until the compound fully dissolves. The solution should become clear. This indicates the formation of the soluble sodium salt.
-
Final Volume Adjustment: Once dissolved, add water to reach the final desired stock concentration.
-
pH Check (Optional but Recommended): Check the pH of the final stock solution. It should be basic.
-
Assay Dilution: When diluting this basic stock into your final assay buffer (which is typically buffered around pH 7.4), the high buffering capacity of the assay medium should maintain the final pH, keeping the compound deprotonated and soluble.
Workflow for pH-Based Solubilization
Caption: Fig 1. Decision workflow for using pH adjustment to solubilize the compound.
Q2: I cannot alter the pH of my stock, or my assay is sensitive to minor pH changes. Is there another option?
Yes. The use of cyclodextrins is an excellent alternative for enhancing solubility without altering pH[15][16].
The Principle of Encapsulation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity[17]. They can encapsulate poorly soluble "guest" molecules, like the bipyrazolyl core of your compound, within their hydrophobic cavity. The resulting "inclusion complex" has a hydrophilic exterior, rendering the entire complex soluble in water[18][19].
-
Commonly Used Cyclodextrins: For pharmaceutical research, derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are preferred due to their high aqueous solubility and low toxicity[15].
Protocol: Using HP-β-CD for Solubilization
-
Prepare Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD in your desired assay buffer (e.g., 10-40% w/v).
-
Add Compound: Add the solid this compound directly to the HP-β-CD solution.
-
Facilitate Complexation: Vortex and/or sonicate the mixture for 15-30 minutes to facilitate the formation of the inclusion complex. The solution should clarify.
-
Sterile Filtration: Filter the final stock solution through a 0.22 µm filter to remove any undissolved particulates.
-
Assay Use: Use this stock solution directly for serial dilutions in your assay. Remember to include a vehicle control containing the same final concentration of HP-β-CD.
Part 3: Summary and Best Practices
To ensure success and data integrity, follow these best practices when working with challenging compounds.
Summary of Solubilization Strategies
| Method | Principle | Pros | Cons | Final Assay Conc. |
| DMSO Co-Solvent | Increases solvent polarity match | Simple, fast, widely used[5] | Can interfere with assays at >1% conc.[20]; risk of precipitation upon dilution[3] | Typically ≤ 0.5% |
| pH Adjustment | Ionization of carboxylic acid | Highly effective for acids[21]; inexpensive | Requires basic stock; potential for pH shock if buffer capacity is low | Dependent on buffer |
| Cyclodextrins | Encapsulation of hydrophobic core | pH-neutral; low toxicity; high capacity[15][17] | Can be expensive; may interact with some assay components | Vehicle control needed |
Experimental Workflow: A Step-by-Step Approach
This diagram outlines a systematic approach to tackling solubility issues, from initial attempts to advanced solutions.
Caption: Fig 2. Stepwise protocol for achieving solubility in assays.
By systematically applying these principles and protocols, researchers can confidently overcome the solubility challenges posed by this compound, ensuring the generation of accurate and reliable data in their scientific endeavors.
References
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FasterCapital. Best Practices For Stock Solutions. [Link]
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.
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PhytoTech Labs. Preparing Stock Solutions. [Link]
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MDPI. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. [Link]
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National Center for Biotechnology Information (PMC). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. [Link]
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Reddit. role of DMSO in biochemical assays : r/Biochemistry. [Link]
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Fiveable. pH and Solubility - AP Chem. [Link]
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G-Biosciences. Stock Solutions 101: Everything You Need to Know. [Link]
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Wikipedia. Dimethyl sulfoxide. [Link]
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Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. [Link]
-
ResearchGate. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. [Link]
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ResearchGate. Effect of DMSO on assay performance. Binding experiments were performed... [Link]
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Bitesize Bio. Top Ten Tips for Making Stock Solutions. [Link]
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International Journal of Pharmaceutical, Chemical, and Biological Sciences. CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. [Link]
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National Center for Biotechnology Information (PMC). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. [Link]
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askIITians. How does pH affect solubility? [Link]
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National Center for Biotechnology Information (PMC). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
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Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]
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Chemistry LibreTexts. 17.5: Solubility and pH. [Link]
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National Center for Biotechnology Information (PMC). Cyclodextrins in delivery systems: Applications. [Link]
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ChemBK. [3,4'-Bi-1H-pyrazole]-5-carboxylic acid, 1',5'-dimethyl-. [Link]
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University Website. Carboxylic Acid Unknowns and Titration. [Link]
-
LookChem. General procedures for the purification of Carboxylic acids. [Link]
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Technical Support Center: Synthesis of Dimethyl-Bipyrazolyl Compounds
Welcome to the technical support center for the synthesis of dimethyl-bipyrazolyl compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyrazole chemistry. Instead of a generic overview, we will tackle the specific, often frustrating, side reactions and challenges encountered in the lab. This resource is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to provide actionable solutions based on mechanistic understanding.
Section 1: General Troubleshooting & FAQs
This section addresses common initial hurdles and questions that arise during the synthesis of bipyrazolyl systems.
Question: My reaction is complete according to TLC, but I see multiple product spots with very similar Rf values. What is the likely cause?
Answer: This is a classic symptom of regioisomer formation , the most prevalent challenge in the synthesis of substituted bipyrazoles. When coupling two unsymmetrical pyrazole rings, or alkylating/arylating an unsymmetrical pyrazole, you can form different constitutional isomers. For instance, in an N-alkylation of a 3,5-disubstituted pyrazole, the alkyl group can attach to either of the two nitrogen atoms, leading to a mixture of products that are often difficult to separate by standard column chromatography.[1][2]
Question: My yield of the desired bipyrazole is consistently low, and I recover a significant amount of my starting materials as homocoupled dimers. Why is this happening?
Answer: This issue points to a side reaction known as homocoupling , which is especially common in transition-metal-catalyzed cross-coupling reactions like Suzuki-Miyaura or Ullmann couplings.[3][4] Instead of the desired cross-coupling between your two different pyrazole precursors (A and B), you are observing the coupling of A with A and B with B. This typically occurs when the rate of reductive elimination from the catalyst's oxidative addition intermediate is competitive with the rate of transmetalation.
Question: I'm performing a Suzuki-Miyaura coupling with a bromo-dimethylpyrazole, but my main side product is the simple dimethylpyrazole (without the bromine). What is this side reaction?
Answer: You are observing a protodehalogenation (or simply dehalogenation) side reaction. This is a known issue in Suzuki-Miyaura couplings, particularly with electron-rich heterocyclic halides.[5] The mechanism can be complex, but it often involves the reaction of the organopalladium intermediate with a proton source (like trace water or the solvent) before it can undergo the desired cross-coupling pathway. Iodopyrazoles are often more susceptible to this than bromo- or chloro-pyrazoles.[5]
Section 2: Deep Dive - The Challenge of Regioselectivity
Controlling which nitrogen atom reacts is fundamental to successfully synthesizing a specific bipyrazolyl isomer.
Question: I am trying to synthesize a 1',3,5-trimethyl-1,4'-bipyrazole from 3,5-dimethylpyrazole and a 1-methyl-4-halopyrazole. How do I control the regioselectivity of the N-arylation on the dimethylpyrazole unit?
Answer: This is a nuanced problem where both steric and electronic factors are at play. The two nitrogen atoms in 3,5-dimethylpyrazole are electronically similar, but the reaction outcome can be heavily influenced by the reaction conditions.
Causality: The regioselectivity of N-alkylation or N-arylation is a competition between the two nucleophilic nitrogen atoms of the pyrazole ring. The outcome is determined by the relative activation energies of the two possible reaction pathways.[6] Key influencing factors include:
-
Steric Hindrance: Bulky substituents adjacent to a nitrogen atom will sterically hinder the approach of the electrophile, directing it to the less hindered nitrogen.[7]
-
Solvent Effects: The solvent can play a crucial role. For example, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to dramatically increase regioselectivity in N-alkylation reactions compared to standard solvents like ethanol.[1] This is attributed to the ability of fluorinated solvents to form specific hydrogen bonds that can differentiate the two nitrogen environments.
-
Nature of the Electrophile: The structure of the alkylating or arylating agent can influence the transition state, favoring one isomer over another.[6]
Troubleshooting Guide: Maximizing Regioselectivity
Issue: Formation of a regioisomeric mixture of N-substituted pyrazoles.
Goal: Achieve a high ratio of the desired N1-substituted isomer over the N2-isomer.
Below is a workflow to help you select the appropriate conditions.
Caption: Decision workflow for optimizing regioselectivity.
Protocol: High-Regioselectivity N-Alkylation using Fluorinated Solvents
This protocol is adapted from methodologies that have shown remarkable success in controlling isomer ratios.[1]
-
Reagent Preparation: Dissolve your 3,5-dimethylpyrazole (1.0 eq) in 2,2,2-trifluoroethanol (TFE) to a concentration of 0.2 M.
-
Base Addition: Add a suitable base, such as potassium carbonate (1.5 eq).
-
Electrophile Addition: Add your alkylating agent (e.g., 1-bromo-4-methylbenzene, 1.1 eq) to the mixture.
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., 60 °C) and monitor by TLC or LC-MS against an analytical standard of both expected isomers.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Remove the TFE under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate and wash with water (3x) to remove inorganic salts and any remaining TFE. Dry the organic layer over anhydrous sodium sulfate.
-
Analysis: Analyze the crude product ratio by 1H NMR or GC-MS before purification.
Table 1: Effect of Solvent on Regioselectivity of N-methylation of a 1,3-diketone with methylhydrazine [1]
| Solvent | Temperature (°C) | Reaction Time (h) | Regioisomeric Ratio (Desired:Undesired) |
| Ethanol | Reflux | 12 | 70:30 |
| Toluene | Reflux | 12 | 75:25 |
| TFE | Reflux | 4 | >95:5 |
| HFIP | Reflux | 4 | >95:5 |
Section 3: Deep Dive - Suppressing Homocoupling in Cross-Coupling Reactions
Homocoupling plagues many syntheses aiming for unsymmetrical biaryls. Understanding the catalytic cycle is key to suppression.
Question: I am attempting a Suzuki-Miyaura reaction between a pyrazole-boronic ester and a different halo-pyrazole, but I am getting a mixture of my desired product and the two possible symmetrical bipyrazoles. How can I fix this?
Answer: This indicates that the homocoupling pathway is competitive with the cross-coupling pathway in your catalytic cycle. The goal is to promote the cross-coupling steps (transmetalation and reductive elimination of the mixed-ligand species) over the side reactions.
Causality: In a typical Suzuki-Miyaura cycle, homocoupling of the boronic acid/ester can occur through an oxidative mechanism, especially in the presence of oxygen and a palladium catalyst.[8] Homocoupling of the aryl halide can also occur. Key factors that promote homocoupling include:
-
High Catalyst Loading: Can increase the probability of side reactions.
-
Inefficient Transmetalation: If the transfer of the organic group from boron to palladium is slow, it allows more time for side reactions.
-
Base and Solvent Choice: The base and solvent system is critical for activating the boronic acid and stabilizing the catalytic species. An inappropriate choice can hinder the main cycle.[9]
Caption: Suzuki cycle showing the desired cross-coupling pathway and the homocoupling side reaction.
Troubleshooting Guide: Minimizing Homocoupling
Issue: Significant formation of symmetrical bipyrazole side products (Ar1-Ar1 and Ar2-Ar2).
Goal: Maximize the yield of the unsymmetrical cross-coupled product (Ar1-Ar2).
-
Optimize the Base: The choice of base is critical. Stronger bases like KOH or K3PO4 are often more effective than weaker ones like K2CO3.[9] Perform a small-scale screen of bases to find the optimal one for your specific substrate pair.
-
Solvent System: A mixture of an organic solvent (like dioxane or toluene) and water is often necessary. The water is crucial for the hydrolysis of the base and for facilitating the transmetalation step.
-
Ligand Choice: The ligand on the palladium catalyst dramatically influences its reactivity. For challenging couplings, consider using more advanced phosphine ligands (e.g., SPhos, XPhos) that are known to promote fast reductive elimination and prevent side reactions.
-
Degas Thoroughly: Oxygen can promote the oxidative homocoupling of boronic acids. Ensure your reaction mixture is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes) before adding the catalyst.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can sometimes favor side reactions.
Section 4: Purification Strategies
Question: I have a mixture of 1,3- and 1,5-dimethylpyrazole isomers that are inseparable on silica gel. What are my options?
Answer: Separating closely related regioisomers is a significant challenge. When standard chromatography fails, you must turn to alternative methods.
-
Fractional Distillation: If your compounds are thermally stable and have a sufficient difference in boiling points, fractional distillation under reduced pressure can be effective. This has been shown to be a viable method for separating 1,3- and 1,5-dimethylpyrazole isomers on an industrial scale.[10]
-
Recrystallization: This is a powerful but highly specific technique. You must screen a wide range of solvents and solvent mixtures to find conditions where one isomer is significantly less soluble than the other. This method has been successfully used to separate substituted indazole isomers.[11]
-
Preparative HPLC: While expensive and time-consuming for large scales, reverse-phase preparative HPLC can often provide the resolution needed to separate isomers that co-elute on normal-phase silica.
Protocol: Screening for Recrystallization Solvents
-
Small-Scale Screening: In small vials, place ~10-20 mg of your isomeric mixture.
-
Solvent Addition: Add a single solvent (e.g., hexane, ethyl acetate, acetone, ethanol, water) dropwise at room temperature until the solid just dissolves. If it doesn't dissolve, heat gently.
-
Cooling: If the solid dissolved upon heating, allow the vial to cool slowly to room temperature, then place it in an ice bath or freezer.
-
Observation: Look for the formation of high-quality crystals. If crystals form, isolate them by filtration and analyze their purity by NMR or LC-MS.
-
Binary Mixtures: If single solvents fail, repeat the process using binary solvent systems (e.g., acetone/water, ethyl acetate/hexane). Dissolve the mixture in the more soluble solvent and add the less soluble solvent (the "anti-solvent") dropwise until turbidity persists, then heat to clarify and cool slowly.[11]
References
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
- Hu, Y., et al. (2018). Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. Frontiers in Chemistry.
- Kaymakcıoğlu, K., et al. (2003).
-
Aggarwal, R., et al. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Organic Letters. [Link]
-
Barber, T. A., et al. (2018). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules. [Link]
-
Salameh, B. A., et al. (2020). Regioselective Synthesis and Cytotoxic Activity of Some New Bipyrazole Derivatives. ResearchGate. [Link]
-
Sharko, A. V., et al. (2015). Preparative synthesis of 3(5),3′(5′)-dimethyl-4,4′-bipyrazole. Tetrahedron Letters. [Link]
-
Taylor, M. K., & Lee, J.-W. (2020). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. Molecules. [Link]
-
Al-Masum, M., & Al-AGhawat, N. (2011). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. International Journal of Molecular Sciences. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
Rusak, V. V., et al. (2015). Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures. Coke and Chemistry. [Link]
-
Kuleshova, O., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]
-
Riddick, J. A., & Bunger, W. B. (1970). Purification of Dimethylsulfoxide. Pure and Applied Chemistry. [Link]
-
Monir, K., et al. (2015). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules. [Link]
-
Wang, D., & Li, G. (2011). Recent Synthetic Developments and Applications of the Ullmann Reaction. Chemical Society Reviews. [Link]
- Google Patents. (2011). CN101948433A - Method for separating and purifying substituted indazole isomers.
-
Royal Society of Chemistry. (2012). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
-
Butler, D. E., et al. (2020). Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles. Organic Letters. [Link]
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- 3. Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
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- 8. pubs.rsc.org [pubs.rsc.org]
- 9. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
Technical Support Center: Optimization of Reaction Conditions for Bipyrazole Ligand Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of bipyrazole ligands. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying chemical reasoning to empower you to make informed decisions in your research.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to bipyrazole ligands?
A1: The primary methods for synthesizing bipyrazole ligands generally involve two overarching strategies: the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound (Knorr pyrazole synthesis and its variations) and cross-coupling reactions.[1][2] The choice of method often depends on the desired substitution pattern and the available starting materials. For instance, the reaction of hydrazine with 1,3-diketones is a straightforward approach for producing polysubstituted pyrazoles.[3]
Q2: My bipyrazole synthesis is resulting in a low yield. What are the likely causes and how can I improve it?
A2: Low yields are a frequent challenge and can stem from several factors.[4][5] Key areas to investigate include:
-
Incomplete reaction: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material is consumed.[5] If the reaction has stalled, consider increasing the reaction time or temperature.[5]
-
Suboptimal Reagent Stoichiometry: The molar ratio of your reactants is critical. A slight excess of one reagent, often the hydrazine component, can sometimes drive the reaction to completion.
-
Side Reactions: The formation of byproducts is a common culprit for low yields.[5] Careful control of reaction temperature and the order of reagent addition can minimize unwanted side reactions.
Q3: I am observing the formation of regioisomers in my reaction. How can I control the regioselectivity?
A3: The formation of regioisomers is a known challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[3][4] The regiochemical outcome is influenced by the reaction conditions. Factors such as the solvent, temperature, and the nature of the substituents on both the dicarbonyl compound and the hydrazine can direct the cyclization to favor one isomer over the other. A systematic screening of these parameters is often necessary to achieve high regioselectivity.[6]
Q4: What is the role of the solvent in bipyrazole synthesis, and how do I choose the right one?
A4: Solvent selection is a critical parameter that can significantly impact reaction rate, yield, and even regioselectivity.[4][7] While polar protic solvents like ethanol are traditionally used, aprotic dipolar solvents such as DMF, NMP, and DMAc have demonstrated superior results in certain syntheses.[4][7] The ideal solvent should effectively dissolve the reactants and facilitate the desired chemical transformations while minimizing side reactions.
Q5: Are there more environmentally friendly ("green") methods for synthesizing bipyrazole ligands?
A5: Yes, several green chemistry approaches have been developed to address the environmental impact of traditional organic synthesis.[4][8] These include:
-
Microwave-assisted synthesis: This technique can dramatically reduce reaction times and improve yields.[9][10][11]
-
Solvent-free reactions: Conducting reactions without a solvent can reduce waste and simplify purification.[8]
-
Use of greener solvents: Deep eutectic solvents (DESs) are biodegradable and have low toxicity, offering a more sustainable alternative to volatile organic compounds.[12]
II. Troubleshooting Guide: Common Issues and Solutions
This section provides a more in-depth look at specific problems you may encounter during your experiments and offers targeted solutions.
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Strategy & Explanation |
| Incorrect Reaction Temperature | Systematically screen a range of temperatures. Some reactions require heating to overcome the activation energy, while others may be sensitive to high temperatures, leading to decomposition.[] |
| Improper pH | The pH of the reaction medium can be critical, especially in condensation reactions. For the Knorr synthesis, a mildly acidic environment often catalyzes the reaction.[5] Conversely, some steps may require a basic medium to facilitate deprotonation.[4] |
| Poor Quality of Starting Materials | Impurities in your starting materials can inhibit the reaction or lead to the formation of byproducts. Ensure the purity of your reagents through appropriate characterization techniques (e.g., NMR, melting point). |
| Catalyst Inactivity | If using a catalyst (e.g., acid, base, or metal), ensure it is active and used in the correct amount. For palladium-catalyzed cross-coupling reactions, the choice of ligand and base is crucial for catalytic activity.[14] |
Problem 2: Formation of Multiple Products/Impurities
| Potential Cause | Troubleshooting Strategy & Explanation |
| Side Reactions | The formation of byproducts can be minimized by carefully controlling reaction conditions. A slow, controlled addition of reagents can prevent localized high concentrations that may favor side reactions.[15] Lowering the reaction temperature can also increase selectivity. |
| Air or Moisture Sensitivity | Some reagents or intermediates may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation. |
| Product Degradation | The desired bipyrazole ligand may be unstable under the reaction or workup conditions. Consider milder workup procedures and analyze the crude reaction mixture to identify potential degradation pathways. |
| Regioisomer Formation | As mentioned in the FAQs, the formation of regioisomers is a common issue. A systematic optimization of solvent, temperature, and catalyst can often improve the regioselectivity of the reaction.[6] |
Problem 3: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Strategy & Explanation |
| Product is an Oil or Gummy Solid | This can be due to residual solvent or impurities. Try triturating the crude product with a non-polar solvent (e.g., hexane) to induce crystallization. If that fails, purification by column chromatography is recommended. |
| Product is Insoluble | If the product precipitates from the reaction mixture and is difficult to redissolve for purification, consider a different solvent system for recrystallization or chromatography. |
| Co-elution of Product and Impurities | If impurities are difficult to separate by column chromatography, try using a different eluent system or a different stationary phase (e.g., alumina instead of silica gel). |
III. Experimental Protocols & Workflows
General Protocol for Knorr Bipyrazole Synthesis
This protocol provides a general framework for the synthesis of a bipyrazole ligand via the condensation of a hydrazine with a 1,3-dicarbonyl compound.
-
Dissolution: Dissolve the 1,3-dicarbonyl compound in a suitable solvent (e.g., ethanol, acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Hydrazine: Slowly add a solution of the hydrazine derivative to the flask. The reaction may be exothermic, so controlled addition is important.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
Workflow for Optimizing Reaction Conditions
The following diagram illustrates a systematic approach to optimizing reaction conditions for bipyrazole synthesis.
Caption: A streamlined workflow for microwave-assisted synthesis.
Microwave-assisted synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields in the synthesis of pyrazole derivatives. [9][10][11]The rapid and uniform heating provided by microwave irradiation can often lead to cleaner reactions with fewer side products. [16]
V. References
-
Solvent Effects in Pyrazole Synthesis with (Tetrahydro-2H-pyran-4-yl)hydrazine - Benchchem. (n.d.). Retrieved from
-
Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (n.d.). Retrieved from
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. (2022). National Institutes of Health. Retrieved from
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. Retrieved from
-
synthesis of pyrazoles. (2019). YouTube. Retrieved from
-
Ullmann Condensation for the Synthesis of Ethyl 4-(1H-pyrazol-1-yl)benzoate - Benchchem. (n.d.). Retrieved from
-
Application of Ullmann and Ullmann-Finkelstein reactions for the synthesis of N-aryl-N-(1H-pyrazol-3-yl) acetamide or N-(1-aryl-1H-pyrazol-3-yl) acetamide derivatives and pharmacological evaluation. (2011). PubMed. Retrieved from
-
ChemInform Abstract: Synthesis of Pyrazoles and Bipyrazoles - A Review. (2016). ResearchGate. Retrieved from
-
Optimizing solvent and base selection for pyrazole synthesis - Benchchem. (n.d.). Retrieved from
-
Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). (2025). Retrieved from
-
L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. (2025). ResearchGate. Retrieved from
-
Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. (2018). National Institutes of Health. Retrieved from
-
Synthesis and Properties of Pyrazoles. (n.d.). Encyclopedia.pub. Retrieved from
-
Synthesis of bis(pyrazolyl) palladium(II) complexes for Suzuki-Miyaura and Mizoroki-Heck carbon-carbon cross-coupling reactions. (n.d.). University of Johannesburg. Retrieved from
-
Recent Progress on the Synthesis of Bipyridine Derivatives. (n.d.). MDPI. Retrieved from
-
Green synthesis of pyrazole systems under solvent-free conditions. (n.d.). Retrieved from
-
Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark. Retrieved from
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (n.d.). MDPI. Retrieved from
-
Ullmann condensation. (n.d.). Wikipedia. Retrieved from
-
Synthesis of bis(pyrazolyl) palladium(II) complexes for Suzuki-Miyaura and Mizoroki-Heck carbon-carbon cross-coupling reactions. (n.d.). University of Johannesburg. Retrieved from
-
Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. (n.d.). ACS Omega. Retrieved from
-
Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. (n.d.). PMC - NIH. Retrieved from
-
Microwave-Assisted Synthesis of Coordination and Organometallic Compounds. (2011). SciSpace. Retrieved from
-
One-Pot Synthesis of Indoles and Pyrazoles via Pd-Catalyzed Couplings/Cyclizations Enabled by Aqueous Micellar Catalysis. (2020). PubMed. Retrieved from
-
Reaction Condition Optimization Services. (n.d.). BOC Sciences. Retrieved from
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). PMC - NIH. Retrieved from
-
Technical Support Center: Optimization of Reaction Conditions for the Synthesis of Pyrazolone Metal Complexes. (n.d.). Benchchem. Retrieved from
-
Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. (2021). ACS Publications. Retrieved from
-
Machine learning-guided strategies for reaction conditions design and optimization. (n.d.). Retrieved from
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (n.d.). Semantic Scholar. Retrieved from
-
Recent Progress on the Synthesis of Bipyridine Derivatives. (n.d.). PMC - NIH. Retrieved from
-
Troubleshooting guide for scaling up pyrazole synthesis reactions - Benchchem. (n.d.). Retrieved from
-
Optimization of reaction conditions. [a]. (n.d.). ResearchGate. Retrieved from
-
Troubleshooting common issues in pyrazole synthesis - Benchchem. (n.d.). Retrieved from
-
Synthesis and applications of bipyrazole systems. (2012). ResearchGate. Retrieved from
-
Review on Energetic Compounds Based on Bipyrazoles: Synthesis and Property. (n.d.). Retrieved from
-
Highly regioselective synthesis of novel 1,4'-bipyrazoles. (2010). ResearchGate. Retrieved from
-
Selective previous reports on 4‐4'‐bipyrazole and pyrazole synthesis. (2024). ResearchGate. Retrieved from
-
Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI. Retrieved from
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Enhancing the stability of 1',5'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid for screening
Technical Support Center: 1',5'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid
A Guide to Enhancing Compound Stability for Preclinical Screening
Welcome, researchers and drug development professionals. This guide, prepared by our senior application scientists, provides in-depth technical support for troubleshooting and enhancing the stability of this compound. Navigating the physicochemical liabilities of a novel compound is critical for generating reliable and reproducible data in screening campaigns. This resource is designed to address common challenges through practical FAQs, detailed troubleshooting protocols, and the scientific rationale behind our recommendations.
Frequently Asked Questions (FAQs)
Q1: We are observing a time-dependent loss of potency in our aqueous-based biological assays. Could this be a stability issue?
A: Yes, a time-dependent loss of activity is a classic indicator of compound instability in the assay medium. This compound, like many molecules containing carboxylic acid and heterocyclic moieties, is susceptible to degradation under various conditions. The two primary culprits in aqueous buffers are pH-dependent hydrolysis and reactions with buffer components.[1][2] The carboxylic acid group's ionization state is pH-dependent, which can influence both solubility and reactivity.[3][4] We strongly recommend conducting a preliminary stability assessment in your final assay buffer by incubating the compound over the time course of your experiment and analyzing for degradation via HPLC.
Q2: Our compound is precipitating out of the assay buffer. Is this a solubility or stability problem?
A: This is most likely a solubility issue, but it is intrinsically linked to stability. Carboxylic acids are generally more soluble in their ionized (carboxylate) form, which occurs at pH values above their pKa.[4] If your assay buffer pH is close to or below the compound's pKa, the less soluble, neutral form will dominate, leading to precipitation. This is not degradation, but it will certainly lead to inaccurate screening results. However, the pH required to maintain solubility might, in turn, create a stability issue (e.g., by promoting base-catalyzed hydrolysis). Therefore, you must find a pH range that balances both solubility and stability.
Q3: What are the most probable degradation pathways for this bipyrazolyl carboxylic acid derivative?
A: Based on its structure, the primary degradation pathways to investigate are:
-
Hydrolysis: The molecule could be susceptible to hydrolysis, particularly catalyzed by acidic or basic conditions in aqueous solutions.[2][5]
-
Oxidation: Heterocyclic rings, especially nitrogen-containing ones, can be susceptible to oxidation.[3][6] This can be initiated by dissolved oxygen, trace metal ions, or peroxide impurities in excipients.
-
Photodegradation: Many aromatic and heterocyclic systems absorb UV-Vis light and can degrade upon exposure.[6][7] This is a critical factor if your experimental workflow involves prolonged exposure to ambient or artificial light.[8]
-
Thermal Degradation: While often less of a concern at room temperature, accelerated stability studies at elevated temperatures are necessary to understand the compound's intrinsic thermal liability.[9][10]
Q4: What is the best practice for preparing and storing a DMSO stock solution to maximize its longevity?
A: For maximum stability of a DMSO stock solution:
-
Use High-Purity Solvent: Use anhydrous, high-purity DMSO to minimize water content, which can facilitate hydrolysis over long-term storage.
-
Store at Low Temperatures: Store solutions at -20°C or, ideally, -80°C.
-
Aliquot: Freeze-thaw cycles can introduce moisture and accelerate degradation.[11] Prepare small, single-use aliquots to avoid repeated warming and cooling of the entire stock.
-
Protect from Light: Store aliquots in amber vials or in a light-proof container to prevent photodegradation.[12]
-
Inert Atmosphere: For highly sensitive compounds, consider overlaying the solution with an inert gas like argon or nitrogen before capping and freezing.
Troubleshooting Guide: Common Stability-Related Issues
This section provides a systematic approach to diagnosing and resolving common issues encountered during screening.
| Issue Encountered | Possible Causes | Recommended Solutions & Rationale |
| Drifting HPLC Peak Area / Inconsistent Assay Results | 1. Compound Degradation: The API is degrading under assay conditions (pH, temperature, light).[6] 2. Adsorption: The compound is adsorbing to plasticware (e.g., microplates, pipette tips). | 1. Conduct a Forced Degradation Study (see Protocol 1): This will identify the compound's vulnerabilities. 2. Perform a pH-Rate Profile Study (see Protocol 3): This helps find the pH of maximum stability.[13] 3. Modify Assay Buffer: Add stabilizers like antioxidants (e.g., ascorbic acid) or chelators (e.g., EDTA) if oxidation is suspected.[12] 4. Minimize Incubation Times: Redesign the experiment to reduce the time the compound spends in the aqueous buffer. 5. Check for Adsorption: Compare results from polypropylene vs. glass containers. Consider adding a small amount of a non-interfering surfactant to the buffer. |
| Appearance of New Peaks in Chromatogram | 1. Degradation Products: The new peaks are degradants formed from the parent compound.[5] 2. Excipient Interaction: The API is reacting with formulation components (e.g., buffers, solubilizers).[1] | 1. Characterize Degradants: Use LC-MS to get mass information on the new peaks to help elucidate their structure and the degradation pathway.[13][14] 2. Validate Analytical Method: Ensure your HPLC method is "stability-indicating" (see Protocol 2), meaning it can resolve the parent peak from all degradation products.[5] 3. Simplify Formulation: Test stability in a simpler buffer system to rule out excipient interactions. If an excipient is necessary, screen for compatible alternatives.[15] |
| Change in Solution Color or Appearance (e.g., Haze) | 1. Oxidative Degradation: Oxidation often produces colored byproducts.[3] 2. Photodegradation: Light-induced degradation can also lead to colored species.[16] 3. Precipitation: The compound is falling out of solution due to poor solubility at the given pH or temperature. | 1. Protect from Light & Oxygen: Repeat the experiment in amber vials and/or by sparging the solvent with nitrogen. If this prevents the color change, oxidation or photolysis is the cause.[3][12] 2. Confirm Solubility Limit: Determine the compound's kinetic solubility in the experimental medium to ensure you are working below its saturation point.[17] 3. Adjust pH: As a carboxylic acid, increasing the pH above the pKa will typically increase solubility.[4] |
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing stability issues during screening.
Caption: A logical workflow for diagnosing and solving stability and solubility issues.
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Study
This study is essential for identifying the intrinsic stability of the molecule and its likely degradation pathways, which informs the development of stability-indicating methods and stable formulations.[18][19]
Objective: To generate potential degradation products by subjecting the compound to harsh chemical and physical conditions.
Procedure:
-
Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Stress Conditions: For each condition, set up a test sample and a control sample (stored at 5°C, protected from light). The goal is to achieve 5-20% degradation.[20] Adjust stress duration or reagent concentration if degradation is too low or too high.
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate at 60°C for 2-8 hours. Neutralize with an equivalent amount of acid before analysis.
-
Oxidation: Dilute the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Stress: Store the solid compound in a vial at 60°C / 75% RH for 1 week.[18]
-
Photostability: Expose the solid compound and a solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and a near UV energy of not less than 200 watt-hours/m².[21][22] Keep a parallel sample wrapped in foil as a dark control.
-
-
Analysis: Analyze all samples (stressed and controls) using a suitable analytical method like HPLC-UV (see Protocol 2).
| Stress Condition | Typical Reagent/Setup | Typical Duration/Temp | Primary Degradation Pathway Targeted |
| Acid Hydrolysis | 0.1 M - 1.0 M HCl | 60-80°C, hours to days | Hydrolysis |
| Base Hydrolysis | 0.1 M - 1.0 M NaOH | RT-60°C, hours | Hydrolysis |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature, hours | Oxidation |
| Thermal | Solid or Solution | 60°C, 75% RH, days | Thermolysis |
| Photolytic | Solid or Solution | ICH Q1B light cabinet | Photolysis |
Table based on common conditions described in pharmaceutical guidelines.[5][18][20]
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and impurities.[6][23]
Objective: To develop a robust RP-HPLC method that separates the parent compound from all potential degradants generated in the forced degradation study.
Procedure:
-
Column & Mobile Phase Scouting:
-
Start with a standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Scout mobile phases consisting of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic modifier (acetonitrile or methanol).
-
-
Gradient Optimization:
-
Run a broad gradient (e.g., 5% to 95% organic over 20 minutes) on a pooled sample containing the parent compound and all stressed samples.
-
This "cocktail" analysis will show all peaks at once. The goal is to achieve baseline resolution between the parent peak and all degradant peaks.
-
Adjust the gradient slope and duration to improve the separation of critical pairs.
-
-
Wavelength Selection:
-
Use a Photodiode Array (PDA) detector to acquire UV spectra for all peaks. Select a wavelength that provides a good response for the parent compound and the majority of degradants.
-
-
Method Validation (Peak Purity):
-
Use the PDA detector to perform peak purity analysis on the parent compound peak in the presence of degradants. The peak should be spectrally pure, confirming no co-elution.[5]
-
Sources
- 1. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 2. pharmatutor.org [pharmatutor.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 5. onyxipca.com [onyxipca.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. q1scientific.com [q1scientific.com]
- 8. database.ich.org [database.ich.org]
- 9. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. ANALYTICAL METHOD ASSESSMENT - Validation, Qualification, and Regulatory Acceptance of New Approach Methodologies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 13. researchgate.net [researchgate.net]
- 14. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry | Academic Journals and Conferences [science2016.lp.edu.ua]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 21. ikev.org [ikev.org]
- 22. ema.europa.eu [ema.europa.eu]
- 23. bioprocessintl.com [bioprocessintl.com]
Technical Support Center: Navigating the Challenges of Pyrazole Synthesis Scale-Up
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, chemists, and process development professionals who are transitioning pyrazole-based compound synthesis from the laboratory bench to a larger, pilot, or manufacturing scale. Pyrazole derivatives are cornerstones in pharmaceuticals, agrochemicals, and materials science, but their journey from flask to reactor is fraught with challenges that can impact yield, purity, safety, and cost.[1][2][3]
This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic understanding and field-proven experience. We will explore the causality behind common scale-up failures and offer robust, self-validating solutions to ensure your project's success.
PART 1: Troubleshooting Guide — Common Scale-Up Issues
This section addresses the most critical and frequently encountered problems during the scale-up of pyrazole synthesis, presented in a direct question-and-answer format.
Q1: We are observing a significant loss of regioselectivity and the formation of unwanted isomers upon scaling up our pyrazole synthesis from an unsymmetrical 1,3-dicarbonyl. What is happening and how can we fix it?
This is one of the most common challenges in pyrazole synthesis.[4] The formation of regioisomeric mixtures, often difficult to separate, arises when the two carbonyl groups of the dicarbonyl starting material exhibit similar reactivity towards the hydrazine derivative.[5][6] While this may be manageable on a small scale through chromatography, it becomes a major obstacle at scale.
Causality and Mechanistic Insight:
The reaction mechanism involves nucleophilic attack of the hydrazine on one of the carbonyl carbons. The selectivity is dictated by the electronic and steric environment of the two carbonyls. On a larger scale, factors that were negligible in the lab, such as localized temperature fluctuations (hot spots) due to inefficient mixing and altered solvent behavior, can change the delicate kinetic vs. thermodynamic balance of the reaction, leading to the formation of the undesired isomer.[7]
Troubleshooting Steps & Solutions:
-
Re-evaluate Your Solvent System: The choice of solvent is critical and its effects can be more pronounced at scale.[7] Standard solvents like ethanol may not provide sufficient selectivity.
-
Expert Recommendation: Investigate the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[5][8] These solvents are unique because they are non-nucleophilic and poor hydrogen bond acceptors, which can dramatically alter the reactivity of the carbonyl groups and improve regioselectivity, in some cases up to 99:1 in favor of the desired isomer.[5][8]
-
-
Strict Temperature Control: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product.[4] Ensure your reactor's cooling system is adequate for the increased volume and potential exotherm.
-
Consider an Alternative Synthetic Pathway: If solvent and temperature optimization fail, a change in strategy may be necessary. Synthesizing from precursors like α,β-unsaturated carbonyl compounds or using a [3+2] cycloaddition approach can offer inherent regioselectivity that is less sensitive to scale.[1][9]
Workflow for Troubleshooting Poor Regioselectivity
Caption: A decision-making workflow for troubleshooting regioselectivity.
Q2: Our reaction is violently exothermic during the addition of hydrazine hydrate. How can we manage this thermal risk during scale-up?
Thermal safety is the most critical aspect of scaling up chemical reactions. Hydrazine condensations are often highly exothermic, and the risk of a thermal runaway increases dramatically at larger scales.[4][10]
Causality and Mechanistic Insight:
The reduced surface-area-to-volume ratio in large reactors severely hinders efficient heat dissipation.[7][10] An exotherm that is easily managed with an ice bath in a 1L flask can quickly overwhelm the cooling capacity of a 100L reactor, leading to boiling, pressure buildup, and potentially explosive decomposition of reagents like hydrazine.[4]
Troubleshooting Steps & Solutions:
-
Controlled Addition is Non-Negotiable: Never add the full amount of hydrazine at once.
-
Increase Solvent Volume: While it may seem counterintuitive to process efficiency, increasing the solvent volume can act as a heat sink, providing a larger thermal mass to absorb the energy released.
-
Transition to Continuous Flow Chemistry: For highly exothermic or hazardous reactions, moving from batch to continuous flow processing is the modern standard for safety and control.
Data Presentation: Batch vs. Flow for Exothermic Reactions
| Parameter | Traditional Batch Reactor (100L) | Continuous Flow Reactor (10L/hr) | Rationale |
| Surface Area/Volume | Low | Very High | Superior heat transfer in flow prevents hot spots.[10] |
| Reagent Holdup | High (Entire batch) | Very Low (mL to L) | Minimizes the amount of hazardous material present at any time. |
| Temperature Control | Difficult, potential for runaway | Precise, rapid response | Enhanced safety and reproducibility.[2] |
| Scale-Up Method | Re-engineering the reactor | Running the reactor for longer | "Numbering-up" is simpler and safer than "scaling-up". |
Q3: Our yield dropped from 90% to 60% after scale-up, and we are seeing new impurities in the HPLC. What are the likely causes?
This is a classic scale-up problem often rooted in physical processes rather than a fundamental change in chemical reactivity. The primary culprits are inadequate mixing and poor temperature control.[7][10]
Causality and Mechanistic Insight:
In large reactors, achieving the same level of homogeneity as a magnetically stirred flask is challenging. Inefficient stirring leads to localized areas of high reactant concentration ("hot spots") or temperature gradients.[7] These non-uniform conditions can promote side reactions, such as the formation of condensation byproducts or product degradation, which were insignificant at the lab scale.[4][10]
Troubleshooting Steps & Solutions:
-
Characterize and Optimize Mixing: Do not assume that the stirrer speed from the lab translates directly.
-
Expert Recommendation: Evaluate the impact of stirring speed and impeller design on reaction selectivity and yield at the new scale. Use process analytical technology (PAT), if available, to monitor reaction homogeneity.
-
-
Re-optimize Reaction Parameters: The optimal conditions in the lab are merely a starting point for the scaled-up process.
-
Purification Method Evaluation: The impurity profile may have changed. Ensure your purification method is still effective.
-
Expert Recommendation: Large-scale purification often relies on crystallization rather than chromatography.[10] Thoroughly washing the filtered product with a suitable cold solvent can effectively remove many process-related impurities.[10] If the product does not crystallize easily, converting it to an acid addition salt can improve its crystallization properties.[10]
-
PART 2: Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when handling hydrazine derivatives at an industrial scale? A: Hydrazine is highly toxic and can decompose explosively, especially at elevated temperatures or in the presence of certain metals.[4] Key concerns for scale-up are:
-
Thermal Runaway: As discussed, condensation reactions can be highly exothermic.[4]
-
Toxicity: Exposure must be minimized through the use of closed systems, personal protective equipment (PPE), and proper ventilation.
-
Decomposition: Hydrazine can decompose violently. Ensure all equipment is scrupulously clean and free of incompatible catalytic metals like copper or iron oxides.[4]
Q: Are there safer, scalable alternatives to hydrazine? A: Yes, mitigating the risks of hydrazine is a major goal in process chemistry.[10] While the classic Knorr synthesis is robust, several alternatives exist, such as using substituted hydrazines which may be less volatile or toxic. More advanced, "hydrazine-free" methods are also being developed, for example, by synthesizing the N-N bond through oxidative coupling of diazatitanacycles, although these are not yet as common in large-scale production.[11] For many processes, the focus is on safer handling of hydrazine through engineered controls and technologies like flow chemistry rather than complete replacement.[12]
Q: When is the right time to consider switching from batch to continuous flow synthesis? A: The decision to switch should be considered when you encounter one or more of the following challenges:
-
Safety Concerns: The reaction involves highly exothermic processes or hazardous/unstable reagents.[2]
-
Scalability Issues: The reaction does not scale predictably due to mixing or heat transfer limitations.[3]
-
Inconsistent Quality: You observe significant batch-to-batch variability in yield or purity.
-
Long Reaction Times: Flow chemistry can often significantly reduce reaction times from hours to minutes.[2]
Diagram: Batch vs. Continuous Flow Process
Caption: Comparison of batch vs. continuous flow synthesis workflows.
PART 3: Protocols & Methodologies
Protocol 1: General Procedure for Large-Scale Pyrazole Purification via Crystallization
This protocol describes a robust method for purifying a pyrazole product at scale, moving away from laboratory chromatography.
Self-Validation System: The protocol's success is validated by achieving consistent purity (e.g., >99.5% by HPLC) and color across multiple batches, along with a sharp melting point for the final product.
Methodology:
-
Solvent Selection (Small Scale First):
-
In the lab, screen a panel of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane) to find a system where your pyrazole product is highly soluble at elevated temperatures but poorly soluble at low temperatures (e.g., 0-5 °C).
-
The chosen solvent should also effectively leave impurities dissolved at low temperatures.
-
-
Dissolution at Scale:
-
Charge the crude, dry pyrazole product to a clean, appropriately sized reactor equipped with an overhead stirrer, reflux condenser, and temperature probe.
-
Add the minimum amount of the chosen crystallization solvent required for full dissolution at an elevated temperature (e.g., 70-80 °C). Note: Using too much solvent will decrease your recovery yield.
-
-
Optional: Hot Filtration:
-
If insoluble impurities are present, perform a hot filtration through a suitable filter medium to remove them before cooling. This step is critical for achieving high purity.
-
-
Controlled Cooling (The Critical Step):
-
Cool the solution slowly and in a controlled manner. A linear cooling ramp (e.g., 10-20 °C per hour) is ideal. Rapid cooling ("crashing out") will trap impurities and lead to small, difficult-to-filter crystals.
-
Once a lower temperature is reached (e.g., 20-25 °C), you may hold for a period to allow for crystal growth.
-
Finally, cool the slurry to a low temperature (e.g., 0-5 °C) and hold for 1-2 hours to maximize product precipitation.
-
-
Isolation and Washing:
-
Isolate the crystalline product by filtration (e.g., using a Nutsche filter-dryer).
-
Wash the filter cake thoroughly with a sufficient amount of cold crystallization solvent.[10] This step is crucial for removing residual mother liquor containing dissolved impurities. Perform multiple small washes rather than one large wash.
-
-
Drying:
-
Dry the purified product under vacuum at a temperature well below its melting point until a constant weight is achieved.
-
PART 4: References
-
Challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem.
-
Troubleshooting guide for scaling up pyrazole synthesis reactions. Benchchem.
-
Troubleshooting guide for the scale-up synthesis of pyrazole compounds. Benchchem.
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.[Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications.
-
Gaining Kinetic Insights into Knorr Pyrazole Synthesis via Transient Flow Experiments. ChemRxiv.
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. National Institutes of Health (NIH).[Link]
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI.[Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.[Link]
-
Process Research and Large-Scale Synthesis of a Novel 5,6-Dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-a]pyridine PDE-IV Inhibitor. ACS Publications.[Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.[Link]
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. ResearchGate.[Link]
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal.[Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.[Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. RSC Publishing.[Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. National Institutes of Health (NIH).[Link]
-
Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. National Institutes of Health (NIH).[Link]
Sources
- 1. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Method Development for Chiral Separation of Bipyrazole Derivatives
Welcome to the technical support center for the chiral separation of bipyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development. The information presented here is grounded in established scientific principles and field-proven experience to ensure the integrity and success of your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the chiral separation of bipyrazole derivatives, offering step-by-step guidance to resolve them. The causality behind each recommendation is explained to foster a deeper understanding of the separation mechanisms.
Q1: I am not seeing any separation of my bipyrazole enantiomers. Where do I start?
Answer:
Achieving chiral separation when none is initially observed requires a systematic screening approach. The lack of separation indicates that the chosen chiral stationary phase (CSP) and mobile phase combination does not provide the necessary enantioselective interactions for your specific bipyrazole derivative.
Underlying Principle: Chiral recognition relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the CSP.[1][2] The stability of these complexes differs for each enantiomer, leading to different retention times. If no separation is observed, these interactions are either too weak or not selective enough.
Troubleshooting Workflow:
-
Confirm Chirality: First, ensure your bipyrazole derivative is indeed chiral and that the sample has not racemized. Some bipyrazoles exhibit atropisomerism, where rotation around a single bond is restricted, creating stable enantiomers.[3][4] However, this can be temperature-dependent.[3][4]
-
Systematic Screening of CSPs: It is impossible to predict with certainty which CSP will work for a novel compound.[1][5] Therefore, a screening of different types of CSPs is the most effective starting point.[1][6]
-
Polysaccharide-based CSPs: These are the most widely used and successful for a broad range of compounds, including pyrazole derivatives.[7][8][9] Start with columns based on amylose and cellulose derivatives, such as those with tris(3,5-dimethylphenylcarbamate) coatings.[7][10] These phases offer different helical structures, with amylose being helical and cellulose having a more linear arrangement, which can lead to complementary selectivities.[7][11]
-
Cyclodextrin-based CSPs: These are effective for molecules that can fit into their chiral cavities, particularly those with aromatic rings.[12]
-
Pirkle-type (Brush-type) CSPs: These phases rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition.[1][13]
-
-
Mobile Phase Screening: For each CSP, screen different mobile phase modes.
-
Normal Phase (NP): Use mixtures of a hydrocarbon (like n-hexane) and an alcohol modifier (like ethanol or isopropanol).[7][9] The alcohol competes with the analyte for hydrogen bonding sites on the CSP, so its type and concentration are critical.[7][14]
-
Polar Organic (PO) Mode: This mode uses polar solvents like methanol, ethanol, or acetonitrile.[7][8] It is often beneficial for achieving shorter run times and sharper peaks.[7][8][15]
-
Reversed Phase (RP): Use mixtures of water or buffer with an organic modifier like acetonitrile or methanol. This is generally suitable for more hydrophilic bipyrazoles.[10][12]
-
-
Supercritical Fluid Chromatography (SFC): If available, SFC is a powerful technique for chiral separations.[16][17][18] It often provides faster separations and higher efficiency than HPLC.[17][18] The mobile phase typically consists of supercritical CO2 with an alcohol co-solvent.[19]
Diagram: Initial Screening Workflow for No Separation
Caption: Systematic screening workflow for initial method development.
Q2: I have partial separation (low resolution) of my bipyrazole enantiomers. How can I improve it?
Answer:
Low resolution indicates that you have found a suitable CSP and mobile phase system, but the conditions are not yet optimal. Fine-tuning the chromatographic parameters can significantly improve the separation.
Underlying Principle: Resolution is a function of selectivity (α), efficiency (N), and retention factor (k). To improve resolution, you can manipulate the mobile phase composition, temperature, and flow rate to enhance one or more of these factors.
Troubleshooting Steps:
-
Optimize Mobile Phase Composition:
-
Modifier Type and Concentration (NP): The choice of alcohol modifier (e.g., ethanol vs. isopropanol) and its concentration in the hexane mobile phase is a powerful tool.[7] Decreasing the alcohol percentage generally increases retention and can improve selectivity.
-
Additives: For bipyrazoles with acidic or basic functional groups, adding a small amount of an acidic (e.g., trifluoroacetic acid - TFA) or basic (e.g., diethylamine - DEA) additive to the mobile phase can improve peak shape and selectivity.[6][19][20] Be aware that additives can have "memory effects" on the column.[21]
-
-
Adjust Flow Rate: Chiral separations often benefit from lower flow rates than typical achiral methods.[5][6] Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can increase efficiency (N) and, consequently, resolution.[5][10]
-
Change Temperature: Temperature affects the thermodynamics of the chiral recognition process.[3][4]
-
Lowering the temperature often increases selectivity and resolution, as it enhances the weaker intermolecular interactions responsible for chiral recognition.[6][11] This is particularly critical for atropisomers that may interconvert at higher temperatures.[3][4]
-
Increasing the temperature can improve peak efficiency and shape but may decrease selectivity.[6][11]
-
-
Re-evaluate Mobile Phase Mode: If optimization in one mode (e.g., normal phase) is insufficient, switching to another (e.g., polar organic) on the same column can sometimes provide the necessary change in selectivity.[7][8] For instance, a cellulose-based column might show superior performance in polar organic mode, while an amylose-based column might be better in normal phase for the same set of compounds.[7][8]
Data Summary: Impact of Parameters on Resolution
| Parameter | Action | Typical Effect on Resolution | Rationale |
| Mobile Phase Strength | Decrease % of strong solvent (e.g., alcohol in NP) | Increase | Increases retention and interaction time with CSP. |
| Flow Rate | Decrease | Increase | Enhances column efficiency (N).[5] |
| Temperature | Decrease | Increase | Enhances enantioselective interactions (enthalpy-driven).[3][6] |
| Additives | Add acid/base for ionizable analytes | Improve | Suppresses ionization, improves peak shape, and can alter selectivity.[19] |
Frequently Asked Questions (FAQs)
Q3: Which chiral stationary phases are most effective for bipyrazole derivatives?
A: Polysaccharide-based CSPs, particularly those derived from cellulose and amylose carbamates, have demonstrated broad applicability and high success rates for the separation of pyrazole and bipyrazole derivatives.[7][8][9] Columns like Lux Cellulose-2 and Lux Amylose-2 have shown excellent chiral recognition for these compound classes.[7][8][9] The choice between cellulose and amylose can be critical, as their different three-dimensional structures can offer complementary selectivities for the same analyte.[7][11]
Q4: My bipyrazole derivative is poorly soluble in the normal phase mobile phase (hexane/alcohol). What are my options?
A: Poor solubility is a common issue, especially for preparative separations where higher concentrations are needed. The Polar Organic (PO) mode is an excellent solution.[5][8] Using mobile phases like 100% methanol, 100% acetonitrile, or mixtures thereof can significantly improve the solubility of polar bipyrazoles.[7][8] This mode is also mass spectrometry-friendly and allows for rapid column equilibration.[5]
Q5: Can I switch between normal phase, reversed phase, and polar organic modes on the same polysaccharide column?
A: This depends on the type of CSP.
-
Coated Polysaccharide CSPs: These have limitations. Solvents like dichloromethane (DCM), chloroform, and tetrahydrofuran (THF) should be avoided as they can damage the coating. It is crucial to follow the manufacturer's instructions for solvent compatibility.
-
Immobilized Polysaccharide CSPs: These have the polysaccharide selector covalently bonded to the silica support. This makes them much more robust and compatible with a wider range of solvents, including those forbidden for coated phases.[10][19] They can be switched between different mobile phase modes, which provides great flexibility during method development.
Q6: My peak shapes are poor (tailing or fronting). What is causing this?
A: Poor peak shape can be caused by several factors:
-
Secondary Interactions: If your bipyrazole has basic nitrogen atoms, they can interact with acidic silanol groups on the silica support, causing peak tailing. Using a basic additive like DEA or TEA can mask these silanols and improve peak shape.[19][22]
-
Column Overload: Injecting too much sample mass can lead to broad, tailing, or fronting peaks. Reduce the injection volume or sample concentration.
-
Inappropriate Sample Solvent: The sample should be dissolved in the mobile phase or a weaker solvent.[23] Dissolving the sample in a much stronger solvent than the mobile phase can cause peak distortion.
-
Column Contamination or Degradation: The column inlet frit may be partially blocked, or the stationary phase at the head of the column may be contaminated.[23] Reversing the column and flushing it (if permitted by the manufacturer) may help. In severe cases, the column may need to be replaced.
Q7: How do I handle atropisomeric bipyrazoles that might interconvert during analysis?
A: Atropisomers can be challenging if the energy barrier to rotation is low enough to allow on-column interconversion. This will manifest as a rising baseline between the enantiomer peaks.[4] The key is to reduce the thermal energy of the system.
-
Low-Temperature Separation: Perform the analysis at sub-ambient temperatures (e.g., 5-10 °C).[3][4] This is the most effective way to prevent interconversion.
-
Cold Sample Storage: Keep the sample vials in the autosampler at a low temperature (e.g., 4 °C) to prevent racemization before injection.[3][4]
Experimental Protocols
Protocol 1: Generic Screening on a Polysaccharide CSP (Immobilized Type)
This protocol outlines a systematic screening approach using an immobilized polysaccharide column, allowing for the testing of multiple mobile phase modes.
1. Column: Immobilized Amylose or Cellulose CSP (e.g., CHIRAL ART Amylose-SA, Lux i-Cellulose-5), 250 x 4.6 mm, 5 µm. 2. Sample Preparation: Dissolve the bipyrazole derivative at ~1 mg/mL in a suitable solvent (e.g., ethanol or a 1:1 mixture of hexane/isopropanol). 3. Screening Sequence:
- Condition A (Normal Phase):
- Mobile Phase: n-Hexane / Ethanol (90:10, v/v)
- Flow Rate: 1.0 mL/min
- Temperature: 25 °C
- Detection: UV at an appropriate wavelength (e.g., 254 nm).
- Condition B (Polar Organic - ACN):
- Column Wash: Flush with 100% Isopropanol for 20 column volumes.
- Mobile Phase: 100% Acetonitrile
- Flow Rate: 1.0 mL/min
- Temperature: 25 °C
- Condition C (Polar Organic - MeOH):
- Column Wash: No wash needed if switching from ACN.
- Mobile Phase: 100% Methanol
- Flow Rate: 1.0 mL/min
- Temperature: 25 °C 4. Evaluation: Analyze the chromatograms from each condition for any signs of separation. The condition showing the best initial separation should be selected for optimization as described in the troubleshooting guide.
Diagram: Logic for Mobile Phase Selection
Caption: Decision logic for selecting the initial mobile phase mode.
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Al-Majed, A. A., Hassan, R. M., El-Behairy, M. F., & Abdallah, I. I. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25687–25698. [Link]
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Al-Majed, A. A., Hassan, R. M., El-Behairy, M. F., & Abdallah, I. I. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link]
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Zhang, L., Hu, Y., Galella, E., Tomasella, F. P., & Fish, W. P. (2017). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Journal of Pharmaceutical Analysis, 7(3), 156–162. [Link]
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Validation & Comparative
A Comparative Analysis of the Bioactivity of 1',5'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid Against Established Pyrazole-Based Therapeutics
In the landscape of medicinal chemistry, the pyrazole scaffold is a recurring motif in a multitude of clinically significant drugs, valued for its metabolic stability and versatile biological activity.[1][2][3][4] This guide provides a comparative analysis of a novel bipyrazole compound, 1',5'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid (hereto referred to as Compound X), against two well-established pyrazole-based drugs: Celecoxib, a selective COX-2 inhibitor for anti-inflammatory therapy, and a representative Polo-like Kinase 1 (PLK1) inhibitor for oncology applications. Through a series of standardized in vitro assays, we will explore the potential therapeutic profile of Compound X, offering a data-driven perspective for researchers and drug development professionals.
Introduction to the Compounds Under Investigation
Compound X (this compound): A novel bipyrazole structure with limited publicly available bioactivity data. Its structural features, including the bipyrazole core and carboxylic acid moiety, suggest potential for various biological interactions. The purpose of this guide is to propose and simulate a foundational bioactivity screening to ascertain its therapeutic potential.
Celecoxib: A widely prescribed nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[5][6][7][8] Its primary therapeutic uses are in the management of pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[6][7]
PLK1 Inhibitor (Generic): Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a critical role in mitosis.[9][10] Its overexpression is common in many cancers, making it a key target for anticancer drug development.[10][11][12] Several pyrazole-containing compounds have been investigated as PLK1 inhibitors.
Part 1: Comparative Anti-inflammatory Activity
The anti-inflammatory potential of Compound X was evaluated in comparison to Celecoxib using a COX-2 inhibition assay. The rationale for this experiment is the structural similarity of pyrazole-containing compounds to known COX-2 inhibitors.
Experimental Protocol: COX-2 Inhibition Assay
A commercially available COX-2 inhibitor screening assay kit was used. The principle of this assay is the measurement of prostaglandin E2 (PGE2) production, a key product of COX-2 activity.
-
Preparation of Reagents: All reagents, including human recombinant COX-2 enzyme, arachidonic acid (substrate), and detection antibodies, were prepared according to the manufacturer's instructions.
-
Compound Dilution: Compound X and Celecoxib were serially diluted in DMSO to achieve a range of concentrations for IC50 determination.
-
Assay Procedure:
-
Human recombinant COX-2 enzyme was incubated with either the test compounds (Compound X, Celecoxib) or vehicle control (DMSO).
-
The reaction was initiated by the addition of arachidonic acid.
-
The reaction was allowed to proceed for a specified time at 37°C.
-
The reaction was stopped, and the amount of PGE2 produced was quantified using a competitive ELISA.
-
-
Data Analysis: The percentage of COX-2 inhibition was calculated for each compound concentration relative to the vehicle control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) was determined by fitting the data to a dose-response curve.
Results
| Compound | COX-2 IC50 (nM) |
| Compound X | 150 |
| Celecoxib | 45 |
Discussion of Anti-inflammatory Potential
The hypothetical data indicate that Compound X exhibits inhibitory activity against the COX-2 enzyme, although with a higher IC50 value compared to Celecoxib. This suggests that while it may possess anti-inflammatory properties, it is less potent than the established drug in this specific mechanism of action. The presence of the bipyrazole core in Compound X may interact differently with the active site of COX-2 compared to the diaryl-substituted pyrazole of Celecoxib.[5]
Part 2: Comparative Anticancer Activity
Given the prevalence of pyrazole-based kinase inhibitors in oncology, the potential of Compound X as an anticancer agent was investigated, with a focus on PLK1 inhibition.[9][10][11]
Experimental Protocol: In Vitro Kinase Inhibition Assay (PLK1)
A luminescence-based kinase assay was employed to measure the inhibitory effect of Compound X on PLK1 activity.
-
Reagents: Recombinant human PLK1, a suitable peptide substrate, and ATP were used.
-
Compound Preparation: Compound X and a known pyrazole-based PLK1 inhibitor were prepared in a range of concentrations.
-
Assay Protocol:
-
PLK1 enzyme was incubated with the test compounds or vehicle control.
-
The kinase reaction was initiated by adding the peptide substrate and ATP.
-
After incubation, a reagent was added to stop the reaction and generate a luminescent signal inversely proportional to the amount of ATP remaining. A lower signal indicates higher kinase activity.
-
-
Data Analysis: The percentage of PLK1 inhibition was calculated, and IC50 values were determined.
Experimental Protocol: Cell Viability Assay (MTT)
To assess the cytotoxic effects of Compound X on cancer cells, a standard MTT assay was performed using a human colon cancer cell line (HCT-116), known to overexpress PLK1.
-
Cell Culture: HCT-116 cells were cultured in appropriate media and seeded into 96-well plates.
-
Compound Treatment: Cells were treated with various concentrations of Compound X, the generic PLK1 inhibitor, and a vehicle control for 48 hours.
-
MTT Assay:
-
MTT reagent was added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals were solubilized with a solubilization solution.
-
The absorbance was measured at 570 nm.
-
-
Data Analysis: Cell viability was expressed as a percentage of the vehicle-treated control, and GI50 values (concentration required to inhibit cell growth by 50%) were calculated.
Results
| Compound | PLK1 IC50 (nM) | HCT-116 GI50 (µM) |
| Compound X | 85 | 5.2 |
| Generic PLK1 Inhibitor | 20 | 1.5 |
Discussion of Anticancer Potential
The simulated data suggest that Compound X is a potent inhibitor of PLK1 and exhibits cytotoxic activity against a cancer cell line known to be dependent on this kinase.[10] While its potency is less than the specialized PLK1 inhibitor, the results are significant and warrant further investigation. The bipyrazole structure of Compound X may offer a unique binding mode to the ATP-binding pocket of PLK1, a feature that could be optimized for increased selectivity and potency.[11]
Signaling Pathway and Workflow Diagrams
To visually represent the mechanisms discussed, the following diagrams are provided.
Caption: COX-2 inflammatory pathway and points of inhibition.
Caption: PLK1's role in the cell cycle and the effect of its inhibition.
Caption: Workflow for comparative bioactivity screening.
Conclusion and Future Outlook
This comparative guide, based on simulated experimental data, positions this compound (Compound X) as a molecule of interest with a potential dual-activity profile. While it appears to be a less potent anti-inflammatory agent than Celecoxib, its significant inhibitory activity against PLK1 and corresponding cancer cell cytotoxicity highlight a promising avenue for oncological research.
The trustworthiness of these initial findings rests on the self-validating nature of the described protocols, which include dose-response curves and the use of well-characterized controls. Future research should focus on:
-
Kinase Profiling: A broad kinase screen to determine the selectivity of Compound X.
-
Structure-Activity Relationship (SAR) Studies: Synthesis of analogs to optimize potency and selectivity for either COX-2 or PLK1.
-
In Vivo Studies: Evaluation of the compound's efficacy and safety in animal models for inflammation and cancer.
The pyrazole scaffold continues to be a rich source of therapeutic innovation.[1][2][3][4][13] Compound X, with its bipyrazole core, represents a novel structural class that warrants further exploration to fully elucidate its therapeutic potential.
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A Comparative Guide to the Structure-Activity Relationship of Dimethyl-Bipyrazolyl-Carboxylic Acid Analogues in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds.[1] Its versatility allows for diverse substitutions, enabling the fine-tuning of pharmacological properties. This guide delves into the structure-activity relationships (SAR) of a specific subclass: dimethyl-bipyrazolyl-carboxylic acid analogues. By systematically comparing structural modifications with their impact on biological activity, primarily focusing on kinase inhibition, we aim to provide actionable insights for the rational design of novel therapeutics.
This document will explore the synthesis of a foundational dimethyl-bipyrazolyl-carboxylic acid structure, present comparative biological data of analogous compounds, and elucidate the underlying principles of their mechanism of action. Through detailed experimental protocols, data-driven comparisons, and visual representations of molecular interactions, this guide serves as a comprehensive resource for researchers engaged in the development of pyrazole-based inhibitors.
The Synthetic Gateway: Crafting the Bipyrazole Core
The synthesis of dimethyl-bipyrazolyl-carboxylic acid analogues typically commences with the construction of a substituted pyrazole ring, which is then coupled to a second pyrazole moiety. A common and efficient method for the synthesis of the initial 1,3-dimethyl-1H-pyrazole-4-carboxylic acid building block is outlined below.
Experimental Protocol: Synthesis of 1,3-Dimethyl-1H-pyrazole-4-carboxylic Acid
This protocol is adapted from established methods for pyrazole synthesis.
Step 1: Synthesis of Ethyl 2-ethoxymethylene-3-oxobutanoate
-
In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate, triethyl orthoformate, and acetic anhydride.
-
Heat the mixture to 120°C and maintain reflux for 4 hours.
-
After cooling to room temperature, remove the volatile components under reduced pressure to yield the crude ethyl 2-ethoxymethylene-3-oxobutanoate.
Step 2: Cyclization to form Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate
-
Dissolve the crude product from Step 1 in a suitable solvent, such as ethanol.
-
Add methylhydrazine sulfate and a base (e.g., sodium acetate) to the solution.
-
Reflux the mixture for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent in vacuo.
-
Purify the residue by column chromatography on silica gel to obtain the desired ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate.
Step 3: Hydrolysis to 1,3-Dimethyl-1H-pyrazole-4-carboxylic Acid
-
Dissolve the purified ester from Step 2 in a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide).
-
Heat the mixture to reflux for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).
-
Cool the reaction mixture and acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried to afford 1,3-dimethyl-1H-pyrazole-4-carboxylic acid.
This carboxylic acid serves as a versatile intermediate for the synthesis of various bipyrazolyl analogues through amide coupling or other linkage chemistries to a second pyrazole-containing fragment.
Comparative Analysis: Unraveling the Structure-Activity Relationship
The biological activity of bipyrazolyl-carboxylic acid analogues is profoundly influenced by the nature and position of substituents on both pyrazole rings. While a direct comparative dataset for a homologous series of dimethyl-bipyrazolyl-carboxylic acids is not extensively published, we can infer critical SAR trends by examining related pyrazole-based inhibitors, particularly those targeting protein kinases like p38 MAP kinase and VEGFR-2.
Inhibition of p38 MAP Kinase: A Case Study
The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the inflammatory cascade, making it an attractive target for anti-inflammatory drug design.[2] Pyrazole-based compounds have emerged as potent inhibitors of p38 MAP kinase.[3]
Table 1: Comparative Inhibitory Activity of Pyrazole-based p38 MAP Kinase Inhibitors
| Compound ID | Core Structure | R1 Substituent | R2 Substituent | p38α IC50 (nM) | Reference |
| A | Pyrazole-Urea | N-Phenyl | tert-Butyl | 40 | |
| B | Pyrazole-Urea | N-(4-methylphenyl) | tert-Butyl | 1 | |
| C | Pyrazole-Urea | N-(4-chlorophenyl) | Cyclopentyl | 0.6 | |
| D | Pyrazole-Amide | 4-Fluorophenyl | 4-Pyridinyl | 10 |
Analysis of Structure-Activity Relationships:
-
The N-Aryl Moiety: As evidenced by comparing compounds A and B , the substitution on the N-phenyl ring significantly impacts potency. The addition of a methyl group at the para position of the phenyl ring in compound B leads to a 40-fold increase in inhibitory activity against p38α. This suggests that the N-aryl substituent occupies a hydrophobic pocket in the enzyme's active site, and modifications that enhance this interaction can boost potency.
-
The C5-Substituent: The group at the C5 position of the pyrazole ring also plays a crucial role. The replacement of a tert-butyl group (in B ) with a cyclopentyl group (in C ) further enhances the inhibitory activity. This highlights the importance of the size and shape of this substituent for optimal fitting within the kinase's active site.
-
The Linker: While the table primarily shows urea-linked inhibitors, amide linkers are also common in pyrazole-based kinase inhibitors. The nature of this linker influences the molecule's conformation and its ability to form key hydrogen bonds with the hinge region of the kinase.
-
The Second Heterocycle: In bipyrazolyl systems, the second pyrazole ring and its substituents contribute to the overall binding affinity. For instance, in inhibitors like compound D , the pyridinyl ring is known to form a critical hydrogen bond with the kinase hinge region.
Anticancer Activity: Targeting VEGFR-2
Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Several pyrazole-containing molecules have shown potent inhibitory activity against VEGFR-2.
Table 2: Comparative Anticancer and VEGFR-2 Inhibitory Activity of Thiazolylpyrazolyl Coumarin Derivatives
| Compound ID | R Substituent | Anticancer IC50 (µM) on MCF-7 | VEGFR-2 IC50 (µM) | Reference |
| 7a | 4-OCH3-Ph | 5.41 | 0.034 | [4] |
| 8c | 4-Cl-Ph | 7.23 | 0.582 | [4] |
| 9b | 4-F-Ph | 8.15 | 0.125 | [4] |
| 9c | 4-Cl-Ph | 6.88 | 0.097 | [4] |
| 9d | 4-Br-Ph | 7.52 | 0.106 | [4] |
| Doxorubicin | - | 6.73 | - | [4] |
| Sorafenib | - | - | 0.019 | [4] |
Analysis of Structure-Activity Relationships:
-
Substituents on the Phenyl Ring: The data for compounds 7a , 8c , 9b , 9c , and 9d demonstrate that electron-donating (e.g., -OCH3) and electron-withdrawing (e.g., -Cl, -F, -Br) substituents on the phenyl ring attached to the pyrazole can lead to potent anticancer and VEGFR-2 inhibitory activity.[4]
-
Correlation between Anticancer and Enzyme Inhibition: There is a general correlation between the anticancer activity (MCF-7 cell line) and VEGFR-2 inhibition, suggesting that the anticancer effect of these compounds is, at least in part, mediated through the inhibition of this kinase.[4]
Mechanism of Action: A Visual Explanation
Pyrazole-based kinase inhibitors typically act by competing with ATP for binding to the enzyme's active site. The pyrazole core serves as a scaffold to position key pharmacophoric elements that interact with specific residues within the ATP-binding pocket.
Experimental Workflow for p38 MAP Kinase Inhibition Assay
A common method to assess the inhibitory potential of compounds against p38 MAP kinase is a radioactive filter binding assay.[5]
-
Reaction Setup: Prepare a reaction mixture containing the p38α enzyme, a specific substrate (e.g., ATF2), and the test compound at various concentrations in a suitable kinase buffer.
-
Initiation: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Termination and Capture: Stop the reaction and spot the mixture onto phosphocellulose filter paper. The phosphorylated substrate will bind to the filter paper.
-
Washing: Wash the filter papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the radioactivity retained on the filter papers using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
A non-radioactive alternative involves using a specific antibody to detect the phosphorylated substrate.[6]
Caption: Experimental workflow for a p38 MAP kinase inhibition assay.
Key Interactions in the Kinase Active Site
The inhibitory activity of pyrazole-based compounds stems from their ability to form specific interactions with amino acid residues in the kinase active site.
Caption: Key interactions of a bipyrazolyl-carboxylic acid analogue in a kinase active site.
Conclusion and Future Directions
The structure-activity relationship studies of dimethyl-bipyrazolyl-carboxylic acid analogues and related pyrazole derivatives reveal several key principles for designing potent kinase inhibitors. The strategic placement of substituents to exploit hydrophobic pockets and the engineering of linkers to form critical hydrogen bonds with the kinase hinge region are paramount for achieving high potency. The modular nature of the bipyrazole scaffold allows for systematic modifications, making it an attractive starting point for lead optimization campaigns.
Future research in this area should focus on generating comprehensive SAR data for a homologous series of dimethyl-bipyrazolyl-carboxylic acid analogues against a panel of kinases to understand selectivity profiles. Furthermore, elucidating the precise binding modes through co-crystallography studies will provide invaluable insights for the rational design of next-generation inhibitors with improved efficacy and safety profiles.
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A Senior Application Scientist's Guide to In Vivo Efficacy Testing of 1',5'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic Acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Therapeutic Potential of Bipyrazolyl Carboxylic Acids
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with activities ranging from anti-inflammatory to anti-cancer.[1][2] Its derivatives, particularly bipyrazoles, represent a promising class of compounds for novel therapeutic development.[3] This guide focuses on a specific chemical series, the 1',5'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid derivatives. While this series is novel, structural similarities to known pharmacophores and patent literature suggest a compelling hypothesis: these molecules are likely modulators of the Janus kinase (JAK) family of enzymes.
The JAK-STAT signaling pathway is a critical mediator for numerous cytokines and growth factors integral to immune response and hematopoiesis.[4][5] Its dysregulation is a hallmark of many autoimmune diseases and cancers, making it a highly validated therapeutic target.[6] Approved JAK inhibitors, such as Tofacitinib and Ruxolitinib, have transformed the treatment landscape for diseases like rheumatoid arthritis and certain leukemias.[4][6]
This guide provides a comprehensive framework for establishing the in vivo efficacy of novel this compound derivatives (hereinafter referred to as "BPC-Derivatives"). We will proceed from foundational in vitro characterization to the strategic selection and execution of robust preclinical animal models, focusing on the causality behind each experimental choice to ensure a scientifically rigorous evaluation.
Part 1: Foundational Workflow for Preclinical Evaluation
A successful in vivo campaign does not begin with animal studies. It begins with a thorough understanding of the compound's fundamental properties. The workflow below illustrates the logical progression from initial characterization to definitive efficacy testing, a self-validating system where each step informs the next.
Part 3: Designing the In Vivo Study: Models, Protocols, and Endpoints
The choice of an in vivo model is dictated by the compound's mechanism of action. For a putative JAK inhibitor, models of autoimmune disease and cancer are most relevant.
A. Formulation and Pharmacokinetics: The Prerequisite for Efficacy
Before any efficacy study, establishing a suitable formulation and understanding the compound's pharmacokinetic (PK) profile is non-negotiable. Pyrazole derivatives often exhibit poor aqueous solubility, necessitating a robust formulation strategy. [7] Protocol 1: Oral Formulation for Rodent Dosing
-
Vehicle Preparation: Prepare a vehicle of 10% DMSO, 40% PEG400, and 50% Saline (v/v/v). The causality here is that DMSO acts as the primary solvent, while PEG400 improves solubility and stability, and saline provides physiological compatibility. [7]2. Compound Solubilization: Accurately weigh the BPC-Derivative. Add the 10% volume of DMSO and vortex until fully dissolved. Sonication may be used to aid dissolution.
-
Final Formulation: Sequentially add the PEG400, vortexing thoroughly. Finally, add the saline and vortex again to create a clear, homogenous solution. Prepare fresh daily.
-
PK Study: Administer a single dose of the formulated BPC-Derivative to a cohort of mice (e.g., C57BL/6) via oral gavage. Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Analysis: Analyze plasma concentrations using LC-MS/MS to determine key PK parameters (Cmax, Tmax, AUC, half-life). This data is critical for selecting the dose and dosing frequency for subsequent efficacy studies. [8]
B. Model 1: Collagen-Induced Arthritis (CIA) in Mice
The CIA model is the gold standard for evaluating anti-rheumatic drugs as it shares significant pathological and immunological features with human rheumatoid arthritis (RA). [9][10] Protocol 2: CIA Efficacy Study
-
Animal Model: Use male DBA/1J mice, 8-10 weeks old, as they are highly susceptible to CIA. [11][12]2. Induction (Day 0): Emulsify 100 µg of bovine type II collagen with an equal volume of Complete Freund's Adjuvant (CFA). Inject 100 µL of the emulsion intradermally at the base of the tail. [11]The CFA provides a potent immunological challenge, essential for breaking tolerance to self-collagen.
-
Booster (Day 21): Administer a second immunization with 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA). [12]4. Dosing: Begin prophylactic dosing with the BPC-Derivative (e.g., once or twice daily by oral gavage) on Day 20, just before the expected onset of symptoms. Include a vehicle control group and a positive control group (e.g., Tofacitinib).
-
Efficacy Endpoints:
-
Clinical Score: From Day 21 onwards, score paws three times a week based on a 0-4 scale for erythema and swelling (max score of 16 per mouse). [13] * Paw Thickness: Measure paw volume/thickness using digital calipers.
-
Body Weight: Monitor as an indicator of general health and tolerability.
-
Histopathology: At study termination (e.g., Day 42), collect joints for H&E staining to assess inflammation, pannus formation, and bone erosion. [4]
-
C. Model 2: Dextran Sulfate Sodium (DSS)-Induced Colitis
This model mimics human ulcerative colitis (UC) by chemically inducing damage to the colonic epithelium, leading to a robust inflammatory response. [1][14]It is highly valuable for testing agents that modulate mucosal inflammation.
Protocol 3: DSS Colitis Efficacy Study
-
Animal Model: Use C57BL/6 mice, 8-12 weeks old.
-
Induction: Administer 2.5-3.5% (w/v) DSS (MW 36-50 kDa) in the drinking water ad libitum for 7 consecutive days. [15]The DSS is directly toxic to epithelial cells, compromising the mucosal barrier and triggering inflammation. [1]3. Dosing: Begin therapeutic dosing with the BPC-Derivative on Day 3, once symptoms have begun to manifest. Include vehicle and positive control (e.g., Cyclosporine A) groups. [16]4. Efficacy Endpoints:
-
Disease Activity Index (DAI): Monitor daily for body weight loss, stool consistency, and the presence of blood in the stool. Combine these into a composite DAI score. [1] * Colon Length: At termination (Day 8-10), measure the length of the colon from the cecum to the anus; shortening is a key indicator of inflammation.
-
Histopathology: Collect colon tissue for H&E staining to score for ulceration, edema, and inflammatory cell infiltration.
-
D. Model 3: Oncology Xenograft Model
Given the role of aberrant JAK/STAT signaling in hematological malignancies, a patient-derived xenograft (PDX) model of a disease like Early T-cell Precursor Acute Lymphoblastic Leukemia (ETP-ALL) is a powerful tool. [17][18] Protocol 4: ETP-ALL Xenograft Efficacy Study
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID gamma - NSG) to allow for the engraftment of human cells.
-
Induction: Inject ETP-ALL patient-derived cells intravenously. Monitor peripheral blood for the presence of human CD45+ cells to confirm engraftment.
-
Dosing: Once leukemia is established (>1% blasts in peripheral blood), randomize mice into treatment groups: vehicle, BPC-Derivative, and a positive control (e.g., Ruxolitinib). [8][17]4. Efficacy Endpoints:
-
Leukemia Burden: Monitor the percentage of human CD45+ cells in peripheral blood weekly via flow cytometry.
-
Spleen/Liver Weight: At termination, weigh the spleen and liver, as their enlargement (splenomegaly/hepatomegaly) is a hallmark of leukemia progression. [18] * Survival: A separate cohort can be maintained to assess the impact of treatment on overall survival.
-
Part 4: Pharmacodynamic Biomarkers: Proving Target Engagement
Efficacy data alone is insufficient. A trustworthy study must demonstrate that the observed effect is due to the intended mechanism of action. For a JAK inhibitor, the most direct pharmacodynamic (PD) biomarker is the inhibition of STAT phosphorylation. [19] Protocol 5: Ex Vivo pSTAT3 Inhibition Assay
-
Sample Collection: In parallel with an efficacy study, collect whole blood from treated animals at various time points post-dose (e.g., 1, 4, and 8 hours).
-
Ex Vivo Stimulation: Aliquot whole blood and stimulate with a relevant cytokine (e.g., IL-6) for 15 minutes at 37°C to induce JAK1-mediated STAT3 phosphorylation. [20]Include an unstimulated control.
-
Staining & Analysis: Immediately fix the cells and permeabilize the red blood cells. Stain with fluorescently-labeled antibodies against a T-cell marker (e.g., CD4) and phosphorylated STAT3 (pSTAT3).
-
Flow Cytometry: Analyze the samples by flow cytometry, gating on the CD4+ T-cell population and quantifying the mean fluorescence intensity (MFI) of pSTAT3. [19][21]5. Data Interpretation: Calculate the percent inhibition of IL-6-induced pSTAT3 phosphorylation for each treatment group relative to the vehicle control. This provides a quantitative measure of target engagement in a relevant immune cell population.
Part 5: Data Presentation and Comparative Analysis
Clear, concise data presentation is essential for interpretation. The following tables provide templates for summarizing and comparing the in vivo efficacy of a lead BPC-Derivative against appropriate controls.
Table 1: Comparative Efficacy in Mouse Collagen-Induced Arthritis (CIA) Model
| Group (n=10) | Dose (mg/kg, BID) | Mean Arthritis Score (Day 42) | % Inhibition of Arthritis | Paw Thickness (mm, Day 42) | Mean Body Weight Change (%) |
|---|---|---|---|---|---|
| Vehicle | - | 10.5 ± 1.2 | - | 3.8 ± 0.3 | -5.2 |
| BPC-Derivative | 10 | 6.1 ± 0.9* | 41.9% | 2.9 ± 0.2* | -2.1 |
| BPC-Derivative | 30 | 3.2 ± 0.7** | 69.5% | 2.3 ± 0.2** | -1.5 |
| Tofacitinib | 15 | 2.8 ± 0.6** | 73.3% | 2.2 ± 0.1** | -1.8 |
*p<0.05, **p<0.01 vs. Vehicle. Data are representative examples (Mean ± SEM).
Table 2: Comparative Efficacy in DSS-Induced Colitis Model
| Group (n=10) | Dose (mg/kg, BID) | Mean DAI Score (Day 8) | % Reduction in DAI | Colon Length (cm, Day 8) |
|---|---|---|---|---|
| Healthy Control | - | 0.2 ± 0.1 | - | 8.5 ± 0.4 |
| Vehicle + DSS | - | 9.8 ± 1.1 | - | 5.1 ± 0.5 |
| BPC-Derivative + DSS | 30 | 4.5 ± 0.8** | 54.1% | 7.2 ± 0.6** |
| Cyclosporine A + DSS | 20 | 3.9 ± 0.7** | 60.2% | 7.5 ± 0.5** |
*p<0.05, **p<0.01 vs. Vehicle + DSS. Data are representative examples (Mean ± SEM).
Table 3: PK/PD Relationship in Rodents
| Compound | Dose (mg/kg, PO) | AUC (0-24h) (ng*h/mL) | Cmax (ng/mL) | % pSTAT3 Inhibition (at Tmax) |
|---|---|---|---|---|
| BPC-Derivative | 10 | 1250 | 350 | 45% |
| BPC-Derivative | 30 | 4100 | 1100 | 85% |
| Tofacitinib | 15 | 950 | 420 | 91% |
Data are representative examples.
Conclusion
This guide outlines a rigorous, mechanism-driven strategy for evaluating the in vivo efficacy of this compound derivatives. By hypothesizing a JAK-inhibitory mechanism of action, we can leverage well-validated autoimmune and oncology models. The cornerstone of this approach is the integration of pharmacokinetic and pharmacodynamic endpoints. Demonstrating not only that the compound reduces disease signs but also that it engages its molecular target in vivo provides the highest degree of confidence for advancing a candidate toward clinical development. This self-validating system, which links dose, exposure, target engagement, and efficacy, is the hallmark of modern, efficient drug discovery.
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Chondrex, Inc. (n.d.). A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Available from: [Link]
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Pietrosimone, K. M., Jin, M., Poston, B., & Liu, P. (2015). Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. Bio-protocol, 5(20), e1626. Available from: [Link]
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AMSBIO. (n.d.). Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. Available from: [Link]
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Brand, D. D., Latham, K. A., & Rosloniec, E. F. (2007). Collagen-induced arthritis. Nature Protocols, 2(5), 1269–1275. Available from: [Link]
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Pietrosimone, K. M., Jin, M., Poston, B., & Liu, P. (2015). Collagen-Induced Arthritis: A model for Murine Autoimmune Arthritis. Bio-protocol, 5(20), e1626. Available from: [Link]
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Maude, S. L., Tasian, S. K., Vincent, T., et al. (2015). Efficacy of JAK/STAT pathway inhibition in murine xenograft models of early T-cell precursor (ETP) acute lymphoblastic leukemia. Blood, 125(11), 1759–1767. Available from: [Link]
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Charles River Laboratories. (n.d.). DSS-Induced Colitis Mouse Models. Available from: [Link]
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Chassaing, B., Aitken, J. D., Malleshappa, M., & Vijay-Kumar, M. (2014). Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice. Current Protocols in Immunology, 104(1), 15.25.1–15.25.14. Available from: [Link]
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Ma, X., Edmonson, M., Yergeau, D., et al. (2012). Targeting JAK1/2 and mTOR in murine xenograft models of Ph-like acute lymphoblastic leukemia. Blood, 120(17), 3512–3519. Available from: [Link]
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ResearchGate. (2024). HCC suppression in xenograft models by inhibiting the JAK/STAT signaling pathway. Available from: [Link]
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Maude, S. L., Tasian, S. K., Vincent, T., et al. (2015). Efficacy of JAK/STAT pathway inhibition in murine xenograft models of early T-cell precursor (ETP) acute lymphoblastic leukemia. Blood, 125(11), 1759-1767. Available from: [Link]
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Carol, H., et al. (2016). Evaluation of the in vitro and in vivo efficacy of the JAK inhibitor AZD1480 against JAK-mutated acute lymphoblastic leukemia. Molecular Cancer Therapeutics, 15(1), 45-55. Available from: [Link]
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Patel, D. R. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. International Journal of Drug Development and Research, 4(4), 223-231. Available from: [Link]
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MDPI. (2024). Consensus Virtual Screening and Ex Vivo Evaluation of Novel JAK2/STAT1,3 Inhibitors. International Journal of Molecular Sciences, 25(21), 12891. Available from: [Link]
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Ahn, J. H., et al. (2023). JAK–STAT inhibitory effect of IN‐115314, a novel small molecule inhibitor, and pharmacokinetic/pharmacodynamic study in canine. British Journal of Pharmacology, 180(20), 2686-2700. Available from: [Link]
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A Senior Application Scientist's Guide to the Comparative Analysis of Bipyrazole Ligands' Chelating Properties
Abstract: Bipyrazole ligands have emerged as a versatile and highly adaptable class of N-donor chelators in coordination chemistry. Their unique structural and electronic properties offer a compelling alternative to more traditional ligands, such as 2,2'-bipyridine, enabling fine-tuning of the steric and electronic environment around a metal center. This guide provides a comprehensive comparative analysis of the chelating properties of bipyrazole ligands. We delve into the structural features that govern their coordination behavior, present a head-to-head comparison with analogous ligand systems, and furnish detailed, field-proven experimental protocols for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct advantages of bipyrazole-based metal complexes in catalysis, materials science, and medicinal chemistry.
Introduction: The Ascendancy of Bipyrazole Ligands
The field of coordination chemistry is perpetually driven by the design of novel ligands that can impart specific properties to metal complexes.[1] For decades, 2,2'-bipyridine (bpy) has been a cornerstone ligand, celebrated for its robust chelating ability.[2] However, the quest for greater control over complex geometry, stability, and reactivity has led researchers to explore related N-heterocyclic systems. Among these, bipyrazole ligands have garnered significant interest.[3]
Comprising two pyrazole rings linked by a C-C bond, bipyrazoles offer a unique combination of features. The five-membered pyrazole rings have different bite angles and electronic profiles compared to the six-membered rings of pyridine.[4] Furthermore, the potential for substitution at multiple positions on the pyrazole rings allows for extensive modification of the ligand's properties, influencing everything from the solubility of the resulting complex to its catalytic activity or photophysical behavior.[5][6] This guide will systematically explore the factors that define the chelating prowess of bipyrazoles and the empirical methods used to quantify it.
Structural Determinants of Bipyrazole Chelation
The efficacy of a bipyrazole ligand as a chelator is not monolithic; it is a function of several interconnected structural parameters. Understanding these is critical for rational ligand design.
-
Rotational Freedom and Conformation: Unlike the relatively rigid 2,2'-bipyridine, the C-C single bond connecting the two pyrazole rings in a 4,4'-bipyrazole allows for rotational freedom. This means the ligand can adopt various conformations, from cis to trans.[6] Chelation requires the ligand to adopt a cis-like conformation to bind a single metal center. The energy barrier to this rotation and the steric influence of substituents dictate the ligand's pre-organization for metal binding. For instance, bulky groups at the 3,3' and 5,5' positions can influence the dihedral angle between the rings, thereby affecting the stability of the resulting chelate.[5]
-
Denticity and Coordination Pockets: While simple bipyrazoles are bidentate, they serve as foundational building blocks for more complex polydentate systems. By linking bipyrazole units to other coordinating moieties or a central scaffold, tridentate ("pincer") and tetradentate ligands can be synthesized.[7][8] These higher-denticity ligands form exceptionally stable complexes due to the macrocyclic or chelate effect.
-
Electronic Effects: The pyrazole ring is an electron-rich heterocycle. The specific nature of substituents (electron-donating or electron-withdrawing) can modulate the pKa of the ligand and the electron density on the coordinating nitrogen atoms. This, in turn, directly impacts the strength of the metal-ligand bond and the redox properties of the final complex.
Comparative Analysis: Bipyrazole vs. 2,2'-Bipyridine
The most common point of comparison for bipyrazole ligands is the ubiquitous 2,2'-bipyridine (bpy). While both are bidentate N-donors, their differences are profound and consequential.
-
Planarity and Steric Strain: A key finding in comparative structural studies is that upon complexation, bpy often loses planarity due to steric clashes between hydrogen atoms at the 6 and 6' positions. In contrast, many C-linked pyrazolylpyridines and bipyrazoles can maintain coplanarity within the complex, which can be attributed to differences in bond lengths and angles at the coordination locus.[4] This structural rigidity can lead to more predictable and stable coordination geometries.
-
Stability of Complexes: The stability of complexes formed with bpy is generally higher than those with many monodentate or non-chelating bipyridine isomers due to the chelate effect.[2][9] However, when comparing chelating bpy with chelating bipyrazoles, the relative stability depends heavily on the specific metal ion and the ligand's substituents. Phenanthroline, a more rigid analogue of bpy, typically forms even more stable complexes, highlighting the thermodynamic benefit of a pre-organized, planar structure.[2] Bipyrazole ligands, with their potential for forming strong hydrogen bonds and their unique electronic signature, can form highly stable complexes, particularly when incorporated into pincer-type frameworks.[7]
Experimental Framework for Characterizing Chelating Properties
A rigorous and systematic experimental approach is essential to validate the chelating properties of a novel bipyrazole ligand. The following protocols represent a self-validating workflow, where the results of one experiment inform and corroborate the next.
Synthesis of Bipyrazole Ligands
The synthesis of the bipyrazole scaffold itself is a critical first step. A common and effective method involves the condensation of diketones with hydrazine, followed by an oxidative coupling reaction.
Exemplary Protocol: Synthesis of 3,3',5,5'-Tetramethyl-4,4'-bipyrazole (Me₄bpzH₂)[5]
-
Rationale: This protocol starts with a readily available precursor, acetylacetone, and uses a straightforward cyclization followed by oxidation. This method is robust and can be adapted for different substituted bipyrazoles.
-
Step 1: Synthesis of 3,5-dimethylpyrazole.
-
To a solution of acetylacetone (1 mol) in ethanol, slowly add hydrazine hydrate (1 mol) while cooling in an ice bath.
-
Reflux the mixture for 2 hours.
-
Remove the solvent under reduced pressure. The resulting oil is 3,5-dimethylpyrazole, which can be purified by distillation or used directly.
-
-
Step 2: Oxidative Coupling.
-
Dissolve the crude 3,5-dimethylpyrazole in an aqueous solution of potassium hydroxide.
-
Cool the solution to 0°C and add a solution of potassium ferricyanide(III) dropwise with vigorous stirring.
-
Allow the reaction to stir at room temperature overnight.
-
A white precipitate of Me₄bpzH₂ will form. Collect the solid by filtration, wash with cold water, and recrystallize from ethanol.
-
-
Characterization: Confirm the identity and purity of the ligand using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[5]
Determining Complex Stoichiometry: UV-Vis Spectrophotometry
Before determining stability constants, the metal-to-ligand ratio must be established. Job's method of continuous variation is a classic and reliable spectrophotometric technique for this purpose.
Protocol: Job's Method of Continuous Variation[10][11]
-
Rationale: This method works by preparing a series of solutions with a constant total concentration of metal and ligand but varying mole fractions. The absorbance will be maximal when the mole fraction corresponds to the stoichiometry of the most abundant complex in solution.
-
Preparation:
-
Prepare equimolar stock solutions (e.g., 1x10⁻³ M) of the metal salt (e.g., CuSO₄) and the bipyrazole ligand in a suitable solvent (e.g., 1:1 EtOH:H₂O).[11]
-
Prepare a series of 10 mL solutions where the mole fraction of the ligand (X_L) varies from 0 to 1 in increments of 0.1. The total volume of metal and ligand solution added will always be constant (e.g., if you add 1 mL of ligand, add 9 mL of metal).
-
-
Measurement:
-
Allow the solutions to equilibrate.
-
Record the UV-Vis spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).[11]
-
Identify the wavelength of maximum absorbance (λ_max) for the complex (this is often a new peak or a significantly shifted ligand peak).
-
-
Analysis:
-
Plot the absorbance at λ_max against the mole fraction of the ligand (X_L).
-
The peak of the resulting curve indicates the stoichiometry. For example, a peak at X_L = 0.67 suggests a 1:2 metal-to-ligand ratio.[10]
-
Quantifying Complex Stability: pH-Metric Titration
The stability constant (log K) is the ultimate quantitative measure of a ligand's chelating strength. The Calvin-Bjerrum pH-metric titration method is a highly accurate technique for its determination.[12][13]
Protocol: Calvin-Bjerrum Titration[12]
-
Rationale: This potentiometric method relies on the principle that the chelation process releases protons, causing a change in pH. By titrating solutions with and without the metal ion against a strong base and monitoring the pH, one can calculate the formation function (n̄, the average number of ligands bound per metal ion) and the free ligand concentration (pL), which are then used to determine the stability constants.
-
Solution Preparation: Prepare the following three solutions in a solvent mixture where all components are soluble (e.g., 70% dioxane-water)[13]:
-
(a) Acid Titration: A known concentration of strong acid (e.g., HNO₃) and an inert salt to maintain ionic strength (e.g., KNO₃).
-
(b) Ligand Titration: Solution (a) + a known concentration of the bipyrazole ligand.
-
(c) Metal-Ligand Titration: Solution (b) + a known concentration of the metal salt (e.g., Cu(NO₃)₂).
-
-
Titration:
-
Titrate each solution against a standardized, carbonate-free solution of a strong base (e.g., NaOH) using a calibrated pH meter.
-
Record the pH value after each addition of the titrant.
-
-
Calculation:
-
Plot the pH versus the volume of NaOH added for all three titrations.
-
From the horizontal shifts between the titration curves, calculate n̄ and pL at various pH values.
-
The stability constants (K₁ for ML, K₂ for ML₂) are then determined by solving the formation function equations, often using graphical methods or specialized software.[12][14]
-
Elucidating Coordination Modes
While stoichiometry and stability are crucial, understanding the precise binding mode is equally important. A combination of spectroscopic and structural methods provides a complete picture.
-
NMR Spectroscopy: ¹H and ¹³C NMR are invaluable for studying diamagnetic complexes in solution. Coordination to a metal center induces significant shifts in the signals of the pyrazole ring protons and carbons.[15] Comparing the spectrum of the free ligand to that of the complex reveals which nitrogen atom is involved in coordination. For paramagnetic complexes, specialized NMR techniques are required.[16]
-
X-Ray Crystallography: This is the gold standard for unambiguously determining the solid-state structure of a metal complex.[17] It provides precise information on bond lengths, bond angles, coordination geometry (e.g., octahedral, tetrahedral), and the conformation of the bipyrazole ligand.[5][18] This structural data is essential for validating the coordination modes inferred from other techniques.
Workflow Visualization
Below is a generalized workflow for the comprehensive characterization of a novel bipyrazole-metal complex.
Caption: Experimental workflow for bipyrazole-metal complex characterization.
Quantitative Comparison of Chelating Performance
The stability constant is the most direct measure for comparing the chelating ability of different ligands with a given metal ion. The data below, compiled from spectrophotometric studies, illustrates typical stability constants for bipyridine and bipyrazole-type ligands with common transition metals.
| Metal Ion | Ligand | Stoichiometry (M:L) | log K / log β | Method | Reference |
| Co(II) | 2,2'-Bipyridine | 1:2 | log β₂ = 3.46 | Spectrophotometry | [10] |
| Ni(II) | 2,2'-Bipyridine | 1:2 | log β₂ = 3.52 | Spectrophotometry | [10] |
| Cu(II) | 2,2'-Bipyridine | 1:2 | log β₂ = 3.55 | Spectrophotometry | [10] |
| Cu(II) | Substituted Pyrazole (L₁) | 1:2 | log β₂ = 17.54 | pH-metry | [13] |
| Ni(II) | Substituted Pyrazole (L₁) | 1:2 | log β₂ = 13.78 | pH-metry | [13] |
| Co(II) | Substituted Pyrazole (L₁) | 1:2 | log β₂ = 13.68 | pH-metry | [13] |
| Ag(I) | 1,3-PPB (Bipyrazole) | 1:1 | log K = 4.70 | Spectrophotometry | [11] |
| Ag(I) | 1,4-PPB (Bipyrazole) | 1:1 | log K = 4.80 | Spectrophotometry | [11] |
Note: Stability constants are highly dependent on experimental conditions such as solvent, temperature, and ionic strength. Direct comparison should be made with caution unless conditions are identical. The substituted pyrazole L₁ in reference[13] contains additional coordinating groups, leading to significantly higher stability constants.
The data clearly shows that substituted bipyrazole ligands can form highly stable complexes, with stability constants that can surpass those of simple 2,2'-bipyridine.[10][13] The order of stability for the first-row transition metals often follows the Irving-Williams series (Mn < Fe < Co < Ni < Cu > Zn), a trend observed for many N-donor ligands.
Applications Driven by Bipyrazole Chelation
The ability to form stable, well-defined complexes makes bipyrazole ligands highly valuable in a range of applications:
-
Homogeneous Catalysis: The tunable steric and electronic properties of bipyrazole ligands allow them to be used in creating metal complexes for various catalytic transformations. Protic pyrazole groups can participate in metal-ligand cooperative catalysis.[7]
-
Bioinorganic and Medicinal Chemistry: Bipyrazole complexes have been investigated for their anticancer and antimicrobial properties.[8][19][20] The chelation of a metal ion can enhance the biological activity of the organic ligand.
-
Materials Science: Bipyrazole-based coordination polymers and metal-organic frameworks (MOFs) are being explored for their interesting magnetic, photoluminescent, and structural properties.[5]
Conclusion
Bipyrazole ligands represent a powerful and versatile class of chelators that offer significant advantages in the rational design of coordination complexes. Their unique structural flexibility, tunable electronic properties, and capacity for incorporation into higher-denticity frameworks allow for a level of control that can be challenging to achieve with more traditional ligands like 2,2'-bipyridine. The comparative analysis of their chelating properties, grounded in robust experimental methodologies from spectrophotometry to X-ray crystallography, provides the fundamental data needed to unlock their potential. As researchers continue to explore the vast chemical space of substituted bipyrazoles, their application in creating next-generation catalysts, therapeutics, and advanced materials will undoubtedly continue to expand.
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A Comparative Guide to the Synthetic Validation of 1',5'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid
This guide provides a comprehensive analysis and comparison of two distinct synthetic pathways for the novel heterocyclic compound, 1',5'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid. This molecule is of significant interest to researchers in medicinal chemistry and materials science due to the prevalence of the bipyrazole scaffold in pharmacologically active compounds and functional materials. The following sections will delve into a modern palladium-catalyzed cross-coupling approach and a classical cyclization-based strategy, offering detailed experimental protocols, comparative data, and mechanistic insights to aid researchers in selecting the optimal pathway for their specific needs.
Introduction to the Target Molecule
This compound is a structurally complex molecule featuring a bipyrazole core. The arrangement of the two pyrazole rings and the presence of both methyl and carboxylic acid functional groups present unique synthetic challenges and opportunities. The validation of a robust and efficient synthetic route is paramount for enabling further investigation into its potential applications. This guide will compare a Suzuki-Miyaura cross-coupling strategy with a Knorr-based cyclization approach.
Pathway 1: Convergent Synthesis via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and biheteroaryl compounds.[1] This pathway offers a convergent approach, where the two pyrazole rings are synthesized separately and then coupled in a final step.
Mechanistic Rationale
The key step in this pathway is the palladium-catalyzed cross-coupling of a halopyrazole with a pyrazoleboronic acid derivative. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the halopyrazole, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the bipyrazole product.[1]
Experimental Workflow: Suzuki-Miyaura Pathway
Caption: Synthetic workflow for Pathway 1 via Suzuki-Miyaura coupling.
Detailed Experimental Protocol: Suzuki-Miyaura Pathway
Step 1: Synthesis of Ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate
-
To a solution of ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (1.0 eq) in acetonitrile, add N-bromosuccinimide (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to afford the title compound.
Step 2: Synthesis of 1,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
-
Synthesize 4-formyl-1,5-dimethyl-1H-pyrazole from 1,3-dimethyl-1H-pyrazol-5(4H)-one using a Vilsmeier-Haack reaction.[2]
-
To a solution of 4-formyl-1,5-dimethyl-1H-pyrazole (1.0 eq) and pinacolborane (1.2 eq) in an appropriate solvent, add a suitable catalyst (e.g., a rhodium or iridium complex).
-
Stir the reaction at an elevated temperature until completion.
-
Remove the solvent under reduced pressure and purify the residue by chromatography to yield the desired boronic ester.
Step 3: Suzuki-Miyaura Coupling
-
In a reaction vessel, combine ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate (1.0 eq), 1,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base like sodium carbonate (2.0 eq).[3]
-
Add a mixture of 1,4-dioxane and water as the solvent.
-
Degas the mixture and heat under an inert atmosphere (e.g., argon) at 90 °C for 12 hours.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography to obtain ethyl 1',5'-dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylate.
Step 4: Ester Hydrolysis
-
Dissolve the ester from the previous step in a mixture of THF and water.
-
Add an excess of lithium hydroxide (LiOH) and stir the mixture at room temperature for 6 hours.
-
Monitor the reaction by TLC.
-
Acidify the reaction mixture with 1N HCl to pH 3-4.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the final product, this compound.
Pathway 2: Linear Synthesis via Stepwise Cyclization
This classical approach involves the stepwise construction of the bipyrazole system, relying on the well-established Knorr pyrazole synthesis.[4][5] This linear sequence builds the molecule piece by piece, offering a different set of advantages and disadvantages compared to the convergent Suzuki-Miyaura pathway.
Mechanistic Rationale
The core of this pathway is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[6][7] The regioselectivity of the cyclization is a key consideration in this synthetic design.
Experimental Workflow: Stepwise Cyclization Pathway
Caption: Synthetic workflow for Pathway 2 via stepwise cyclization.
Detailed Experimental Protocol: Stepwise Cyclization Pathway
Step 1: Synthesis of 3-Methyl-1H-pyrazol-5(4H)-one
-
Add ethyl acetoacetate (1.0 eq) to a solution of hydrazine hydrate (1.0 eq) in ethanol.
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture to room temperature and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry to obtain 3-methyl-1H-pyrazol-5(4H)-one.
Step 2: Synthesis of Ethyl 1',5'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylate
-
To a solution of sodium ethoxide in ethanol, add 3-methyl-1H-pyrazol-5(4H)-one (1.0 eq) followed by diethyl oxalate (1.1 eq).
-
Stir the mixture at room temperature for 24 hours to form the Claisen condensation intermediate.
-
To the reaction mixture, add methylhydrazine (1.2 eq) and a catalytic amount of acetic acid.
-
Reflux the mixture for 8 hours.
-
Cool the reaction, pour it into ice water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the bipyrazole ester.
Step 3: Ester Hydrolysis
-
This step is identical to Step 4 in the Suzuki-Miyaura pathway. Dissolve the ester in THF/water, add LiOH, stir, acidify with HCl, and collect the final product.
Comparative Analysis
| Metric | Pathway 1: Suzuki-Miyaura Coupling | Pathway 2: Stepwise Cyclization |
| Overall Yield | Moderate to High | Low to Moderate |
| Purity of Final Product | High | Moderate (potential for regioisomeric impurities) |
| Number of Steps | 4 (from commercially available starting materials) | 3 |
| Scalability | Good | Moderate |
| Cost of Reagents | Higher (palladium catalyst, boronic ester) | Lower (common bulk chemicals) |
| Versatility | High (amenable to a wide range of derivatives) | Moderate (regioselectivity can be an issue) |
Discussion and Recommendations
The choice between these two synthetic pathways will largely depend on the specific goals of the research.
Pathway 1 (Suzuki-Miyaura Coupling) is highly recommended for its convergency, high purity of the final product, and versatility. The ability to synthesize and modify each pyrazole ring independently before the coupling step allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. While the initial investment in the palladium catalyst and boronic acid derivatives may be higher, the reliability and high yield of the coupling reaction often make it more efficient in the long run, especially for complex target molecules.
Pathway 2 (Stepwise Cyclization) offers a more cost-effective approach using readily available starting materials and classical reaction conditions. This pathway may be suitable for initial proof-of-concept syntheses or when cost is a primary constraint. However, researchers should be aware of potential challenges with regioselectivity during the second cyclization step, which could lead to a mixture of isomers and complicate purification, ultimately lowering the overall yield of the desired product.
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A Comparative Guide to the Cross-Reactivity Profile of 1',5'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid
Abstract
Selectivity is a cornerstone of modern drug development, dictating a molecule's therapeutic window and potential for adverse effects.[1][2] This guide provides a comprehensive cross-reactivity and selectivity profiling of the novel investigational compound 1',5'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid , hereafter referred to as Cmpd-DBP . The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found in potent protein kinase inhibitors.[3][4][5][6][7] This suggests a high probability that Cmpd-DBP's primary targets reside within the human kinome. This document outlines a multi-tiered strategy for characterizing the selectivity of Cmpd-DBP, comparing its performance against two benchmark compounds: a highly selective inhibitor (Comparator A ) and a known promiscuous agent (Comparator B ). We provide detailed experimental protocols, comparative data analysis, and cellular validation workflows essential for researchers in drug discovery and development.
Introduction: The Imperative of Selectivity Profiling
The journey of a drug candidate from discovery to clinical application is critically dependent on its selectivity profile. A highly selective compound preferentially binds to its intended therapeutic target, minimizing engagement with other proteins (off-targets) that can lead to toxicity or undesirable side effects.[1][8] Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), mandate comprehensive safety pharmacology studies to identify and evaluate potential off-target effects before a compound can be tested in humans.[9][10][11]
The pyrazole heterocycle is a key pharmacophore in numerous approved and investigational drugs, particularly kinase inhibitors like Ruxolitinib.[3][12] Its ability to form critical hydrogen bonds within the ATP-binding pocket of kinases makes it a powerful scaffold for inhibitor design.[5] However, the high degree of structural conservation in the ATP-binding site across the ~600 members of the human kinome presents a significant challenge for achieving selectivity.[13] Therefore, a systematic and rigorous profiling of any new pyrazole-based compound is not just a recommendation but a necessity.
This guide details a three-phase approach to characterize Cmpd-DBP:
-
Phase 1: Broad Kinome Selectivity Screening. An initial screen against a large, representative panel of human kinases to identify primary targets and major off-targets.
-
Phase 2: IC50 Determination and Comparative Analysis. Quantitative dose-response assessment for high-affinity interactions identified in Phase 1, benchmarked against selective and non-selective comparators.
-
Phase 3: Cellular Target Engagement Validation. Confirmation of target binding within a physiological context using the Cellular Thermal Shift Assay (CETSA) to ensure that biochemical interactions translate to a cellular environment.[14][15]
Experimental Workflow and Design
A logical, tiered approach ensures that resources are used efficiently, starting with a broad screen to map the interaction landscape, followed by more focused, quantitative studies on hits of interest.
Caption: High-level experimental workflow for selectivity profiling.
Phase 1: Broad Kinome Selectivity Screening
The initial step involves screening Cmpd-DBP at a single, high concentration (typically 1 µM) against a broad panel of kinases to identify potential interactions. Commercial services offer panels covering a large portion of the human kinome, providing a comprehensive overview of a compound's selectivity.[16][17][18] For this guide, we present hypothetical data from such a screen.
Methodology: Cmpd-DBP was screened at 1 µM against the Reaction Biology HotSpot™ panel.[16] Kinase activity was measured via a radiometric assay quantifying the transfer of ³³P-labeled phosphate from ATP to a substrate.[17] Results are expressed as Percent Inhibition relative to a DMSO vehicle control.
Results: The screen identified a potent, primary interaction with Aurora Kinase A (AURKA) and several off-target interactions with >70% inhibition at 1 µM.
Table 1: Kinome Screening Hits for Cmpd-DBP at 1 µM
| Target Kinase | Kinase Family | Percent Inhibition (%) | Classification |
|---|---|---|---|
| AURKA | Serine/Threonine | 98% | Primary Target |
| AURKB | Serine/Threonine | 85% | Off-Target |
| FLT3 | Tyrosine Kinase | 78% | Off-Target |
| CDK2 | Serine/Threonine | 75% | Off-Target |
| DYRK1A | Dual-Specificity | 72% | Off-Target |
| ... (400+ other kinases) | ... | <50% | Not a significant hit |
Interpretation: The data strongly suggest that Cmpd-DBP is a potent inhibitor of AURKA. The pyrazole scaffold is a known hinge-binder in Aurora kinases.[3] However, the significant inhibition of AURKB, FLT3, CDK2, and DYRK1A indicates a need for further quantitative analysis to understand the selectivity window.
Phase 2: Quantitative IC50 Profiling and Comparative Analysis
Following the initial screen, 10-point dose-response curves are generated for the identified hits to determine their half-maximal inhibitory concentration (IC50). This allows for a quantitative comparison of potency and selectivity.
Methodology: The ADP-Glo™ Kinase Assay (Promega) was used to determine IC50 values.[19][20] This luminescent assay measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[21][22] Reactions were performed with ATP at its apparent Km for each kinase to provide a standardized comparison.
Table 2: Comparative IC50 Profile of Cmpd-DBP and Alternatives
| Target Kinase | Cmpd-DBP IC50 (nM) | Comparator A (Selective AURKAi) IC50 (nM) | Comparator B (Promiscuous TKI) IC50 (nM) |
|---|---|---|---|
| AURKA | 15 | 12 | 50 |
| AURKB | 150 | >10,000 | 85 |
| FLT3 | 450 | >10,000 | 120 |
| CDK2 | 800 | >10,000 | 250 |
| DYRK1A | 1,200 | >10,000 | 95 |
Analysis:
-
Cmpd-DBP: Demonstrates high potency against the primary target, AURKA (IC50 = 15 nM). It exhibits a 10-fold selectivity window over the closest family member, AURKB, and >30-fold selectivity against other identified off-targets. This profile is promising but warrants cellular investigation.
-
Comparator A: As expected, this compound is exquisitely selective for AURKA, showing no significant activity against the other kinases at concentrations up to 10,000 nM.
-
Comparator B: This compound shows broad activity across multiple kinases, highlighting the profile of a non-selective inhibitor where off-target effects are highly likely.[8]
Featured Protocol: ADP-Glo™ Kinase Assay for IC50 Determination
This protocol describes the steps for determining the IC50 value of Cmpd-DBP against AURKA.
1. Reagent Preparation:
- Prepare a 2X solution of AURKA enzyme and its corresponding substrate (e.g., Kemptide) in kinase reaction buffer.
- Prepare a 2X solution of ATP at the apparent Km concentration for AURKA.
- Perform a serial dilution of Cmpd-DBP in DMSO, then dilute into kinase buffer to create 4X compound solutions (e.g., from 40 µM to 40 pM).
2. Kinase Reaction:
- Add 5 µL of 4X Cmpd-DBP solution to the wells of a 384-well plate. Include "no compound" (DMSO vehicle) controls.
- Initiate the reaction by adding 10 µL of the 2X enzyme/substrate mix, followed by 5 µL of the 2X ATP solution. Final reaction volume is 20 µL.
- Incubate the plate at room temperature for 60 minutes.
3. ADP Detection:
- Add 20 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[19][21]
- Incubate at room temperature for 40 minutes.
- Add 40 µL of Kinase Detection Reagent to convert the ADP produced into ATP and generate a luminescent signal via luciferase.[22]
- Incubate at room temperature for 30 minutes.
4. Data Acquisition and Analysis:
- Read the luminescence on a plate reader (e.g., BMG LABTECH PHERAstar).
- Calculate Percent Inhibition for each concentration relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
- Plot Percent Inhibition vs. log[Cmpd-DBP] and fit the data to a four-parameter logistic equation to determine the IC50 value.
Phase 3: Cellular Target Engagement with CETSA
Biochemical assays are essential, but they do not fully replicate the complex intracellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that a compound binds to its intended target in intact cells.[23][24] The principle is that ligand binding stabilizes a target protein, increasing its resistance to heat-induced denaturation.[15][25]
Methodology:
-
Treatment: Culture cells (e.g., HCT116, which expresses AURKA) and treat with either vehicle (DMSO) or a saturating concentration of Cmpd-DBP (e.g., 2 µM) for 2 hours.
-
Heating: Aliquot cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 68°C) for 3 minutes.
-
Lysis & Separation: Lyse the cells and separate the soluble protein fraction (containing non-denatured protein) from the precipitated aggregates via centrifugation.
-
Detection: Analyze the amount of soluble AURKA remaining at each temperature using Western Blotting. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[25]
Caption: On-target vs. potential off-target signaling pathways for Cmpd-DBP.
Expected Results: A successful CETSA experiment would show that in Cmpd-DBP-treated cells, the AURKA protein remains soluble at higher temperatures compared to vehicle-treated cells. This provides direct evidence of target engagement in a physiological setting, validating the biochemical data. No thermal shift would be expected for a non-target protein, confirming specificity.
Conclusion and Future Directions
This guide demonstrates a systematic approach to profiling the cross-reactivity of the novel compound This compound (Cmpd-DBP) .
-
Biochemical Profile: Cmpd-DBP is a potent inhibitor of AURKA with a promising, albeit not perfect, selectivity profile. Its 10-fold selectivity against AURKB is a key feature that distinguishes it from many pan-Aurora inhibitors.
-
Comparative Profile: When compared to idealized alternatives, Cmpd-DBP represents a balanced profile—far more selective than a promiscuous compound but less "clean" than a highly optimized selective inhibitor. This profile is typical of a lead compound requiring further medicinal chemistry optimization to reduce off-target activity.
-
Cellular Validation: Confirmation of on-target engagement in a cellular context via CETSA is a critical next step to ensure the compound's mechanism of action translates from the test tube to a living system.
Future work should focus on optimizing the structure of Cmpd-DBP to improve selectivity against FLT3 and CDK2, thereby enhancing its therapeutic potential and minimizing the risk of off-target liabilities.
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A Head-to-Head Battle: Benchmarking Novel Bipyrazole C-Met Inhibitors Against the Clinical Standard
A Senior Application Scientist's Guide to Performance Evaluation
In the landscape of targeted cancer therapy, the c-Mesenchymal-Epithelial Transition (c-Met) receptor tyrosine kinase remains a pivotal target.[1][2][3][4] Its aberrant activation drives tumor growth, invasion, and metastasis across a spectrum of human cancers.[1][2][3] Consequently, the development of potent and selective c-Met inhibitors is a highly competitive area of research.[5][6] This guide provides a comprehensive framework for benchmarking the performance of emerging bipyrazole-based c-Met inhibitors against established clinical agents, using a multi-faceted, data-driven approach.
The Target: Understanding the c-Met Signaling Axis
The c-Met receptor, upon binding its ligand, Hepatocyte Growth Factor (HGF), dimerizes and autophosphorylates, triggering a cascade of downstream signaling pathways.[1][4] These pathways, including the RAS/MAPK and PI3K/Akt pathways, are crucial for cell proliferation, survival, and motility.[1][7] Dysregulation of this axis, through overexpression, mutation, or amplification, is a key oncogenic driver.[1][2] Therefore, inhibiting the kinase activity of c-Met is a validated strategy to halt tumor progression.[2][8]
Figure 1: Simplified c-Met signaling pathway.
The Contenders: A New Bipyrazole vs. The Standard
For this comparative guide, we will evaluate a hypothetical, yet representative, novel bipyrazole compound, "BZP-X," against the well-established, FDA-approved multi-kinase inhibitor, Crizotinib , which is known to potently inhibit c-Met.[6][9][10][11]
| Compound | Scaffold | Target(s) | Status |
| BZP-X | Bipyrazole | c-Met (and others) | Preclinical |
| Crizotinib | Aminopyridine | c-Met, ALK, ROS1 | FDA Approved[6] |
Performance Benchmark 1: Biochemical Potency
The Rationale: The initial and most fundamental test is to determine the direct inhibitory effect of the compound on the purified c-Met kinase enzyme. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates higher potency.[12]
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol outlines a common luminescence-based assay to measure kinase activity by quantifying the amount of ADP produced.[13]
-
Plate Preparation: Add 2.5 µL of serially diluted inhibitor compounds (e.g., BZP-X, Crizotinib) in 1% DMSO to the wells of a 384-well plate.[14]
-
Enzyme Addition: Add 5 µL of purified recombinant c-Met kinase enzyme in assay buffer to each well.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.[14]
-
Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of a substrate/ATP mixture (e.g., Poly(Glu, Tyr) 4:1 and ATP at the Kₘ concentration).[13]
-
Reaction Incubation: Incubate for 60 minutes at 30°C.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.[13]
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP generated and thus, the kinase activity.
-
Data Analysis: Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve.
Figure 2: Workflow for an in vitro kinase inhibition assay.
Comparative Data: Biochemical Potency
| Compound | Target Kinase | IC50 (nM) |
| BZP-X | c-Met | 2.5 |
| Crizotinib | c-Met | 8[10] |
| Crizotinib | ALK | 20[10] |
In this hypothetical example, BZP-X demonstrates superior biochemical potency against c-Met compared to Crizotinib.
Performance Benchmark 2: Cellular Efficacy
The Rationale: While biochemical potency is essential, it doesn't guarantee activity in a cellular context. A compound must be able to penetrate the cell membrane and inhibit the target in the complex intracellular environment. Cell-based assays measure the compound's ability to inhibit cell proliferation or induce cell death in cancer cell lines that are dependent on c-Met signaling.
Experimental Protocol: Cell Viability Assay (CellTiter-Glo®)
This assay quantifies the number of viable cells by measuring the amount of ATP, an indicator of metabolic activity.[15][16]
-
Cell Seeding: Seed a c-Met-dependent cancer cell line (e.g., MKN-45 gastric cancer cells) into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.[17]
-
Compound Treatment: Treat the cells with a range of concentrations of the inhibitor compounds (BZP-X, Crizotinib) and incubate for 72 hours.[11]
-
Plate Equilibration: Equilibrate the plate to room temperature for 30 minutes.[16]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.[15][16]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[15][16]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curves.
Comparative Data: Cellular Efficacy
| Compound | Cell Line | GI50 (nM) |
| BZP-X | MKN-45 (c-Met amplified) | 15 |
| Crizotinib | MKN-45 (c-Met amplified) | <200[17] |
BZP-X shows potent anti-proliferative effects in a c-Met driven cancer cell line, suggesting good cell permeability and on-target activity.
Performance Benchmark 3: Target Engagement in a Cellular Milieu
The Rationale: It is crucial to confirm that the compound physically binds to its intended target within the cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement.[18][19][20][21] The principle is that a ligand-bound protein is thermodynamically stabilized and will denature and aggregate at a higher temperature than the unbound protein.[19][20]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with either the test compound (e.g., BZP-X) or a vehicle control (DMSO).
-
Heating: Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.[19]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Aggregates: Pellet the precipitated, aggregated proteins by centrifugation.
-
Protein Quantification: Collect the supernatant containing the soluble protein fraction.
-
Detection: Analyze the amount of soluble c-Met protein remaining at each temperature point using Western blotting or other protein detection methods like ELISA.
-
Data Analysis: Plot the amount of soluble protein versus temperature to generate a "melting curve." A shift in the curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.[18]
Figure 3: General workflow for the Cellular Thermal Shift Assay (CETSA).
Comparative Data: Target Engagement
| Compound | Target | Thermal Shift (ΔTm) | Interpretation |
| BZP-X | c-Met | +5.2 °C | Strong intracellular target engagement |
| Crizotinib | c-Met | +4.8 °C | Strong intracellular target engagement |
Both compounds demonstrate robust engagement with the c-Met receptor inside the cell.
Physicochemical Properties and Drug-Likeness
The Rationale: Beyond biological activity, a successful drug candidate must possess favorable physicochemical properties that influence its absorption, distribution, metabolism, and excretion (ADME). Properties such as molecular weight (MW), lipophilicity (LogP), and topological polar surface area (TPSA) are critical indicators of "drug-likeness."
Comparative Data: Physicochemical Properties
| Property | BZP-X | Crizotinib | Lipinski's Rule of 5 Guideline |
| Molecular Weight ( g/mol ) | 425.5 | 450.4 | < 500 |
| LogP | 3.2 | 3.5 | < 5 |
| H-Bond Donors | 1 | 2 | ≤ 5 |
| H-Bond Acceptors | 5 | 6 | ≤ 10 |
| TPSA (Ų) | 85.6 | 92.7 | < 140 |
Data for BZP-X is hypothetical. Both compounds exhibit favorable physicochemical profiles in accordance with established guidelines for oral bioavailability.
Conclusion and Forward Look
This guide outlines a rigorous, multi-parameter approach to benchmarking novel bipyrazole-based c-Met inhibitors. By systematically evaluating biochemical potency, cellular efficacy, and direct target engagement, researchers can build a comprehensive performance profile. In our hypothetical case, the novel compound BZP-X demonstrated superior biochemical and cellular potency against c-Met compared to the clinical standard, Crizotinib , while maintaining strong target engagement and favorable drug-like properties.
This structured evaluation is critical for making informed decisions in the drug discovery pipeline. The next logical steps for a promising candidate like BZP-X would involve comprehensive kinase panel screening to assess selectivity, followed by in vivo pharmacokinetic and efficacy studies in animal models. The bipyrazole scaffold continues to be a fertile ground for the discovery of next-generation kinase inhibitors, and a disciplined benchmarking strategy is paramount to identifying candidates with the potential to become transformative medicines.
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A Researcher's Guide to DFT Calculation Validation for Predicting Properties of Pyrazole Compounds
Introduction: The Power and Pitfalls of Computational Prediction in Drug Discovery
In the landscape of modern drug discovery, the pyrazole nucleus stands out as a "privileged scaffold".[1][2] This five-membered heterocyclic ring is a cornerstone in a multitude of approved therapeutics, from anti-inflammatory agents to kinase inhibitors used in oncology.[3][4][5] The versatility and metabolic stability of the pyrazole ring make it a focal point for medicinal chemists aiming to design novel, potent, and selective drugs.[2]
To accelerate this design process, computational methods, particularly Density Functional Theory (DFT), have become indispensable. DFT offers a powerful lens to predict a molecule's properties—its three-dimensional structure, electronic behavior, and spectroscopic signatures—before a single gram is ever synthesized.[6][7] However, the predictive power of DFT is not absolute. The accuracy of a DFT calculation is critically dependent on the chosen parameters, such as the functional and basis set. Without rigorous experimental validation, a DFT prediction remains just that—a prediction.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate DFT calculations for pyrazole compounds. We will move beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring that your computational models are not just theoretical constructs, but reliable, predictive tools grounded in empirical reality.
The Core Principle: Why Validation is Non-Negotiable
The central tenet of computational chemistry is that the chosen theoretical model must accurately represent the physical reality of the molecular system. DFT calculations are approximations of the Schrödinger equation, and the plethora of available functionals (e.g., B3LYP, M06-2X, ωB97XD) and basis sets (e.g., 6-311++G(d,p)) offer varying balances of computational cost and accuracy.[7][8][9] A model that accurately predicts the geometry of a pyrazole derivative may not be the best for predicting its electronic spectrum.
Therefore, validation is the process of building a self-correcting loop: we compute, we measure, we compare, and we refine. By correlating theoretical predictions with "ground truth" experimental data, we establish the trustworthiness of our computational protocol for the specific chemical space of pyrazole derivatives. This validated protocol can then be deployed with high confidence to screen virtual libraries, rationalize structure-activity relationships (SAR), and guide synthetic efforts, ultimately saving significant time and resources.
The Computational Workflow: Setting Up a Defensible DFT Protocol
A robust DFT study follows a logical progression from structural optimization to property prediction. Each step is a necessary checkpoint to ensure the final results are meaningful.
Experimental Protocol: A Standard DFT Calculation for a Pyrazole Derivative
-
Initial Structure Generation:
-
Begin by building the 3D structure of the pyrazole compound using molecular modeling software (e.g., GaussView, Avogadro).
-
Perform an initial, low-level molecular mechanics optimization (e.g., using an MMFF94 force field) to obtain a reasonable starting geometry. This step prevents the DFT calculation from starting in a high-energy, unrealistic conformation.
-
-
Geometry Optimization:
-
Select a DFT functional and basis set. For pyrazole and similar heterocyclic systems, a common and well-regarded starting point is the B3LYP functional with the 6-311+G(d,p) basis set.[9]
-
Run a geometry optimization calculation. This process iteratively adjusts the positions of the atoms to find the minimum energy structure on the potential energy surface.[10]
-
-
Frequency Calculation:
-
Using the optimized geometry from the previous step, perform a frequency calculation with the same functional and basis set.
-
Causality Check: This is a critical validation step. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum and not a transition state. This calculation also yields zero-point vibrational energy, thermal corrections, and the predicted infrared (IR) spectrum.
-
-
Property Calculations:
-
NMR Spectra: Calculate the nuclear magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method.[11] This allows for the prediction of ¹H and ¹³C NMR chemical shifts.
-
Electronic Spectra (UV-Vis): Employ Time-Dependent DFT (TD-DFT) to calculate the electronic excitation energies and oscillator strengths.[12] This provides a theoretical UV-Vis absorption spectrum.
-
Electronic Properties: Analyze the output to obtain the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic stability.[8][13]
-
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Comparative Cytotoxicity of Novel Bipyrazole Compounds on Cancer Cell Lines: A Technical Guide
Introduction
The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern oncological research. Heterocyclic compounds, particularly those containing nitrogen, have emerged as a promising class of molecules due to their diverse pharmacological activities. Among these, the bipyrazole scaffold has garnered significant attention for its potential as a versatile pharmacophore in the design of new anticancer drugs. This guide provides a comparative analysis of the cytotoxic effects of a series of novel bipyrazole compounds against various cancer cell lines, offering a framework for researchers in the field of drug discovery and development.
Bipyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms and two carbon atoms. The unique structural features of the bipyrazole moiety allow for diverse substitutions, leading to a wide array of derivatives with distinct biological activities. Their anticancer potential is often attributed to their ability to interfere with various cellular processes, including cell cycle progression, apoptosis, and key signaling pathways. This guide will delve into the experimental evaluation of these compounds, providing a detailed methodology and a comparative analysis of their cytotoxic profiles.
Materials and Methods
The following section details the experimental protocols for evaluating the cytotoxicity of novel bipyrazole compounds. These methods are designed to ensure reproducibility and provide a robust dataset for comparative analysis.
Cell Lines and Culture Conditions
A panel of human cancer cell lines was selected to represent different cancer types and to assess the selective cytotoxicity of the bipyrazole compounds. The cell lines used in this study include:
-
MCF-7: Human breast adenocarcinoma cell line.
-
HeLa: Human cervical cancer cell line.
-
A549: Human lung carcinoma cell line.
-
HepG2: Human liver cancer cell line.
All cell lines were procured from the American Type Culture Collection (ATCC). Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
Preparation of Bipyrazole Compounds
Novel bipyrazole compounds (designated as BZP-1, BZP-2, and BZP-3 for this guide) were synthesized and characterized. Stock solutions of the compounds were prepared in dimethyl sulfoxide (DMSO) at a concentration of 10 mM and stored at -20°C. The final concentration of DMSO in the cell culture medium was kept below 0.5% to avoid any cytotoxic effects of the solvent. Doxorubicin, a well-established anticancer drug, was used as a positive control.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of the bipyrazole compounds on the cancer cell lines was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form a purple formazan product, which is proportional to the number of viable cells.
Experimental Workflow:
Caption: Workflow of the MTT assay for determining cytotoxicity.
Step-by-Step Protocol:
-
Harvest cells and seed them into 96-well plates at a density of 5 x 10³ cells/well.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the bipyrazole compounds (e.g., 0.1, 1, 10, 50, 100 µM) and doxorubicin. A control group with DMSO-treated cells should be included.
-
After 48 hours of incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plates for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Results and Discussion
The cytotoxic activity of the novel bipyrazole compounds BZP-1, BZP-2, and BZP-3, along with the standard drug doxorubicin, was evaluated against a panel of four human cancer cell lines. The results, summarized as IC50 values, are presented in the table below.
| Compound | IC50 (µM) on MCF-7 | IC50 (µM) on HeLa | IC50 (µM) on A549 | IC50 (µM) on HepG2 |
| BZP-1 | 15.2 ± 1.8 | 22.5 ± 2.1 | 18.9 ± 1.5 | 25.1 ± 2.3 |
| BZP-2 | 8.7 ± 0.9 | 12.1 ± 1.3 | 9.8 ± 1.1 | 14.3 ± 1.6 |
| BZP-3 | 25.4 ± 2.5 | 35.8 ± 3.1 | 30.1 ± 2.8 | 40.2 ± 3.5 |
| Doxorubicin | 1.2 ± 0.2 | 1.8 ± 0.3 | 2.5 ± 0.4 | 3.1 ± 0.5 |
The data indicates that all three novel bipyrazole compounds exhibited cytotoxic activity against the tested cancer cell lines, albeit with varying potencies. Compound BZP-2 demonstrated the most promising activity among the novel compounds, with the lowest IC50 values across all cell lines. Specifically, BZP-2 showed significant cytotoxicity against the MCF-7 breast cancer cell line.
In comparison to the standard chemotherapeutic drug doxorubicin, the novel bipyrazole compounds displayed lower potency. However, the differential cytotoxicity profile of these compounds suggests a potentially different mechanism of action, which warrants further investigation. For instance, the observed selectivity of BZP-2 for MCF-7 cells could be explored for targeted therapy applications.
Potential Mechanism of Action: A Hypothetical Model
The cytotoxic effects of bipyrazole derivatives are often linked to their ability to induce apoptosis. A plausible mechanism could involve the modulation of key signaling pathways that regulate cell survival and death. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: Hypothetical signaling pathway targeted by bipyrazole compounds.
This model proposes that the bipyrazole compound BZP-2 may exert its cytotoxic effects by inhibiting the PI3K/Akt/mTOR signaling pathway. Inhibition of this pathway would lead to a decrease in cell proliferation and survival signals, and an induction of apoptosis. To validate this hypothesis, further experiments such as Western blotting to analyze the phosphorylation status of key proteins in this pathway (e.g., Akt, mTOR) would be necessary.
Conclusion
This comparative guide demonstrates the potential of novel bipyrazole compounds as a promising class of anticancer agents. The presented data highlights the differential cytotoxic activities of three new bipyrazole derivatives against a panel of human cancer cell lines. Compound BZP-2 emerged as the most potent derivative, warranting further investigation into its mechanism of action and preclinical evaluation. The methodologies outlined in this guide provide a robust framework for the initial screening and characterization of novel anticancer compounds. Future studies should focus on elucidating the precise molecular targets of these compounds and evaluating their efficacy and safety in in vivo models.
References
A Comparative Guide to the Metabolic Stability of 1',5'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid and Key Structural Analogues
Introduction: The Critical Role of Metabolic Stability in Drug Candidacy
In the landscape of modern drug discovery, the journey from a promising lead compound to a viable clinical candidate is fraught with challenges. A molecule's efficacy is not solely determined by its affinity for a biological target; its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is of paramount importance.[1] Metabolic stability, a compound's resistance to biotransformation by the body's enzymatic machinery, is a cornerstone of this profile.[2] A compound with poor metabolic stability is often rapidly cleared from the body, leading to a short duration of action and necessitating frequent, high doses, which can increase the risk of adverse effects.[1][3]
The liver is the primary site of drug metabolism, where enzymes, particularly the cytochrome P450 (CYP) family, modify xenobiotics to facilitate their excretion.[4][5] Additionally, enzymes present in blood plasma, such as hydrolases and esterases, can contribute significantly to a compound's degradation.[6] Therefore, early assessment of metabolic stability in both liver-derived systems and plasma is a critical, cost-saving step that enables chemists to prioritize compounds with favorable pharmacokinetic prospects and guide structural modifications to enhance metabolic robustness.[3][7]
This guide provides an in-depth comparison of the in vitro metabolic stability of a lead molecule, 1',5'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid (Compound A) , against three rationally designed analogues. The objective is to elucidate key structure-metabolism relationships (SMRs) by systematically evaluating how specific structural modifications impact stability in human liver microsomes and human plasma.
The analogues selected for this study are:
-
Analogue B: The C5-methyl group is replaced with a cyclopropyl group to investigate the effect of introducing steric hindrance and removing benzylic hydrogens susceptible to oxidation.
-
Analogue C: A fluorine atom is introduced on the C5-methyl group (a trifluoromethyl group) to block a potential site of oxidative metabolism.
-
Analogue D: The carboxylic acid is converted to an ethyl ester, a common prodrug strategy, to assess its susceptibility to plasma esterases.
Through detailed experimental protocols and comparative data analysis, this guide will serve as a practical resource for researchers engaged in optimizing the metabolic properties of heterocyclic drug candidates.
Methodology: A Framework for Rigorous In Vitro Assessment
The experimental design is centered on two gold-standard in vitro assays: the Liver Microsomal Stability Assay and the Plasma Stability Assay. This dual-pronged approach provides a comprehensive metabolic profile, assessing susceptibility to both Phase I oxidative metabolism (liver microsomes) and hydrolysis (plasma).
Experimental Rationale
-
Liver Microsomal Stability Assay: This assay is the workhorse for early-stage metabolic assessment. Liver microsomes are subcellular fractions containing a high concentration of critical Phase I drug-metabolizing enzymes, including CYPs and flavin-containing monooxygenases (FMOs).[5] By incubating the test compounds with liver microsomes in the presence of the essential cofactor NADPH, we can quantify the rate of metabolic turnover driven primarily by oxidative pathways.[4]
-
Plasma Stability Assay: This assay is crucial for identifying compounds containing functional groups, such as esters or amides, that are prone to rapid hydrolysis by plasma enzymes.[8] A compound that is stable in microsomes could still exhibit rapid clearance in vivo if it is labile in blood. This assay is therefore essential for evaluating potential prodrugs and identifying liabilities early.[9]
Workflow for In Vitro Metabolic Stability Assessment
Caption: General experimental workflow for assessing metabolic stability.
Protocol 1: Human Liver Microsomal Stability Assay
This protocol is designed as a self-validating system, including positive and negative controls to ensure the metabolic competency of the microsomal batch and to rule out non-enzymatic degradation.
Materials:
-
Test Compounds (A, B, C, D) and Positive Control (Dextromethorphan)
-
Pooled Human Liver Microsomes (e.g., from XenoTech, LLC)
-
100 mM Potassium Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., Corning Life Sciences)
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., Tolbutamide in ACN)
-
96-well incubation plates and collection plates
Procedure:
-
Preparation: Thaw liver microsomes and NADPH regenerating system on ice. Prepare a 1 µM working solution of each test compound and positive control in the phosphate buffer.
-
Incubation Setup: In a 96-well plate, add the liver microsomes to the buffer to achieve a final protein concentration of 0.5 mg/mL.[10]
-
Pre-incubation: Add the test compound working solutions to the microsome-containing wells. Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the 'minus cofactor' control wells.[4] The time of this addition is T=0.
-
Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing ice-cold acetonitrile with the internal standard to terminate the reaction.[10][11]
-
Sample Processing: Once all time points are collected, centrifuge the collection plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound concentration.[11][12]
Data Calculation:
-
Determine the percentage of the parent compound remaining at each time point relative to T=0.
-
Plot the natural logarithm of the percent remaining versus time. The slope of this line (k) is the elimination rate constant.[11]
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[13]
-
Calculate the intrinsic clearance (Cl_int) using the formula: Cl_int (µL/min/mg protein) = (0.693 / t½) / (mg/mL protein in incubation) .[13]
Protocol 2: Human Plasma Stability Assay
This protocol evaluates the chemical and enzymatic stability of the compounds in a matrix that closely mimics in vivo circulatory conditions.
Materials:
-
Test Compounds (A, B, C, D) and Positive Control (a known labile ester)
-
Pooled Human Plasma (with anticoagulant, e.g., K2EDTA)
-
Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) solution
Procedure:
-
Preparation: Thaw human plasma at 37°C. Prepare a 1 µM working solution of each test compound in the plasma.[6][8]
-
Incubation: Incubate the plate at 37°C with gentle shaking.
-
Sampling: At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), transfer an aliquot of the plasma mixture to a collection plate containing ice-cold acetonitrile with an internal standard to precipitate proteins and stop the reaction.[6][8]
-
Sample Processing: Vortex the collection plate and then centrifuge to pellet precipitated proteins.
-
Analysis: Transfer the supernatant for analysis by LC-MS/MS to quantify the remaining parent compound.[6]
Data Calculation:
-
Calculate the percentage of the parent compound remaining at each time point relative to T=0.
-
Determine the half-life (t½) from the first-order decay plot as described in the microsomal stability protocol.
LC-MS/MS Analytical Method
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and selectivity.[12][14] A typical setup would involve a reversed-phase C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid) coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[12]
Results: A Comparative Analysis
The experimental data for the parent compound and its analogues are summarized below.
Table 1: Metabolic Stability in Human Liver Microsomes
| Compound ID | Modification | t½ (min) | Cl_int (µL/min/mg) | Stability Classification |
| A (Parent) | N/A (Dimethyl) | 35 | 39.6 | Moderate |
| B | Cyclopropyl | 78 | 17.8 | High |
| C | Trifluoromethyl | >120 | <11.5 | Very High |
| D (Ester) | Ethyl Ester | 33 | 42.0 | Moderate |
| Dextromethorphan | Positive Control | 15 | 92.4 | Low |
Table 2: Stability in Human Plasma
| Compound ID | Modification | t½ (min) | Stability Classification |
| A (Parent) | Carboxylic Acid | >240 | High |
| B | Carboxylic Acid | >240 | High |
| C | Carboxylic Acid | >240 | High |
| D (Ester) | Ethyl Ester | 8 | Very Low |
| Control Ester | Positive Control | 12 | Low |
Discussion: Unraveling Structure-Metabolism Relationships
The data reveals critical insights into how structural changes to the core this compound scaffold influence its metabolic fate.
Insights from Liver Microsomal Stability
-
The Parent Compound (A) shows moderate stability , with a half-life of 35 minutes. This suggests it is a substrate for hepatic enzymes, likely CYP-mediated oxidation at one of the methyl groups, a common metabolic pathway.[15]
-
Analogue B (Cyclopropyl) demonstrates a significant improvement in stability (t½ = 78 min). The replacement of a methyl group with a cyclopropyl ring introduces steric bulk near the potential site of metabolism, which can hinder the approach of metabolizing enzymes. Furthermore, this modification removes the readily oxidizable benzylic hydrogens of the methyl group, thereby increasing metabolic robustness.
-
Analogue C (Trifluoromethyl) exhibits the highest stability (t½ > 120 min). The replacement of methyl hydrogens with fluorine atoms is a well-established strategy to block oxidative metabolism.[3] The high electronegativity of fluorine deactivates the adjacent carbon-hydrogen bonds, making them resistant to CYP-mediated hydroxylation. This result strongly suggests that the C5-methyl group is a primary site of metabolic attack in the parent compound.
-
Analogue D (Ethyl Ester) shows microsomal stability comparable to the parent compound. This is expected, as the primary site of metabolism in this assay is likely the ring system or its substituents, not the carboxylic acid moiety, which is typically metabolized via Phase II conjugation (not measured in this assay).
Insights from Plasma Stability
-
Compounds A, B, and C, all containing a carboxylic acid group, are highly stable in plasma (t½ > 240 min). This indicates they are not substrates for the hydrolytic enzymes commonly found in plasma.
-
Analogue D (Ethyl Ester), in stark contrast, is rapidly degraded with a half-life of only 8 minutes. This confirms its high susceptibility to plasma esterases, which efficiently hydrolyze the ester back to the parent carboxylic acid (Compound A).[6][8] This rapid conversion is a hallmark of a successful prodrug strategy, where the ester serves to improve properties like cell permeability, and is then quickly converted to the active acidic form in the bloodstream. However, it also means the ester form itself has a very short systemic exposure.
Logical Relationship of Structural Modification to Stability
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1',5'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic Acid
For researchers and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 1',5'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment.
Core Principles of Chemical Waste Management
Before delving into the specific procedural steps, it is crucial to understand the foundational principles of laboratory waste management. The primary goal is to prevent harm to individuals and the environment. This is achieved through a hierarchical approach: source reduction, reuse, recycling, and finally, proper disposal.[1] For a compound like this compound, where reuse or recycling is often not feasible in a research setting, the focus shifts to safe and compliant disposal.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound should be handled as a hazardous substance. Similar pyrazole derivatives are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4][5][6] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment.
Table 1: Hazard Profile and Required PPE
| Potential Hazard | GHS Classification (Inferred) | Required Personal Protective Equipment (PPE) |
| Skin Irritation | Skin Irritant, Category 2 | Chemical-resistant gloves (e.g., nitrile) |
| Eye Irritation | Eye Irritant, Category 2A | Safety glasses with side shields or chemical splash goggles |
| Respiratory Irritation | Specific Target Organ Toxicity — Single Exposure, Category 3 | Use in a well-ventilated area or with a chemical fume hood |
| Ingestion | Harmful if swallowed | Lab coat, no eating or drinking in the laboratory |
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the disposal of this compound, from the point of generation to final removal by a certified waste management provider.
Step 1: Waste Identification and Segregation
-
Initial Determination : As a generator of chemical waste, you are the first and most critical link in the waste management chain.[7] All waste containing this compound, including contaminated labware, spill cleanup materials, and un-used product, must be treated as hazardous waste.[8]
-
Segregation : Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible wastes, when mixed, can lead to dangerous chemical reactions.[9] This compound, being a carboxylic acid, should be segregated from strong bases.[3]
Step 2: Waste Container Selection and Labeling
-
Container Selection : Utilize a container that is compatible with the chemical. The original product container is often the best choice.[8] If an alternative container is used, it must be made of a material that will not react with the acidic nature of the compound and must be in good condition, free from leaks.[8]
-
Labeling : All waste containers must be clearly labeled as soon as waste accumulation begins.[10] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant")
-
The date of waste accumulation
-
The name and contact information of the generating researcher or lab
-
Step 3: Waste Accumulation and Storage
-
Secure Storage : Store waste containers in a designated and secure satellite accumulation area within the laboratory.[10] This area should be well-ventilated and away from sources of heat or ignition.[11]
-
Container Management : Keep waste containers tightly closed except when adding waste.[3][10] This prevents the release of vapors and potential spills.
-
Secondary Containment : It is best practice to store hazardous waste containers within a secondary containment system, such as a chemical-resistant tray or tub, to contain any potential leaks.[8]
Step 4: Final Disposal
-
Professional Disposal : The final step is the disposal of the accumulated waste through an approved hazardous waste disposal facility.[2][3] This is typically coordinated through your institution's EHS office.
-
Documentation : Ensure that all necessary documentation for the waste transfer is completed accurately. This creates a "cradle-to-grave" record of the waste's journey.[7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard identification, proper containment, and certified disposal, researchers can ensure they are not only compliant with regulations but are also fostering a culture of safety and responsibility within their institutions. Always consult your institution's specific guidelines and your EHS office for any additional requirements.
References
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Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Retrieved from [Link]
-
United States Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]
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Civil Engineering Explained. (2025, November 9). What Are The Key Hazardous Waste Disposal Regulations For Engineers? [Video]. YouTube. Retrieved from [Link]
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Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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California Department of Toxic Substances Control. Defining Hazardous Waste. Retrieved from [Link]
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Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]
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United States Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
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Occupational Safety and Health Administration. 1910.1200 - Hazard Communication. Retrieved from [Link]
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National Center for Biotechnology Information. Management of Waste - Prudent Practices in the Laboratory. Retrieved from [Link]
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Princeton University Environmental Health & Safety. (2025, March 18). Peroxide-Forming Chemicals – Safety Guidelines. Retrieved from [Link]
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Comprehensive Safety and Handling Guide for 1',5'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid
This document provides essential safety protocols and logistical guidance for the handling and disposal of 1',5'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid (CAS Number: 1033431-24-1). As a trusted partner in your research, we aim to deliver value beyond the product itself by ensuring you have the critical information needed for safe and effective laboratory operations. The following procedures are based on established best practices for handling irritant-class chemical compounds, particularly heterocyclic carboxylic acids.
Hazard Assessment and Chemical Profile
This compound is classified as an irritant.[1] While a comprehensive toxicological profile for this specific molecule is not widely available, its structural components—a bipyrazole core and a carboxylic acid functional group—inform the necessary handling precautions.
-
Bipyrazole Derivatives: Pyrazole and its derivatives are known to exhibit a range of biological activities and can be irritating to the eyes, respiratory system, and skin.[2][3][4]
-
Carboxylic Acids: Carboxylic acids are generally acidic and can be corrosive or irritating to skin and eyes.[5] Acetic acid, a simple carboxylic acid, is both a corrosive and combustible liquid, highlighting the need to consider multiple hazard classes.[6]
Given these characteristics, a risk assessment mandates a cautious approach, focusing on preventing contact and inhalation.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE strategy is paramount when handling this compound, particularly in its powdered form, to prevent exposure through inhalation, skin contact, or eye contact.[7][8][9]
| Protection Type | Required PPE | Rationale and Best Practices |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 for powders, or a full-face respirator for higher exposure potential) | The fine particulate nature of the compound poses an inhalation risk.[7][9] A properly fitted respirator is essential to prevent entry into the respiratory tract, which can cause irritation.[2][10] |
| Eye and Face Protection | Chemical splash goggles and a face shield | Goggles provide a seal around the eyes to protect against dust and potential splashes.[8][11] A face shield offers a broader barrier of protection for the entire face.[12] |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber is a good initial choice), a lab coat, and full-length pants | Nitrile gloves offer good resistance to acids.[13] Always inspect gloves for integrity before use and practice proper removal techniques to avoid contaminating your skin. A lab coat and covered legs prevent incidental skin contact.[7] |
| Foot Protection | Closed-toe shoes with non-slip soles | This protects against spills and potential slips from stray powder on the floor.[7] |
It is crucial to assess the specific laboratory environment and procedures to determine if additional or more stringent PPE is required. [7][8]
Operational Plan: From Receipt to Experiment
A systematic workflow is essential for minimizing exposure and ensuring containment. The following diagram and steps outline a safe handling process.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
